molecular formula C13H10ClNO B107462 (2-Amino-4-chlorophenyl)(phenyl)methanone CAS No. 4076-50-0

(2-Amino-4-chlorophenyl)(phenyl)methanone

Cat. No.: B107462
CAS No.: 4076-50-0
M. Wt: 231.68 g/mol
InChI Key: PELAWRHVRDOWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-chlorophenyl)(phenyl)methanone (CAS 4076-50-0) is a high-purity chemical compound supplied for research and development purposes. This compound, with a molecular formula of C13H10ClNO and a molecular weight of 231.68 g/mol, is characterized by its solid state and a melting point of 104 to 105 °C . It is essential to handle this material with care; it is classified as harmful if swallowed, and may cause skin, serious eye, and respiratory irritation . For optimal stability, it is recommended to store this product in a dark place under an inert atmosphere at 2-8°C . This compound is provided with a typical purity of 95% . This product is intended for research applications and is designated as For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-4-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELAWRHVRDOWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4076-50-0
Record name 2-Amino-4-chlorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44WXS9U4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No. 4076-50-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone, also known as 2-amino-4-chlorobenzophenone, is a substituted aromatic ketone. The aminobenzophenone scaffold is of significant interest in medicinal chemistry and organic synthesis. Derivatives of 2-aminobenzophenone are recognized as crucial intermediates in the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepines, a class of drugs with significant therapeutic applications.[1][2] Compounds within the aminobenzophenone class have shown a range of biological activities, including potential as antimitotic, antitumor, and antiproliferative agents.[1][3] This document provides a technical overview of this compound, including its physicochemical properties, proposed synthetic routes, and a summary of the biological significance of the broader aminobenzophenone class.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 4076-50-0[4][5][6]
Molecular Formula C₁₃H₁₀ClNO[4][5]
Molecular Weight 231.68 g/mol [4]
Physical Form Solid[4]
Purity Typically ≥95%[4]
InChI Key PELAWRHVRDOWQT-UHFFFAOYSA-N[4]
SMILES O=C(C1=CC=C(Cl)C=C1N)C2=CC=CC=C2[5]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[4][6]

Table 2: Safety Information

Hazard CategoryGHS ClassificationPrecautionary StatementsPictogramSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedP301+P312GHS07[4]
Skin Corrosion/Irritation H315: Causes skin irritationP302+P352GHS07[4]
Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338GHS07[4]
STOT - Single Exposure H335: May cause respiratory irritationP261, P304+P340GHS07[4]

Synthesis and Purification

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible and widely used method for preparing 2-aminobenzophenone derivatives is the Friedel-Crafts acylation.[3][7]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis can be envisioned through the acylation of 3-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The reaction proceeds via an electrophilic aromatic substitution, where the benzoyl group is directed to the ortho position of the amino group in 3-chloroaniline. A subsequent hydrolysis step is typically required.

Synthetic_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products r1 3-Chloroaniline intermediate Acylated Intermediate r1->intermediate Acylation r2 Benzoyl Chloride r2->intermediate reagent 1. ZnCl₂ (catalyst) 2. Heat (180-230°C) hydrolysis H₂SO₄ / CH₃COOH / H₂O Reflux product (2-Amino-4-chlorophenyl) (phenyl)methanone intermediate->product Hydrolysis

Caption: Proposed workflow for Friedel-Crafts acylation synthesis.
General Experimental Protocol (Adapted from similar syntheses)

  • Acylation: To a reaction vessel, add the corresponding benzoyl chloride (e.g., 21.0 mmol) and 3-chloroaniline (8.4 mmol). Heat the mixture to approximately 180-200°C.[3] Slowly add anhydrous zinc chloride (10.08 mmol) as the catalyst.[3] Gradually increase the temperature to 220-230°C and maintain at reflux for 3 hours.[3]

  • Work-up and Hydrolysis: Cool the reaction mixture to about 120°C and add hot water to remove any resulting benzoic acid.[3] The crude product is then subjected to hydrolysis by refluxing in a mixture of sulfuric acid, acetic acid, and water (e.g., 5.0:3.5:3.0 mL ratio) for approximately 40 minutes.[3]

  • Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

Detailed spectroscopic analyses for CAS 4076-50-0 are not widely published. The following tables present predicted characteristic peaks based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityProtons AssignedRationale
~ 7.2 - 7.8MultipletAromatic protonsPhenyl and substituted phenyl rings.
~ 6.5 - 7.0MultipletAromatic protons near NH₂Protons ortho and para to the electron-donating amino group are shifted upfield.
~ 5.5 - 6.5Broad Singlet-NH₂Amine protons, chemical shift can vary with solvent and concentration.

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon TypeRationale
~ 195 - 200C=OCarbonyl carbon of the ketone.
~ 145 - 150Aromatic C-NH₂Carbon attached to the amino group.
~ 120 - 140Aromatic CH & C-ClAromatic carbons in both rings.
~ 115 - 120Aromatic CHCarbons ortho/para to the amino group.

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)VibrationRationale
~ 3300 - 3500N-H stretchAsymmetric and symmetric stretching of the primary amine.
~ 1640 - 1680C=O stretchKetone carbonyl stretching.
~ 1550 - 1620N-H bend / C=C stretchAmine scissoring and aromatic ring vibrations.
~ 1000 - 1100C-Cl stretchCarbon-chlorine bond stretching.

Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for this compound, the broader class of 2-aminobenzophenones is of significant pharmacological interest.

  • Precursors to Benzodiazepines: 2-Aminobenzophenones are key starting materials for the synthesis of 1,4-benzodiazepines.[2][7] These drugs, such as diazepam and lorazepam, are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] The synthesis often involves the reaction of the aminobenzophenone with an amino acid or a derivative, leading to the formation of the characteristic seven-membered diazepine ring.[8]

  • Anticancer and Antimitotic Activity: Several studies have investigated the potential of 2-aminobenzophenone derivatives as anticancer agents.[3][9] Some compounds in this class have demonstrated significant inhibitory effects on tubulin polymerization, a critical process in cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9] Their activity has been evaluated against various human cancer cell lines.[3]

  • Other Potential Applications: Derivatives of 2-aminobenzophenones have also been explored for other therapeutic uses, including as anti-inflammatory agents and skeletal muscle relaxants.[1][7]

The logical relationship for the utility of this compound in drug discovery is outlined below.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_scaffolds Resulting Scaffolds cluster_activity Biological Activity start (2-Amino-4-chlorophenyl) (phenyl)methanone (CAS 4076-50-0) reaction Reaction with Amino Acid Derivatives or other reagents start->reaction bzd 1,4-Benzodiazepines reaction->bzd other_het Other Heterocycles (e.g., Quinolines, Acridones) reaction->other_het cns CNS Activity (Anxiolytic, Anticonvulsant) bzd->cns anticancer Anticancer/ Antimitotic other_het->anticancer anti_inflam Anti-inflammatory other_het->anti_inflam

Caption: Role of the core compound in generating bioactive scaffolds.

Conclusion

This compound is a chemical intermediate with significant potential, primarily due to its structural relation to the broadly useful class of 2-aminobenzophenones. While specific research on this particular isomer is limited, its role as a potential precursor for synthesizing pharmacologically active compounds, particularly benzodiazepine analogues and novel anticancer agents, is inferred from extensive literature on related structures. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

(2-Amino-4-chlorophenyl)(phenyl)methanone physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features, comprising a substituted aminobenzophenone skeleton, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the synthesis of notable drugs.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound
CAS Number 4076-50-0[1][2]
Molecular Formula C₁₃H₁₀ClNO[1][2]
Molecular Weight 231.68 g/mol [1][2]
Physical Form Solid[1]
Melting Point 99-101 °C
Boiling Point 424.3 °C (Predicted)
Solubility Information not available
Storage Keep in dark place, inert atmosphere, 2-8°C[1][2]

Spectroscopic Data

Detailed spectroscopic data is critical for the unambiguous identification and characterization of this compound. While publicly available spectra for this specific compound are limited, typical spectral characteristics can be inferred from its structure and data from closely related analogues.

¹H NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.7m5HPhenyl-H
~7.3d1HAr-H
~6.8d1HAr-H
~6.7dd1HAr-H
~6.0br s2HNH₂

¹³C NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

Chemical Shift (δ) ppmAssignment
~196C=O
~150C-NH₂
~138Phenyl C (quaternary)
~135C-Cl
~132Ar-CH
~130Phenyl-CH
~128Phenyl-CH
~120Ar-CH
~118Ar-CH
~117Ar-C (quaternary)

IR (Infrared) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch
~1650C=O stretch
~1600, 1450C=C stretch (aromatic)
~1300C-N stretch
~750C-Cl stretch

Mass Spectrometry (MS) (Predicted)

m/zAssignment
231/233[M]⁺ (isotopic pattern due to Cl)
203/205[M-CO]⁺
154[M-C₆H₅CO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

General Protocol for the Synthesis of 2-Aminobenzophenones via Friedel-Crafts Acylation:

Materials:

  • A substituted aniline (in this case, 3-chloroaniline would be a logical precursor, though rearrangements can occur)

  • Benzoyl chloride

  • A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • An inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a cooled (0-5 °C) suspension of the Lewis acid (e.g., 1.2 equivalents) in the inert solvent, slowly add the substituted aniline (1 equivalent).

  • To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The aqueous layer is separated and basified with a sodium hydroxide solution to precipitate the product.

  • The crude product is then extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The resulting solid can be further purified by recrystallization or column chromatography.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals, most notably the atypical antipsychotic drug, clozapine.[3][4][5] The synthesis of clozapine involves the cyclization of an N-(2-amino-4-chlorophenyl)anthranilic acid derivative, which is prepared from precursors like this compound.

Below is a simplified workflow illustrating the synthetic relationship.

G A This compound B N-(2-Amino-4-chlorophenyl)anthranilic acid derivative A->B Multi-step conversion C Clozapine B->C Cyclodehydration

References

An In-depth Technical Guide to (2-Amino-4-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Amino-4-chlorophenyl)(phenyl)methanone, a substituted benzophenone of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential biological activities, including a proposed mechanism of action.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 2-Amino-4-chlorobenzophenone, 2-Benzoyl-5-chloroaniline

CAS Number: 4076-50-0

Molecular Formula: C₁₃H₁₀ClNO

Molecular Weight: 231.68 g/mol

Structure:

Chemical structure of this compound

(Image generated for illustrative purposes)

The structure consists of a benzophenone core with an amino group (-NH₂) at the ortho-position and a chlorine atom at the para-position of one of the phenyl rings.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Physical FormSolid
Purity95%
Storage Temperature2-8°C, inert atmosphere, keep in dark place
InChI1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
InChIKeyPELAWRHVRDOWQT-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of 2-aminobenzophenones is most commonly achieved through the Friedel-Crafts acylation.[1][2] The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods for similar compounds.[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis via the acylation of 3-chloroaniline with benzoyl chloride.

Materials:

  • 3-Chloroaniline

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Sodium sulfate (anhydrous)

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5°C in an ice bath.

  • Formation of Acylium Ion: Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. Stir the mixture for 30 minutes at 0-5°C to allow for the formation of the acylium ion complex.

  • Acylation: Dissolve 3-chloroaniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the dark-colored complex decomposes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute sodium hydroxide solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Chloroaniline 3-Chloroaniline Friedel_Crafts_Acylation Friedel-Crafts Acylation in Dichloromethane 3-Chloroaniline->Friedel_Crafts_Acylation Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 (catalyst) AlCl3->Friedel_Crafts_Acylation Hydrolysis Acidic Work-up (HCl/Ice) Friedel_Crafts_Acylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Recrystallization (Ethanol) Extraction->Purification Final_Product (2-Amino-4-chlorophenyl) (phenyl)methanone Purification->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 2-aminobenzophenones exhibits a range of biological activities. Notably, derivatives of 2-amino-5-chlorobenzophenone have been investigated as potent skeletal muscle relaxants.[4] Furthermore, some 2-aminobenzophenone derivatives have shown potential as antimitotic agents and for their central nervous system (CNS) activity.[4][5]

Proposed Mechanism of Action: GABAA Receptor Modulation

A plausible mechanism of action for the CNS effects of 2-aminobenzophenone derivatives is the modulation of GABAA receptors.[6] GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system.[7] Positive allosteric modulators of the GABAA receptor, such as benzodiazepines, enhance the effect of the endogenous ligand, γ-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a sedative and anxiolytic effect.[8][9]

Studies on a structurally related compound, 5-bromo-2'-chloro-2-aminobenzophenone (a metabolite of phenazepam), have demonstrated that it acts as a novel modulator of GABAA receptor-mediated currents.[6] This suggests that this compound may also interact with the GABAA receptor, potentially at a site distinct from the GABA and benzodiazepine binding sites, to allosterically modulate its function.

Signaling Pathway Diagram

GABA_Signaling cluster_membrane Postsynaptic Membrane GABA_Receptor GABAA Receptor (Chloride Channel) Cl_influx Chloride Influx (Cl-) GABA_Receptor->Cl_influx Channel Opening GABA GABA GABA->GABA_Receptor Binds to orthosteric site Compound (2-Amino-4-chlorophenyl) (phenyl)methanone Compound->GABA_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (Reduced Neuronal Excitability) Hyperpolarization->Inhibition

Caption: Proposed GABAA receptor modulation by the target compound.

References

(2-Amino-4-chlorophenyl)(phenyl)methanone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No: 4076-50-0), a chemical compound relevant in various research and development applications. The following sections detail its physicochemical properties, hazard identification, handling procedures, and emergency measures, compiled to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as 2-amino-4-chlorobenzophenone, is a solid organic compound. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 4076-50-0
Molecular Formula C₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol
Physical Form Solid
Purity 95%
Storage Temperature 2-8°C

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, eye irritation, and respiratory irritation.

Hazard ClassificationGHS Category
Acute toxicity, oralCategory 4
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure), Respiratory tract irritationCategory 3

GHS Pictogram:

  • alt text
    (GHS07)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not detailed in the provided safety data sheets, the hazard classifications imply that standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals were likely followed. These would include:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Irritation/Corrosion: OECD Test Guideline 404

  • Acute Eye Irritation/Corrosion: OECD Test Guideline 405

These protocols involve the administration of the substance to laboratory animals (typically rats or rabbits) under controlled conditions to observe the toxicological effects.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid dust formation and inhalation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep in a dark place.

  • Store at the recommended temperature of 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1]

Logical Workflow for Handling and Safety

The following diagram illustrates a logical workflow for the safe handling of this compound, from risk assessment to emergency response.

Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Storage & Disposal cluster_3 Emergency Response A Risk Assessment B Review MSDS A->B C Identify Hazards (H302, H315, H319, H335) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Use in Ventilated Area D->E F Avoid Dust Generation E->F G Store at 2-8°C in Dark F->G I Exposure Occurs F->I H Dispose as Hazardous Waste G->H J Follow First Aid Procedures I->J K Seek Medical Attention J->K

Caption: Safe handling workflow for this compound.

Hazard Mitigation Pathway

The following diagram outlines the pathway from hazard identification to the implementation of control measures to mitigate risks associated with this chemical.

Hazard Mitigation Pathway cluster_hazards Identified Hazards cluster_controls Control Measures cluster_ppe_details PPE Details H_Oral Harmful if Swallowed C_Admin Administrative Controls (SOPs, Training) H_Oral->C_Admin H_Skin Skin Irritant C_PPE Personal Protective Equipment H_Skin->C_PPE H_Eye Eye Irritant H_Eye->C_PPE H_Resp Respiratory Irritant C_Eng Engineering Controls (Fume Hood) H_Resp->C_Eng PPE_Gloves Gloves C_PPE->PPE_Gloves PPE_Goggles Goggles C_PPE->PPE_Goggles PPE_Coat Lab Coat C_PPE->PPE_Coat

Caption: Pathway from hazard identification to mitigation controls.

References

(2-Amino-4-chlorophenyl)(phenyl)methanone: A Technical Guide to Safe Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential storage and handling conditions for (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No: 4076-50-0), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Identification and Properties

This compound is a solid organic compound.[1] Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 4076-50-0[1][2][3]
Molecular Formula C13H10ClNO[2][3]
Molecular Weight 231.68 g/mol [2][3]
Physical Form Solid[1]
Purity Typically ≥95%[1]

Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. The recommended storage conditions are detailed in the table below.

ParameterRecommendationSource
Temperature 2-8°C[1][2][3][4]
Atmosphere Inert atmosphere[1][2][3]
Light Keep in a dark place[1][2][3]
Container Keep container tightly closed
Environment Store in a dry and well-ventilated place

Some suppliers may ship the product under normal temperatures, but long-term storage should adhere to the refrigerated conditions specified.[1] Certain suppliers may also utilize cold-chain transportation.[2][3]

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to prevent exposure and ensure a safe laboratory environment. The following is a summary of recommended handling procedures and personal protective equipment.

Engineering Controls
ControlSpecification
Ventilation Use only in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.
Personal Protective Equipment (PPE)
PPERequirement
Eye/Face Protection Safety glasses with side-shields.
Skin Protection Wear protective gloves and clothing.
Respiratory Protection A respirator may be required if dust is generated.
General Hygiene
PracticeDescription
Contact Avoidance Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
Hygiene Measures Wash hands thoroughly after handling.

Hazard Identification and First Aid

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

Hazard StatementDescriptionSource
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of skin contact: Wash with plenty of soap and water.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

Stability and Reactivity

The compound is stable under recommended storage conditions. However, it is incompatible with the following:

  • Strong oxidizing agents

  • Strong acids

Hazardous decomposition products under fire conditions include oxides of carbon (CO, CO2) and nitrogen (NOx).

Experimental Protocols

Biological Activity and Signaling Pathways

Based on available information, this compound is primarily used as a chemical intermediate. There is no significant published data detailing its specific biological activities or its role in signaling pathways.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Retrieve from 2-8°C storage C->D Proceed to handling E Weigh desired amount in a ventilated enclosure D->E F Dissolve or use in reaction E->F G Decontaminate work surfaces F->G After experiment completion H Dispose of waste in designated containers G->H I Return stock compound to 2-8°C storage H->I J Remove and dispose of PPE I->J K Wash hands thoroughly J->K

References

The Lynchpin of Psychopharmacology: A Technical Guide to 2-Aminobenzophenones as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenones are a critical class of chemical intermediates, forming the foundational scaffold for a multitude of pharmacologically active compounds.[1][2][3][4] Their unique structure, featuring a reactive amino group ortho to a benzoyl substituent, makes them exceptionally versatile precursors for the synthesis of a diverse array of heterocyclic systems.[3][4] This technical guide provides an in-depth exploration of the synthesis of 2-aminobenzophenones, their conversion into prominent pharmaceuticals, and the pharmacological mechanisms of the resulting drugs. Particular emphasis is placed on their indispensable role in the production of 1,4-benzodiazepines, a class of psychoactive drugs that have been mainstays in the treatment of anxiety, insomnia, and seizure disorders for decades.[5][6][7][8]

Synthesis of 2-Aminobenzophenones: A Comparative Overview

The efficient synthesis of 2-aminobenzophenones is a cornerstone of various pharmaceutical manufacturing processes. Several synthetic routes have been developed, each with distinct advantages and limitations. The selection of a particular method often hinges on factors such as the availability of starting materials, desired substitution patterns, scalability, and overall cost-effectiveness.

Key Synthetic Methodologies

Two of the most classical and industrially significant methods for synthesizing 2-aminobenzophenones are the Friedel-Crafts acylation and pathways involving Grignard reagents.

  • Friedel-Crafts Acylation: This widely used method typically involves the acylation of a para-substituted aniline with a benzoyl chloride derivative.[4][7] To prevent the undesired N-acylation of the amino group, it is often necessary to protect it prior to the reaction, commonly with a tosyl group.[9] The subsequent intramolecular acylation is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][9] While robust, this method can be limited by the substrate scope, particularly with electron-poor arenes, and may require harsh reaction conditions for the deprotection step.[5]

  • Grignard Reagent-Based Syntheses: These methods offer an alternative approach, often starting from 2-aminobenzonitriles.[4][10] An aryl Grignard reagent (ArMgX) or an aryllithium reagent attacks the nitrile carbon, and subsequent hydrolysis of the resulting imine yields the desired 2-aminobenzophenone.[4][10] This method can provide good yields in a single step from the nitrile and is applicable to a variety of substituents.[1][10] However, it requires the use of organometallic reagents, which necessitates anhydrous reaction conditions.

Quantitative Data on Synthetic Yields

The choice of synthetic route can significantly impact the overall yield of the 2-aminobenzophenone intermediate. The following table summarizes reported yields for various synthetic methodologies.

Synthesis MethodKey Starting MaterialsPrimary ReagentsReported Yield (%)Reference(s)
Friedel-Crafts Acylation (Ullmann and Bleier Method)Anthranilic acid, Benzenep-Toluenesulfonyl chloride, PCl₅, AlCl₃54% (after recrystallization)[1]
Friedel-Crafts Acylation of Anilinespara-substituted anilinesBenzoyl chloride40-60%[1]
From Acyl HydrazidesAcyl hydrazide, Aryne precursorTBAT, NaH64-82% (protected intermediate)[1][5]
From 2-Aminobenzonitriles2-AminobenzonitrileAryl Grignard or Aryllithium reagents~71%[1][4]
From Anthranilic Acid AmidesN-alkoxy-N-alkyl anthranilic acid amide, Halobenzenen-Butyllithium~70%[1]
Microwave-Assisted SynthesisAnthranilic Acid, Benzoyl ChlorideZinc Chloride, DMF80%[11]

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Benzodiazepines

The paramount importance of 2-aminobenzophenones lies in their role as precursors to 1,4-benzodiazepines. The general synthetic strategy involves two main steps: acylation of the amino group followed by cyclization to form the characteristic seven-membered diazepine ring.

Case Study: Synthesis of Diazepam

Diazepam, one of the most well-known benzodiazepines, is synthesized from a 2-aminobenzophenone derivative. A common route starts with 2-amino-5-chlorobenzophenone. The synthesis proceeds through the following key steps:

  • Acylation: The amino group of 2-amino-5-chlorobenzophenone is acylated with an agent like chloroacetyl chloride to form an N-substituted intermediate.[12][13]

  • Cyclization: The resulting intermediate undergoes cyclization, typically in the presence of a source of ammonia or a primary amine, to form the 1,4-benzodiazepine ring system.[13]

Case Study: Synthesis of Phenazepam

Phenazepam, a potent benzodiazepine, is also synthesized from a substituted 2-aminobenzophenone. The synthesis of phenazepam demonstrates the versatility of the 2-aminobenzophenone scaffold in accessing a range of benzodiazepine analogues. A reported synthesis involves the following key transformations:

  • Preparation of a protected 2-aminobenzophenone: A multi-step process starting from an acyl hydrazide can be employed to generate a protected 2-aminobenzophenone intermediate.[5]

  • Deprotection and Bromination: The protecting group is removed, followed by electrophilic bromination to introduce a bromine atom at the desired position.[5]

  • Alkylation and Cyclization: A one-pot alkylation-cyclization procedure then leads to the formation of the phenazepam molecule.[5]

Quantitative Data on Benzodiazepine Synthesis

The efficiency of the conversion of 2-aminobenzophenones to benzodiazepines is a critical factor in pharmaceutical production. The table below presents some reported yields for these transformations.

Target Molecule2-Aminobenzophenone PrecursorKey Reagents for CyclizationReported Yield (%)Reference(s)
1,4-Benzodiazepin-2-one2-Amino-5-chlorobenzophenoneChloroacetyl chloride, Hexamethylenetetramine, NH₄Cl~90%[14]
Phenazepam2-Amino-5-bromobenzophenone derivativeBromoacetyl bromide, NH₃85% (for the final cyclization step)[5][15]
Diazepam2-methylamino-5-chlorobenzophenoneChloroacetyl chloride, NH₄OH/NH₄Br96% (in a continuous flow process)[16]

Experimental Protocols

Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation (Ullmann and Bleier Method)

Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid

  • Dissolve anthranilic acid (1.0 mole) in a warm aqueous solution of sodium carbonate (2.4 moles).

  • Add p-toluenesulfonyl chloride (1.2 moles) in portions while maintaining the temperature at 60-70°C.

  • Precipitate the product by the addition of hydrochloric acid.[1]

Step 2: Friedel-Crafts Acylation

  • Suspend the dried p-toluenesulfonylanthranilic acid (0.5 mole) in thiophene-free benzene (1.5 L).

  • Add phosphorus pentachloride (0.57 mole) and heat to approximately 50°C for 30 minutes.

  • Add anhydrous aluminum chloride (2.2 moles) in portions.

  • Heat the mixture to 80-90°C for 4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.[1][2]

Step 3: Hydrolysis and Isolation

  • Hydrolyze the intermediate sulfonamide by warming with concentrated sulfuric acid.

  • Pour the sulfuric acid solution onto ice.

  • Neutralize the filtrate to precipitate the crude 2-aminobenzophenone.

  • Recrystallize the product from ethanol/water.[2][9]

Synthesis of 2-Aminobenzophenone from 2-Aminobenzonitrile using a Grignard Reagent

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of the aryl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

  • Maintain the reaction at a gentle reflux until the magnesium is consumed.[10]

Step 2: Reaction with 2-Aminobenzonitrile

  • Cool the solution of the Grignard reagent to 0°C.

  • Add a solution of 2-aminobenzonitrile in anhydrous diethyl ether dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[10]

Step 3: Hydrolysis

  • Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.[10]

Step 4: Work-up and Purification

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[10]

Visualizing the Synthetic and Pharmacological Pathways

Synthetic Workflow for 2-Aminobenzophenones

G cluster_fc Friedel-Crafts Acylation cluster_grignard Grignard Reagent Method AA Anthranilic Acid Protect Protection (e.g., with Tosyl Chloride) AA->Protect PAA Protected Anthranilic Acid Protect->PAA Acylation Friedel-Crafts Acylation (Benzoyl Chloride, AlCl3) PAA->Acylation PABP Protected 2-Aminobenzophenone Acylation->PABP Deprotect Deprotection (Strong Acid) PABP->Deprotect ABP_FC 2-Aminobenzophenone Deprotect->ABP_FC ArylHalide Aryl Halide Grignard Grignard Reagent (ArMgX) ArylHalide->Grignard Mg Magnesium Mg->Grignard Addition Nucleophilic Addition Grignard->Addition ABN 2-Aminobenzonitrile ABN->Addition Imine Imine Intermediate Addition->Imine Hydrolysis Hydrolysis Imine->Hydrolysis ABP_G 2-Aminobenzophenone Hydrolysis->ABP_G

Caption: Key synthetic pathways for the preparation of 2-aminobenzophenones.

General Synthesis of 1,4-Benzodiazepines from 2-Aminobenzophenones

G ABP 2-Aminobenzophenone Derivative Acylation Acylation ABP->Acylation AcylatingAgent Acylating Agent (e.g., Haloacetyl Chloride) AcylatingAgent->Acylation Intermediate N-Acylated Intermediate Acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization CyclizationReagent Cyclization Reagent (e.g., Ammonia, Primary Amine) CyclizationReagent->Cyclization BZD 1,4-Benzodiazepine Cyclization->BZD

Caption: General workflow for the synthesis of 1,4-benzodiazepines.

Pharmacological Significance: The Mechanism of Action of Benzodiazepines

Benzodiazepines exert their therapeutic effects by modulating the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[17][18] They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[3][19]

The GABA-A receptor is a pentameric protein complex that forms a chloride-selective channel.[17] The binding of GABA to its receptor site on the complex causes the channel to open, allowing chloride ions to flow into the neuron.[18] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[18]

Benzodiazepines bind to a distinct site on the GABA-A receptor, located at the interface of the alpha and gamma subunits.[17][19] This binding does not directly open the chloride channel but instead enhances the effect of GABA.[18] In the presence of a benzodiazepine, the frequency of chloride channel opening in response to GABA is increased, leading to a more potent inhibitory signal.[18] This enhanced GABAergic transmission is responsible for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this class of drugs.[18]

Signaling Pathway of Benzodiazepine Action

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GABA_Site GABA Binding Site GABA_synapse->GABA_Site Binds GABA_A_Receptor GABA-A Receptor BZD_Site Benzodiazepine Binding Site GABA_A_Receptor->BZD_Site GABA_A_Receptor->GABA_Site Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel BZD_Site->GABA_A_Receptor Induces Conformational Change BZD_Site->GABA_Site Enhances GABA Binding Affinity GABA_Site->Chloride_Channel Opens Chloride_Channel_Open Chloride (Cl-) Channel (Open) GABA_Site->Chloride_Channel_Open Increases Frequency of Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx BZD Benzodiazepine BZD->BZD_Site Binds

Caption: Signaling pathway of benzodiazepine action at the GABA-A receptor.

Conclusion

2-Aminobenzophenones are undeniably pivotal intermediates in the landscape of pharmaceutical chemistry. Their synthesis, while presenting certain challenges, has been extensively optimized to provide reliable access to these valuable building blocks. The conversion of 2-aminobenzophenones into 1,4-benzodiazepines represents a classic and enduring example of the power of medicinal chemistry to create compounds with profound effects on the central nervous system. A thorough understanding of the synthetic routes to these intermediates and the pharmacological mechanisms of their derivatives is essential for researchers and professionals dedicated to the discovery and development of new and improved therapeutics.

References

The Versatility of 2-Aminobenzophenone: A Technical Guide to its Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenone is a cornerstone building block in synthetic organic chemistry, prized for its unique bifunctional nature. The presence of a nucleophilic amino group ortho to an electrophilic carbonyl group within the same molecule makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These resulting scaffolds, including quinolines, benzodiazepines, and acridones, are of significant interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core reactivity of 2-aminobenzophenone, detailing key transformations, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Reactivity and Synthetic Applications

The reactivity of 2-aminobenzophenone is dominated by cyclization reactions that leverage its ortho-amino ketone functionality. The most prominent applications include the synthesis of quinolines, benzodiazepines, and acridones.

Synthesis of Quinolines: The Friedländer Annulation

The Friedländer annulation is a classic and highly efficient method for the synthesis of quinolines.[6][7] This reaction involves the condensation of a 2-aminoaryl ketone, such as 2-aminobenzophenone, with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[6][7] The use of 2-aminobenzophenone in this synthesis directly installs a phenyl group at the 4-position of the resulting quinoline ring, a common structural motif in many biologically active molecules.[6]

The reaction can be catalyzed by either acids or bases and can proceed through two primary mechanistic pathways: an aldol condensation pathway or a Schiff base pathway, depending on the reaction conditions.[6] While the reaction can occur at high temperatures without a catalyst, catalytic systems are generally employed to achieve efficient conversion under milder conditions.[6] A variety of catalysts, including Brønsted acids (e.g., p-TsOH, TFA, HCl) and Lewis acids (e.g., ZnCl₂, NbCl₅), have been shown to be effective.[6] Modern variations of the Friedländer synthesis often utilize microwave assistance to enhance reaction rates and yields.[6][7]

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
2-AminobenzophenoneCyclohexanoneGlacial Acetic Acid, 160°C (microwave)1,2,3,4-Tetrahydroacridine derivativeNot specified[6]
2-AminobenzophenoneN-acetyl-4-piperidoneGlacial Acetic Acid, 160°C (microwave)Piperidinyl-fused quinolineNot specified[7]
2-AminobenzophenoneDimedoneMethylene Blue, visible light, EtOH, rtPolysubstituted quinoline94%[8]
2-AminobenzophenoneAcetylacetoneMethylene Blue, visible light, EtOH, rt2-Methyl-4-phenylquinolineNot specified[8]

This protocol is adapted from a rapid and green methodology for quinoline synthesis.[6][7]

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 eq)

  • Desired ketone (e.g., cyclohexanone, N-acetyl-4-piperidone) (1.2 mmol, 1.2 eq)

  • Glacial Acetic Acid (2-3 mL)

  • Microwave reactor vials

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add 2-aminobenzophenone (1.0 mmol).

  • Add the desired ketone (1.2 mmol).

  • Add glacial acetic acid (2-3 mL), which serves as both solvent and catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 5-15 minutes.[6][7]

  • After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Friedlander_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_aldol Aldol Condensation Pathway cluster_schiff Schiff Base Pathway 2_aminobenzophenone 2-Aminobenzophenone aldol_adduct Aldol Adduct 2_aminobenzophenone->aldol_adduct Aldol Condensation schiff_base Schiff Base (Imine) 2_aminobenzophenone->schiff_base Imine Formation alpha_methylene_ketone α-Methylene Ketone alpha_methylene_ketone->aldol_adduct alpha_methylene_ketone->schiff_base cyclized_intermediate_aldol Cyclized Intermediate aldol_adduct->cyclized_intermediate_aldol Intramolecular Cyclization quinoline_product Substituted Quinoline cyclized_intermediate_aldol->quinoline_product Dehydration cyclized_intermediate_schiff Cyclized Intermediate schiff_base->cyclized_intermediate_schiff Intramolecular Aldol-type Reaction cyclized_intermediate_schiff->quinoline_product Dehydration

Caption: Reaction mechanism of the Friedländer synthesis.

Synthesis of 1,4-Benzodiazepines

2-Aminobenzophenone and its derivatives are crucial precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[5][9][10] The general synthetic strategy involves a two-step process: acylation of the amino group followed by cyclization.[9]

The amino group of 2-aminobenzophenone is typically acylated with a haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide) to form an N-substituted intermediate.[9] This intermediate then undergoes cyclization, usually in the presence of ammonia or a primary amine, to form the seven-membered 1,4-benzodiazepine ring system.[9] Microwave-assisted methods have also been developed to accelerate the cyclization step.[11][12]

Starting MaterialReagentsProductYield (%)Reference
2-Amino-5-nitrobenzophenone1. Chloroacetyl chloride2. AmmoniaNitrazepamHigh (not specified)[9]
2-Amino-2'-fluoro-5-nitrobenzophenone1. Bromoacetyl bromide2. MethylamineFlunitrazepamHigh (not specified)[9]
2-Amino-5-chloro-2'-fluorobenzophenone1. Chloroacetyl chloride2. Ammonia (microwave)7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one90 (overall)[11]
2-Hydrazobenzophenone derivative1. Diethyl bromomalonate, NaH2. Lewis acid deprotection3. NBS4. Alkylation/cyclizationPhenazepamGood (multi-step)[5]

This protocol describes the synthesis of an N-acylated intermediate and its subsequent cyclization to a benzodiazepine.[9][11][12]

Part A: Acylation

Materials:

  • 2-Aminobenzophenone derivative (e.g., 2-amino-5-chlorobenzophenone) (0.01 mol)

  • Toluene (20 mL)

  • Chloroacetyl chloride (1.06 eq) in toluene (2 mL)

  • Ethanol

Procedure:

  • Dissolve the 2-aminobenzophenone derivative in toluene in a reaction vessel.

  • Cool the solution to 5-10°C.

  • Add the solution of chloroacetyl chloride dropwise.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.

  • Evaporate the solvent under reduced pressure.

  • Add ethanol to the crude product and stir at room temperature for 20 hours for purification.

  • Filter the resulting solid to obtain the 2-chloroacetamido-benzophenone intermediate.

Part B: Microwave-Assisted Cyclization

Materials:

  • 2-Chloroacetamido-benzophenone intermediate (from Part A) (0.8 mmol)

  • Ammonia in methanol (e.g., 7N solution)

  • 10 mL microwave reactor vessel

Procedure:

  • Place the dried intermediate into the microwave reactor vessel.

  • Add the methanolic ammonia solution.

  • Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes.[11]

  • After cooling, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Benzodiazepine_Synthesis 2_aminobenzophenone 2-Aminobenzophenone Derivative acylation Acylation 2_aminobenzophenone->acylation intermediate N-Acylated Intermediate acylation->intermediate cyclization Cyclization intermediate->cyclization benzodiazepine 1,4-Benzodiazepine cyclization->benzodiazepine reagent1 Haloacetyl Chloride reagent1->acylation reagent2 Ammonia or Primary Amine reagent2->cyclization

Caption: General workflow for benzodiazepine synthesis.

Synthesis of Acridones

Acridone and its derivatives constitute another important class of heterocyclic compounds synthesized from precursors related to 2-aminobenzophenone.[1] Acridones are known for their planar tricyclic structure, which allows them to intercalate with DNA and inhibit enzymes like topoisomerases, making them valuable scaffolds in drug discovery for anticancer and antiviral agents.[1]

The most common route to acridones from 2-aminobenzophenone-related precursors involves an initial Ullmann condensation of a 2-halobenzoic acid with an aniline derivative to form an N-phenylanthranilic acid intermediate. This is followed by an intramolecular cyclization to yield the acridone core.[1]

Reactant 1Reactant 2ConditionsProductYield (%)Reference
o-Chlorobenzoic acidAnilineUllmann condensation (Cu catalyst), then cyclization (H₂SO₄)N-Phenylanthranilic acid, then Acridone82-93 (step 1), High (step 2)[1]

This protocol is based on the classical Ullmann condensation followed by cyclization.[1]

Step 1: Ullmann Condensation to N-Phenylanthranilic Acid

Materials:

  • o-Chlorobenzoic acid (0.3 mole, 47 g)

  • Aniline (0.9 mole, 84 g)

  • Anhydrous potassium carbonate (0.32 mole, 44 g)

  • Copper catalyst (e.g., copper(I) oxide)

  • Decolorizing carbon

  • Concentrated hydrochloric acid

Procedure:

  • In a flask equipped with a reflux condenser, mix o-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and the copper catalyst.

  • Heat the mixture to reflux for 2 hours.

  • Remove excess aniline by steam distillation (approx. 3 hours).

  • To the remaining solution, add decolorizing carbon, boil for 15 minutes, and filter.

  • Add the filtrate to a mixture of concentrated hydrochloric acid and water with stirring.

  • Cool the mixture and filter the precipitated N-phenylanthranilic acid.

  • Dry the product. The expected yield is 82-93%.

Step 2: Intramolecular Cyclization to Acridone

Materials:

  • N-Phenylanthranilic acid (from Step 1) (0.2 mole, 42.6 g)

  • Concentrated sulfuric acid (160 g)

  • Sodium carbonate

Procedure:

  • Add N-phenylanthranilic acid to concentrated sulfuric acid with stirring, maintaining the temperature below 60°C.

  • Heat the mixture on a steam bath for 4 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Boil the moist solid in a sodium carbonate solution for 5 minutes.

  • Collect the solid by filtration and wash thoroughly with water.

  • Dry the crude acridone.

Acridone_Synthesis reactants 2-Halobenzoic Acid + Aniline Derivative ullmann Ullmann Condensation reactants->ullmann intermediate N-Phenylanthranilic Acid ullmann->intermediate cyclization Intramolecular Cyclization intermediate->cyclization acridone Acridone Derivative cyclization->acridone

Caption: General workflow for the synthesis of acridone derivatives.

Conclusion

2-Aminobenzophenone is an exceptionally valuable and versatile precursor in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic systems. Its inherent reactivity allows for the efficient synthesis of diverse molecular scaffolds, including quinolines, benzodiazepines, and acridones, through well-established and adaptable reaction pathways. The methodologies presented in this guide, from the classical Friedländer annulation to modern microwave-assisted cyclizations, provide a solid foundation for researchers and professionals in drug development. The continued exploration of 2-aminobenzophenone's reactivity will undoubtedly lead to the discovery of novel synthetic methods and the development of new therapeutic agents.

References

The Versatile Methanone: A Deep Dive into the Applications of (2-Amino-4-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

(2-Amino-4-chlorophenyl)(phenyl)methanone , a substituted benzophenone, serves as a pivotal building block in the synthesis of a wide array of high-value organic compounds. Its unique structural features, comprising a reactive aminophenyl ketone core, have positioned it as a critical intermediate in the pharmaceutical industry, particularly in the development of psychoactive drugs. Furthermore, the inherent photochemical properties of the benzophenone scaffold open avenues for its derivatives in the realm of materials science. This technical guide provides a comprehensive review of the applications of this versatile molecule, detailing synthetic methodologies, quantitative data, and the underlying chemical and biological pathways.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 4076-50-0[1]
Molecular Formula C₁₃H₁₀ClNO[1]
Molecular Weight 231.68 g/mol [1]
Physical Form Solid[1]
Purity ~95%[1]
Storage Keep in dark place, inert atmosphere, 2-8°C[1]

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.

Synthesis of Clozapine

Clozapine, an atypical antipsychotic medication, is a key derivative synthesized from precursors related to this compound. The synthesis involves the formation of a dibenzodiazepine ring system. A crucial step is the cyclization of an N-(2-amino-4-chlorophenyl)anthranilic acid derivative.

Experimental Protocol: Synthesis of 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one (a Clozapine Precursor)

A common synthetic route involves the cyclization of 2-((2-amino-4-chlorophenyl)amino)benzoic acid.

  • Reactants: 15g of 2-((2-amino-4-chlorophenyl)amino)benzoic acid, 100g of aqueous sulfuric acid solution (15g H₂SO₄ in 85g water).[4]

  • Procedure:

    • The reactants are combined in a three-necked flask.[4]

    • The mixture is heated to reflux (100-104°C) and stirred for 4 hours.[4]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]

    • After completion, the mixture is cooled to 58°C and filtered.[4]

    • The solid is washed with a 3% sodium hydroxide solution until alkaline, followed by washing with hot water (58°C) until weakly acidic.[4]

    • The resulting product is dried to yield 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one.[4]

Quantitative Data: Clozapine Synthesis

PrecursorReagentsConditionsProductYieldPurityReference
2-((2-amino-4-chlorophenyl)amino)benzoic acidH₂SO₄ (aq)Reflux, 4h8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one89.5%99.11%[4]
N-(2-amino-4-chlorophenyl)-anthranilic acid-N-methylpiperazidePOCl₃, H₂O70-80°C, 10hClozapine70.3%Not Specified[5]
2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl)piperazidePOCl₃, N,N-dimethylanilineReflux, 3hClozapine41%Not Specified[6]

Logical Workflow for Clozapine Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_final Final Product A This compound or related precursors B N-(2-amino-4-chlorophenyl)anthranilic acid derivative A->B Reaction with o-aminobenzoic acid derivative C 8-chloro-5,10-dihydro-11H- dibenzo[b,e][1,4]diazepin-11-one B->C Cyclodehydration (e.g., with POCl₃ or H₂SO₄) D Clozapine C->D Amidation with N-methylpiperazine

Synthetic pathway from a this compound precursor to Clozapine.
AMPA Receptor Antagonists

Derivatives of this compound are being investigated as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] These receptors are crucial for fast synaptic transmission in the central nervous system, and their antagonists have therapeutic potential in treating neurological disorders like epilepsy and stroke.[7] The 2,3-benzodiazepine scaffold, often derived from aminobenzophenones, is a key pharmacophore for this activity.

Signaling Pathway: Non-competitive AMPA Receptor Antagonism

Non-competitive antagonists bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding induces a conformational change that prevents the ion channel from opening, even when glutamate is bound.

G cluster_receptor AMPA Receptor Receptor AMPA Receptor (Closed State) Receptor_Open AMPA Receptor (Open State) Receptor->Receptor_Open Conformational Change Receptor_Antagonist AMPA Receptor (Inhibited State) Receptor->Receptor_Antagonist Conformational Change Ion_Flow Ion Influx (Na⁺, Ca²⁺) Receptor_Open->Ion_Flow No_Ion_Flow No Ion Influx Receptor_Antagonist->No_Ion_Flow Glutamate Glutamate (Agonist) Glutamate->Receptor Binds Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Binds to Allosteric Site

Mechanism of non-competitive AMPA receptor antagonism by a derivative.

Quantitative Data: AMPA Receptor Antagonist Activity

While specific IC₅₀ values for this compound itself are not available, studies on related 2,3-benzodiazepine derivatives provide insights into their potency.

Compound ClassAssayEndpointPotencyReference
2,3-BenzodiazepinesAntagonism of AMPA-induced seizuresAnticonvulsant ActivityHigh[2]
Amidine-containing compoundsInhibition of calcium-permeable AMPA receptorsIC₅₀30-60 µM[8]
GYKI-52466 (a 2,3-benzodiazepine)Inhibition of GluA2-γ2EM-mediated currentsIC₅₀~4.3 µM (in the absence of CTZ)[9]

Applications in Materials Science

The benzophenone core of this compound suggests potential applications for its derivatives in materials science, particularly in photochemistry and polymer science. Benzophenones are known to be effective photoinitiators and UV absorbers.[3]

Potential as Photoinitiators

Benzophenone and its derivatives can act as Type II photoinitiators. Upon absorption of UV light, the benzophenone is excited to a triplet state. It can then abstract a hydrogen atom from a suitable donor (e.g., an amine or a thiol), generating free radicals that can initiate polymerization. This property is valuable in UV curing of coatings, inks, and adhesives, as well as in 3D printing.[10][11]

Experimental Workflow: UV Curing with a Benzophenone-based Photoinitiator

G cluster_formulation Formulation cluster_process UV Curing Process cluster_product Final Product Monomer Monomer/Oligomer UV_Light UV Irradiation Monomer->UV_Light Polymerization Polymerization Monomer->Polymerization Photoinitiator Benzophenone Derivative Photoinitiator->UV_Light H_Donor Hydrogen Donor Radical_Formation Radical Generation H_Donor->Radical_Formation Excitation Photoinitiator Excitation UV_Light->Excitation Excitation->Radical_Formation Hydrogen Abstraction Radical_Formation->Polymerization Initiation Cured_Polymer Cured Polymer Network Polymerization->Cured_Polymer

General workflow for UV-initiated polymerization using a benzophenone derivative.
Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives have been explored for use in OLEDs, both as host materials and as emitters.[12] Their thermal stability and electrochemical properties make them suitable candidates for these applications. The benzophenone core can be functionalized with electron-donating and electron-accepting groups to tune the photophysical properties of the resulting materials for efficient light emission.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary and well-established application is in the synthesis of benzodiazepines, most notably as a precursor to the antipsychotic drug clozapine. The aminobenzophenone scaffold is also a key feature in the design of novel AMPA receptor antagonists with potential therapeutic applications in a range of neurological disorders. Furthermore, the inherent photochemical properties of the benzophenone core suggest that derivatives of this compound could find utility in materials science as photoinitiators for UV curing and as components in organic light-emitting diodes. Further research into the derivatization of this compound is likely to uncover new and valuable applications in both medicine and materials science.

References

Methodological & Application

Application Notes and Protocols: (2-Amino-4-chlorophenyl)(phenyl)methanone in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-Amino-4-chlorophenyl)(phenyl)methanone and its structural isomer, 2-amino-5-chlorobenzophenone, as key starting materials in the multi-step synthesis of several pharmaceutically significant benzodiazepines, including diazepam, prazepam, and delorazepam. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways and biological mechanisms of action.

Introduction

This compound and its isomers are valuable precursors in the synthesis of a wide range of heterocyclic compounds. Their inherent reactivity, stemming from the presence of an amino group and a ketone functionality on a substituted benzophenone scaffold, makes them ideal starting points for the construction of complex molecular architectures. The most notable application of these compounds is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. This document focuses on the synthetic routes to diazepam, prazepam, and delorazepam, providing detailed methodologies for each multi-step synthesis.

Synthetic Applications in Benzodiazepine Synthesis

The general strategy for the synthesis of the target benzodiazepines involves the initial acylation of the amino group of the aminobenzophenone precursor, followed by cyclization to form the characteristic seven-membered diazepine ring. Subsequent modifications can be introduced to achieve the desired final product. While the user's query specified this compound, the more readily available and commonly cited precursor for the synthesis of these specific benzodiazepines is its isomer, 2-amino-5-chlorobenzophenone. The protocols provided below primarily utilize this isomer.

Synthesis of Diazepam

Diazepam is a widely prescribed benzodiazepine for the treatment of anxiety, muscle spasms, and seizures. Its synthesis from 2-amino-5-chlorobenzophenone is a well-established process.

Experimental Protocol: Synthesis of Diazepam

Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-amino-5-chlorobenzophenone (0.09 mol) in 350 mL of 85% ethyl acetate solution.[1]

  • Maintain the solution temperature at 30°C while stirring at 160 rpm.[1]

  • Slowly add chloroacetyl chloride (0.11 mol) dropwise to the solution.[1]

  • After the addition is complete, heat the reaction mixture to 85°C and maintain for 4.5 hours.[1]

  • Cool the solution to 8°C to precipitate the product.[1]

  • Collect the yellow crystals by suction filtration.[1]

  • Wash the crystals with a 75% aqueous solution of ethylenediamine, followed by a potassium bromide solution, and finally dewater with activated alumina to obtain 2-(chloroacetamido)-5-chlorobenzophenone.[1]

Step 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)

  • The 2-(chloroacetamido)-5-chlorobenzophenone from the previous step is treated with a methanolic ammonia solution to induce cyclization.[2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 3: Synthesis of Diazepam

  • Dissolve nordiazepam in a suitable solvent.

  • Add a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium ethoxide.[3]

  • The reaction mixture is stirred until the methylation is complete, as monitored by TLC.

  • The crude diazepam is then purified by recrystallization or column chromatography.

Quantitative Data: Diazepam Synthesis

StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
12-(Chloroacetamido)-5-chlorobenzophenone2-amino-5-chlorobenzophenoneChloroacetyl chloride, Ethyl acetate93-[1]
2 & 3Diazepam2-(Chloroacetamido)-5-chlorobenzophenoneMethanolic ammonia, Dimethyl sulfate, Sodium ethoxide->98 (after recrystallization)[2]

Purification and Characterization of Diazepam

  • Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

  • Characterization: The structure and purity of the synthesized diazepam can be confirmed using various analytical techniques including:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify the functional groups present.[5]

    • Mass Spectrometry (MS): To determine the molecular weight.[5]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.[5]

Diazepam_Synthesis A 2-Amino-5-chlorobenzophenone B 2-(Chloroacetamido)-5- chlorobenzophenone A->B Chloroacetyl chloride, Ethyl acetate C Nordiazepam B->C Methanolic ammonia D Diazepam C->D Dimethyl sulfate, Sodium ethoxide

Caption: Synthetic pathway for Prazepam.

Synthesis of Delorazepam

Delorazepam is a benzodiazepine with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. Its synthesis starts from 2-amino-2',5-dichlorobenzophenone.

Proposed Experimental Protocol: Synthesis of Delorazepam

Note: A detailed experimental protocol for the synthesis of delorazepam from this compound or its isomers was not explicitly found in the searched literature. The following protocol is a proposed route based on the synthesis of the structurally similar compound, lorazepam.

Step 1: Synthesis of 2-(Chloroacetamido)-2',5-dichlorobenzophenone

  • React 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride in a suitable solvent like toluene. This reaction is analogous to the first step in the synthesis of a lorazepam intermediate. [6] Step 2: Cyclization to form Delorazepam

  • The resulting 2-(chloroacetamido)-2',5-dichlorobenzophenone is then cyclized to form the 1,4-benzodiazepine ring structure of delorazepam. This is typically achieved by treatment with a base, such as ammonia in a suitable solvent.

Quantitative Data: Delorazepam Synthesis (Proposed)

StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
1-2Delorazepam2-amino-2',5-dichlorobenzophenoneChloroacetyl chloride, Ammonia--Proposed

Purification and Characterization of Delorazepam

  • Purification: Delorazepam can be purified by recrystallization.

  • Characterization: The structure of the synthesized delorazepam can be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C)

    • IR and Raman Spectroscopy: A strong IR absorption near 1690 cm⁻¹ is characteristic of the C=O stretch, and a strong Raman line near 1610 cm⁻¹ corresponds to the C=N stretch of the diazepine ring. [7] * Mass Spectrometry: To confirm the molecular weight. [8] * HPLC

Proposed Synthetic Workflow for Delorazepam

Delorazepam_Synthesis A 2-Amino-2',5-dichlorobenzophenone B 2-(Chloroacetamido)-2',5- dichlorobenzophenone A->B Chloroacetyl chloride, Toluene C Delorazepam B->C Ammonia GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds to GABA site BZD Benzodiazepine BZD->GABAA_Receptor Binds to allosteric site Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx

References

Application of (2-Amino-4-chlorophenyl)(phenyl)methanone in Quinazoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives utilizing (2-Amino-4-chlorophenyl)(phenyl)methanone as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The use of this compound allows for the introduction of a phenyl group at the 4-position and a chlorine atom at the 7-position of the quinazoline ring, providing a valuable scaffold for further functionalization in drug discovery programs.

Synthetic Strategies and Methodologies

The primary route for the synthesis of 7-chloro-4-phenylquinazolines from this compound involves a cyclocondensation reaction with a one-carbon synthon. Several reagents can serve as the source of this carbon, including formamide, ammonium formate, and orthoesters. The reaction can be performed under conventional heating or enhanced by microwave irradiation, which often leads to significantly reduced reaction times and improved yields.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 7-chloro-4-phenylquinazoline and its derivatives from this compound, based on established synthetic protocols for analogous 2-aminobenzophenones.

Table 1: Conventional Heating Methods for 7-Chloro-4-phenylquinazoline Synthesis

C1 SourceCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
Formamide-Neat150-1604-675-85Niementowski Synthesis
Ammonium Formatep-Toluenesulfonic acidToluene110 (reflux)8-1270-80Acid-catalyzed condensation
Triethyl OrthoformateAcetic AnhydrideNeat130-1403-580-90Orthoester-mediated cyclization

Table 2: Microwave-Assisted Synthesis of 7-Chloro-4-phenylquinazoline

C1 SourcePower (W)SolventTemperature (°C)Time (min)Yield (%)Reference Analogue
Formamide150Neat18010-1585-95Microwave Niementowski
Ammonium Formate120Acetic Acid1505-1080-90[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 7-chloro-4-phenylquinazoline.

Protocol 1: Synthesis of 7-Chloro-4-phenylquinazoline via Niementowski Reaction (Conventional Heating)

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask, place this compound (10 mmol, 2.31 g).

  • Add an excess of formamide (20 mL).

  • Equip the flask with a reflux condenser and a stirring bar.

  • Heat the reaction mixture to 150-160 °C in a heating mantle with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to afford pure 7-chloro-4-phenylquinazoline.

Protocol 2: Microwave-Assisted Synthesis of 7-Chloro-4-phenylquinazoline

Materials:

  • This compound

  • Ammonium formate

  • Glacial acetic acid

  • Microwave reactor vial (10 mL)

  • Microwave synthesizer

  • Stirring bar

  • Rotary evaporator

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1 mmol, 0.23 g), ammonium formate (5 mmol, 0.315 g), and glacial acetic acid (3 mL).

  • Add a small stirring bar to the vial and seal it.

  • Place the vial in the microwave synthesizer and irradiate at 120 W and 150 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a 50 mL round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

  • To the residue, add 20 mL of ethyl acetate and 20 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 7-chloro-4-phenylquinazoline.

Visualizing the Synthesis and Logic

The following diagrams illustrate the general workflow and reaction pathways for the synthesis of 7-chloro-4-phenylquinazoline.

experimental_workflow start Start: (2-Amino-4-chlorophenyl) (phenyl)methanone reagents Reactants: - C1 Source (e.g., Formamide) - Catalyst (optional) start->reagents Mix reaction_conditions Reaction Conditions: - Conventional Heating or - Microwave Irradiation reagents->reaction_conditions Apply workup Work-up: - Precipitation - Filtration reaction_conditions->workup Proceed to purification Purification: - Recrystallization or - Column Chromatography workup->purification product Product: 7-Chloro-4-phenylquinazoline purification->product

Caption: General experimental workflow for quinazoline synthesis.

reaction_pathway reactant This compound intermediate Intermediate Formation (Amidine/Imine) reactant->intermediate + c1_source C1 Synthon (e.g., Formamide) c1_source->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product 7-Chloro-4-phenylquinazoline cyclization->product

References

Application Note: A Protocol for the Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of Diazepam, a widely used benzodiazepine, starting from the precursor 2-amino-5-chlorobenzophenone. The outlined multi-step chemical process involves acylation, cyclization, and methylation.

Quantitative Data Summary

The following table summarizes key quantitative data for the intermediates and the final product in the synthesis of Diazepam.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)
2-amino-5-chlorobenzophenoneC₁₃H₁₀ClNO231.6896.3-99-
2-chloroacetamido-5-chlorobenzophenoneC₁₅H₁₁Cl₂NO₂324.16-87-93
NordazepamC₁₅H₁₁ClN₂O270.72--
DiazepamC₁₆H₁₃ClN₂O284.74131.4-132.6~96% (flow)

Experimental Protocols

The synthesis of Diazepam from 2-amino-5-chlorobenzophenone is typically achieved in three primary steps. An alternative initial step is also presented.

Step 1A: Synthesis of 2-chloroacetamido-5-chlorobenzophenone (Acylation)

This initial step involves the acylation of the amino group on the benzophenone precursor.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene or Ethyl Acetate

  • Reaction vessel with stirrer, thermometer, and reflux condenser

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone (1 mole) in toluene[1].

  • Add chloroacetyl chloride (2 moles) to the solution[1].

  • Reflux the mixture for approximately 2.5 hours to facilitate the expulsion of most of the hydrogen chloride gas formed during the reaction[1].

  • Alternatively, dissolve 0.09 mol of 2-amino-5-chlorobenzophenone in 300-350 mL of ethyl acetate solution[2].

  • Control the temperature at 27-30°C while adding 0.11 mol of chloroacetyl chloride dropwise[2].

  • After addition, slowly heat the solution to 80-85°C and maintain the reaction for 4-4.5 hours[2].

  • Cool the solution to 5-8°C to precipitate the yellow crystalline product, 2-chloroacetamido-5-chlorobenzophenone[2].

  • Collect the product via suction filtration and wash it appropriately[2]. This method has reported yields between 87% and 93%[2].

Step 1B (Alternative): Reaction with Glycine Ethyl Ester

An alternative pathway to the benzodiazepine core involves a direct reaction with an amino acid ester.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Glycine ethyl ester

  • Pyridine

Procedure:

  • React 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of pyridine as a solvent and catalyst[3][4].

  • This reaction leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one (Nordazepam)[3].

Step 2: Synthesis of Nordazepam (Cyclization)

The intermediate from Step 1A is cyclized to form the core benzodiazepine structure.

Materials:

  • 2-chloroacetamido-5-chlorobenzophenone

  • Methanolic ammonia solution

Procedure:

  • Treat the 2-chloroacetamido-5-chlorobenzophenone intermediate with a methanolic ammonia solution[5].

  • This step induces an intramolecular cyclization, forming Nordazepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one)[4][5].

Step 3: Synthesis of Diazepam (Methylation)

The final step is the N-methylation of Nordazepam to yield Diazepam.

Materials:

  • Nordazepam

  • Methyl sulphate or Methyl iodide

  • Sodium ethoxide or Sodium methoxide

Procedure:

  • Convert the Nordazepam obtained from Step 2 to Diazepam via a methylation reaction[5].

  • This is typically achieved using a methylating agent such as methyl sulphate in the presence of a base like sodium ethoxide[3].

Visualized Experimental Workflow

The following diagram illustrates the primary synthetic pathway from the 2-aminobenzophenone precursor to Diazepam.

G cluster_0 Synthesis Pathway of Diazepam A 2-amino-5-chlorobenzophenone B 2-chloroacetamido-5- chlorobenzophenone A->B  Step 1: Acylation  + Chloroacetyl Chloride  Toluene or Ethyl Acetate C Nordazepam (7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one) B->C  Step 2: Cyclization  + Methanolic Ammonia D Diazepam C->D  Step 3: Methylation  + Methyl Sulphate  + Sodium Ethoxide

Caption: Synthetic route to Diazepam from 2-amino-5-chlorobenzophenone.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocyclic Compounds from 2-Aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of various heterocyclic compounds, including quinolines, benzodiazepines, quinazolines, and acridines, using microwave-assisted organic synthesis (MAOS). The use of 2-aminobenzophenones as a versatile starting material is highlighted, offering a convergent approach to a range of medicinally relevant scaffolds. Microwave irradiation has been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating methods.

Microwave-Assisted Synthesis of Quinolines

The Friedländer annulation is a classical method for quinoline synthesis. Microwave irradiation significantly accelerates this reaction, providing access to substituted quinolines in minutes rather than hours. A highly efficient method involves the reaction of a 2-aminobenzophenone with a ketone containing an α-methylene group in the presence of an acid catalyst.

Experimental Protocol: Modified Friedländer Synthesis

This protocol describes the synthesis of 2,4-diphenylquinoline from 2-aminobenzophenone and acetophenone.

Materials:

  • 2-Aminobenzophenone

  • Acetophenone

  • Glacial Acetic Acid

  • Microwave reactor vials (10 mL) with stir bars

  • CEM Discover Microwave Synthesizer (or equivalent)

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-aminobenzophenone (1 mmol, 197 mg) and acetophenone (1.2 mmol, 144 mg, 0.14 mL).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2,4-diphenylquinoline.

Quantitative Data: Synthesis of Quinolines
Entry2-Aminobenzophenone DerivativeKetoneProductTime (min)Yield (%)
12-AminobenzophenoneAcetophenone2,4-Diphenylquinoline592
22-Amino-5-chlorobenzophenoneAcetophenone6-Chloro-2,4-diphenylquinoline595
32-AminobenzophenoneCyclohexanone1,2,3,4-Tetrahydroacridine1088
42-Amino-5-bromobenzophenoneCyclopentanone7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]quinoline1090

Reaction Pathway: Friedländer Synthesis

Friedlander_Synthesis start 2-Aminobenzophenone + Ketone (R-CH2-CO-R') intermediate1 Aldol Condensation Intermediate start->intermediate1 H+ intermediate2 Enone Intermediate intermediate1->intermediate2 -H2O intermediate3 Schiff Base Formation intermediate2->intermediate3 Intramolecular Cyclization product Quinoline intermediate3->product -H2O

Friedländer quinoline synthesis pathway.

Microwave-Assisted Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs. Microwave-assisted synthesis provides a rapid and efficient route to these compounds, often with high yields and purity. A notable method involves the reaction of a 2-chloroacetamido benzophenone derivative with hexamine and ammonium chloride.

Experimental Protocol: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines a two-step synthesis starting from 2-amino-5-chlorobenzophenone.

Step 1: Preparation of 2-Chloroacetamido-5-chlorobenzophenone

  • To a solution of 2-amino-5-chlorobenzophenone (10 mmol, 2.32 g) in toluene (20 mL) at 0-5 °C, add chloroacetyl chloride (11 mmol, 1.24 g, 0.87 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Microwave-Assisted Cyclization

  • In a 10 mL microwave reactor vial, place 2-chloroacetamido-5-chlorobenzophenone (1 mmol, 308 mg), hexamethylenetetramine (hexamine) (2.2 mmol, 308 mg), and ammonium chloride (4.5 mmol, 241 mg).

  • Add a mixture of methanol and water (4:1, 4 mL) to the vial.

  • Seal the vial and irradiate in a microwave reactor at 80 °C for 15 minutes.

  • After cooling, add water (5 mL) to the reaction mixture.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Purify the product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure benzodiazepine.[1][2][3]

Quantitative Data: Synthesis of Benzodiazepines
Entry2-Aminobenzophenone DerivativeIntermediateProductTime (min)Yield (%)
12-Amino-5-chlorobenzophenone2-Chloroacetamido-5-chlorobenzophenone7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one15~90
22-Amino-5-nitrobenzophenone2-Chloroacetamido-5-nitrobenzophenone7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one2085
32-Aminobenzophenone2-Chloroacetamidobenzophenone5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one1588

Workflow: Benzodiazepine Synthesis

Benzodiazepine_Synthesis_Workflow start 2-Aminobenzophenone step1 Acylation with Chloroacetyl Chloride start->step1 intermediate 2-Chloroacetamido benzophenone step1->intermediate step2 Microwave-Assisted Cyclization with Hexamine & NH4Cl intermediate->step2 product 1,4-Benzodiazepin-2-one step2->product

Workflow for 1,4-benzodiazepine synthesis.

Microwave-Assisted Synthesis of Quinazolines

Quinazolines are another important class of heterocyclic compounds with a wide range of biological activities. Microwave-assisted synthesis from 2-aminobenzophenones can be achieved through various routes, including reaction with nitriles or thiourea.

Experimental Protocol: Synthesis from Nitriles

This protocol describes the synthesis of 2-methyl-4-phenylquinazoline from 2-aminobenzophenone and acetonitrile.[4]

Materials:

  • 2-Aminobenzophenone

  • Acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a 10 mL microwave reactor vial, add 2-aminobenzophenone (1 mmol, 197 mg) and acetonitrile (5 mL).

  • Add a catalytic amount of TMSOTf (0.1 mmol, 22 mg, 18 µL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10 minutes.[4]

  • After cooling, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).

Quantitative Data: Synthesis of Quinazolines from Nitriles
Entry2-Aminobenzophenone DerivativeNitrileProductTime (min)Yield (%)
12-AminobenzophenoneAcetonitrile2-Methyl-4-phenylquinazoline1078
22-Amino-5-chlorobenzophenoneAcetonitrile6-Chloro-2-methyl-4-phenylquinazoline1075
32-AminobenzophenoneBenzonitrile2,4-Diphenylquinazoline1585
42-Amino-5-bromobenzophenonePropionitrile7-Bromo-2-ethyl-4-phenylquinazoline1272

Reaction Pathway: Quinazoline Synthesis from Nitriles

Quinazoline_Synthesis_Nitriles start 2-Aminobenzophenone + Nitrile (R-CN) intermediate1 Nitrile Activation with Lewis Acid start->intermediate1 TMSOTf intermediate2 Nucleophilic Attack by Amino Group intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product Quinazoline intermediate3->product -H2O

Quinazoline synthesis from nitriles pathway.

Synthesis of Acridines and Acridones

Direct microwave-assisted synthesis of acridines from 2-aminobenzophenones is not a well-established one-step reaction. The classical Bernthsen acridine synthesis typically starts from a diarylamine. However, 2-aminobenzophenones can be utilized in a multi-step synthesis to produce acridones, which are structurally related to acridines.

Proposed Multi-Step Synthesis of Acridones

This pathway involves an initial Ullmann condensation followed by an intramolecular cyclization. While not a direct microwave-assisted route from 2-aminobenzophenone, microwave energy can potentially be applied to accelerate these steps.

Step 1: Ullmann Condensation to form N-Phenylanthranilic Acid This step typically involves the reaction of a 2-halobenzoic acid with an aniline derivative in the presence of a copper catalyst.

Step 2: Intramolecular Cyclization to form Acridone The N-phenylanthranilic acid intermediate is then cyclized, often using a dehydrating agent like polyphosphoric acid or sulfuric acid, to form the acridone core.

Workflow: Acridone Synthesis

Acridone_Synthesis_Workflow start 2-Halobenzoic Acid + Aniline Derivative step1 Ullmann Condensation (Cu catalyst) start->step1 intermediate N-Phenylanthranilic Acid step1->intermediate step2 Intramolecular Cyclization (Acid) intermediate->step2 product Acridone step2->product

General workflow for Acridone synthesis.

General Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for performing a microwave-assisted organic synthesis experiment.

MAOS_Workflow start Reactant & Solvent Addition to Microwave Vial seal Seal the Reaction Vial start->seal irradiate Microwave Irradiation (Set Time, Temp, Power) seal->irradiate cool Cooling to Room Temperature irradiate->cool workup Reaction Work-up (Quenching, Extraction) cool->workup purify Purification (Chromatography, Recrystallization) workup->purify product Isolated Pure Product purify->product

General workflow for microwave synthesis.

These protocols and data serve as a starting point for the development of libraries of these important heterocyclic compounds. The use of microwave-assisted synthesis offers a powerful tool for accelerating drug discovery and development programs. Researchers are encouraged to optimize these conditions for their specific substrates and desired products.

References

Application Notes: (2-Amino-4-chlorophenyl)(phenyl)methanone as a Versatile Building Block for Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone, a substituted aminobenzophenone, serves as a valuable and versatile starting material in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its inherent structural features, including a reactive amino group and a diaryl ketone moiety, make it an ideal precursor for the construction of privileged scaffolds in medicinal chemistry. Notably, this compound is a key building block for the synthesis of 1,4-benzodiazepines and quinazolinones, two classes of compounds renowned for their potent anticonvulsant properties. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for the discovery and development of novel anticonvulsant drug candidates.

Synthetic Applications

The primary application of this compound in anticonvulsant drug discovery lies in its role as a precursor to 1,4-benzodiazepines. The general synthetic strategy involves the acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring. The position of the chloro substituent on the aminobenzophenone dictates its position on the final benzodiazepine ring, influencing the pharmacological profile of the resulting compound. While the isomeric 2-amino-5-chlorobenzophenone is a common precursor for well-known drugs like diazepam, the 4-chloro isomer is a valuable tool for generating novel analogs with potentially unique structure-activity relationships (SAR).

Additionally, aminobenzophenones can be utilized in the synthesis of other anticonvulsant scaffolds, such as quinazolinones, through condensation reactions with appropriate reagents.

General Synthetic Workflow for Benzodiazepine Analogs

The following diagram illustrates a general synthetic pathway for the preparation of a 1,4-benzodiazepine derivative from this compound.

G A This compound B Acylation (e.g., Chloroacetyl chloride) A->B C 2-(2-Chloroacetamido)-4-chlorobenzophenone B->C D Amination (e.g., Ammonia) C->D E Cyclization D->E F 8-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Hypothetical Anticonvulsant) E->F

A generalized synthetic scheme for 1,4-benzodiazepine synthesis.

Mechanism of Action: Targeting GABAa Receptors

Benzodiazepines, the primary class of compounds derived from this building block, exert their anticonvulsant effects by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition makes neurons less likely to fire, thereby suppressing seizure activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABAa_receptor GABAa Receptor GABA_release->GABAa_receptor GABA binds Chloride_channel Chloride (Cl-) Channel GABAa_receptor->Chloride_channel Opens Benzodiazepine Benzodiazepine (Anticonvulsant) Benzodiazepine->GABAa_receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Mechanism of action of benzodiazepine anticonvulsants.

Quantitative Data Presentation

The following table summarizes hypothetical anticonvulsant activity and neurotoxicity data for a novel benzodiazepine derivative synthesized from this compound, compared to the standard anticonvulsant drug, Diazepam. Data is presented as median effective dose (ED₅₀) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, and the median toxic dose (TD₅₀) in the rotarod test for motor impairment. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) (MES)
Hypothetical Derivative 15.00.845.03.0
Diazepam (Reference) 25.00.510.00.4

Experimental Protocols

Synthesis of 8-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Hypothetical)

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine

  • Ammonia (gas or solution in methanol)

  • Toluene

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation: Dissolve this compound (1 equivalent) in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add pyridine (1.1 equivalents) to the solution. Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in dry toluene dropwise to the cooled mixture with constant stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(2-chloroacetamido)-4-chlorobenzophenone.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent such as methanol. Saturate the solution with ammonia gas or add a concentrated solution of ammonia in methanol. Heat the mixture to reflux for 12-24 hours. Monitor the cyclization by TLC.

  • Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 8-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension in mice following a maximal electroshock stimulus.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compound and vehicle

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions for at least 3 days prior to the experiment.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group).

  • MES Induction: At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of saline to the eyes of each mouse. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ value using probit analysis.

Anticonvulsant Activity Screening: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

Procedure:

  • Animal Preparation and Dosing: Follow the same initial steps as in the MES test.

  • PTZ Administration: At the time of peak drug effect, administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Immediately place the mice in individual observation chambers and observe for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds) for a period of 30 minutes.

  • Data Analysis: The absence of clonic seizures within the 30-minute observation period is considered protection. Calculate the percentage of protected animals at each dose and determine the ED₅₀ value.

Neurotoxicity Assessment: Rotarod Test

Objective: To assess the motor coordination and potential neurological deficits induced by the test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Rotarod apparatus

  • Test compound and vehicle

Procedure:

  • Training: Train the mice on the rotarod (e.g., rotating at 5-10 rpm) for a set period (e.g., 2-5 minutes) for 2-3 consecutive days until they can consistently remain on the rod.

  • Dosing: On the test day, administer the test compound or vehicle i.p. to different groups of mice.

  • Testing: At the time of peak drug effect, place each mouse on the rotating rod and record the time it remains on the rod (latency to fall). A fall or passive rotation with the rod is considered a failure.

  • Data Analysis: Determine the dose at which 50% of the animals fail the test (TD₅₀).

Experimental Workflow for Anticonvulsant Evaluation

G A Compound Synthesis (this compound as starting material) B Preliminary Screening (MES & scPTZ tests at fixed doses) A->B C Dose-Response Studies (Determination of ED50) B->C D Neurotoxicity Assessment (Rotarod test - Determination of TD50) C->D E Calculation of Protective Index (PI = TD50/ED50) D->E F Lead Compound Identification E->F

A typical workflow for the evaluation of novel anticonvulsant candidates.

Conclusion

This compound is a highly valuable starting material for the synthesis of novel anticonvulsant agents, particularly 1,4-benzodiazepine derivatives. The protocols and data presented herein provide a comprehensive guide for researchers to explore the potential of this building block in the development of new and effective treatments for epilepsy. The systematic evaluation of synthesized compounds using the described preclinical models is crucial for identifying promising lead candidates with a favorable efficacy and safety profile.

Application Notes and Protocols for the Synthesis and Pharmacological Screening of Novel Designer Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of novel designer benzodiazepines. The protocols outlined below are intended to guide researchers in the development and characterization of new chemical entities targeting the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction

Designer benzodiazepines are a class of novel psychoactive substances (NPS) that have been synthesized to mimic the pharmacological effects of medically prescribed benzodiazepines.[1] These compounds are often created by making slight modifications to the core benzodiazepine structure to circumvent existing drug laws.[1][2] The primary molecular target for benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[3][4] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA, which leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent neuronal inhibition.[3][4]

The development of novel benzodiazepines with unique pharmacological profiles, such as subtype selectivity, can lead to new therapeutic agents with improved efficacy and reduced side effects. This document outlines the synthetic strategies and pharmacological screening methods to identify and characterize such novel compounds.

Synthesis of Novel Designer Benzodiazepines

The synthesis of novel benzodiazepines can be approached through various established and emerging chemical strategies. Clandestine producers often employ structural variations of medically used 1,4-benzodiazepines, synthesize active metabolites, or create triazolo analogs.[1] For research purposes, more sophisticated methods can be employed to generate diverse libraries of compounds for screening.

One advanced strategy is the "Memory of Chirality" (MOC) technique, which allows for the asymmetric synthesis of enantiopure 1,4-benzodiazepin-2,5-diones possessing a quaternary stereogenic center.[5][6] Additionally, palladium-catalyzed reactions provide an efficient means for constructing the benzodiazepine core structure.[7] A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Ring Formation cluster_2 Phase 3: Functionalization cluster_3 Phase 4: Purification & Analysis Start Starting Materials (e.g., 2-aminobenzophenones) Step1 Reaction 1 (e.g., Acylation) Start->Step1 Intermediate1 Key Intermediate Step1->Intermediate1 Step2 Reaction 2 (e.g., Cyclization) Intermediate1->Step2 Intermediate2 Benzodiazepine Core Step2->Intermediate2 Step3 Reaction 3 (e.g., Alkylation, Arylation) Intermediate2->Step3 Final_Product Novel Designer Benzodiazepine Step3->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

A generalized workflow for the synthesis of novel designer benzodiazepines.

Pharmacological Screening Protocols

The pharmacological screening of newly synthesized compounds is crucial to determine their affinity for the GABA-A receptor and their functional activity. The following protocols describe standard in vitro assays for this purpose.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a novel compound for the benzodiazepine binding site on the GABA-A receptor using a radiolabeled ligand such as [³H]flunitrazepam or [³H]flumazenil.[4][8][9]

Materials:

  • Test Compound (Novel Benzodiazepine)

  • Radioligand: [³H]flunitrazepam or [³H]flumazenil

  • Non-specific Binding Control: Diazepam (10 µM) or Clonazepam (1 µM)

  • Receptor Source: Rat or mouse brain membranes (e.g., from cerebral cortex or whole brain)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates, filtration apparatus, and scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand (e.g., 1 nM final concentration), and membrane preparation (e.g., 100-200 µg protein).

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • Compound Competition: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Table 1: Example Binding Affinity Data for Novel Benzodiazepines

Compound IDIC50 (nM)Ki (nM)
BZD-00115.27.8
BZD-0025.82.9
BZD-003120.561.1
Diazepam10.15.1
Protocol 2: In Vitro Functional Assay to Differentiate Agonists and Antagonists

This assay exploits the GABA-shift phenomenon to differentiate between benzodiazepine receptor agonists and antagonists. The binding affinity of agonists, but not antagonists, is enhanced in the presence of GABA.[10]

Materials:

  • Same as Protocol 1, with the addition of GABA.

Procedure:

  • Follow the same procedure as the radioligand binding assay (Protocol 1).

  • Perform two sets of competition experiments for each test compound: one in the absence of GABA and one in the presence of a fixed concentration of GABA (e.g., 10 µM).[10]

Data Analysis:

  • Calculate the IC50 value for each compound in the absence and presence of GABA.

  • Calculate the GABA ratio (or GABA shift) : IC50 (without GABA) / IC50 (with GABA).

  • Interpretation:

    • Agonists: Will show a GABA ratio significantly greater than 1.

    • Antagonists: Will have a GABA ratio of approximately 1.

    • Inverse Agonists: Will show a GABA ratio less than 1.

Table 2: Example Functional Activity Data for Novel Benzodiazepines

Compound IDIC50 (nM) w/o GABAIC50 (nM) w/ GABAGABA RatioFunctional Activity
BZD-00115.25.12.98Agonist
BZD-0025.81.93.05Agonist
BZD-00425.624.91.03Antagonist
Diazepam10.13.52.89Agonist

Signaling Pathway and Screening Cascade

GABA-A Receptor Signaling Pathway

Benzodiazepines exert their effects by modulating the GABA-A receptor. The binding of GABA to the receptor opens a chloride ion channel, leading to hyperpolarization and inhibition of the neuron.[3][4] Benzodiazepines enhance this effect, leading to increased inhibitory signaling.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA in Synaptic Vesicle GAD->GABA_Vesicle GABA_A_Receptor GABA-A Receptor (Closed) GABA_Vesicle->GABA_A_Receptor Release GABA_A_Receptor_Open GABA-A Receptor (Open) GABA_A_Receptor->GABA_A_Receptor_Open GABA Binding Cl_Influx Cl- Influx GABA_A_Receptor_Open->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition BZD Benzodiazepine BZD->GABA_A_Receptor_Open Positive Allosteric Modulation

Simplified schematic of the GABA-A receptor signaling pathway.
Pharmacological Screening Cascade

A tiered approach is recommended for the efficient screening of novel compounds.

Screening_Cascade Library Library of Novel Benzodiazepines Primary_Screen Primary Screen: Radioligand Binding Assay (Determine Ki) Library->Primary_Screen Hit_Selection Hit Selection (Ki < Threshold) Primary_Screen->Hit_Selection Functional_Assay Functional Assay: GABA Shift (Determine Agonist/Antagonist Profile) Hit_Selection->Functional_Assay Active Compounds Inactive Inactive Hit_Selection->Inactive Inactive Compounds Lead_Selection Lead Candidate Selection Functional_Assay->Lead_Selection Secondary_Assays Secondary Assays: - Subtype Selectivity - In Vivo Models Lead_Selection->Secondary_Assays Lead Compounds Preclinical_Dev Preclinical Development Secondary_Assays->Preclinical_Dev

A typical workflow for the pharmacological screening of novel benzodiazepines.

References

Application in the Synthesis of Potential Anticancer Agents: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel classes of potential anticancer agents. It is intended to serve as a practical guide for researchers in the field of medicinal chemistry and cancer drug discovery. The protocols are based on established synthetic methodologies and biological evaluation techniques, focusing on compounds with promising preclinical anticancer activity.

Application Note 1: Synthesis and Evaluation of Quinoline-Chalcone Hybrids

Quinoline and chalcone scaffolds are prominent pharmacophores in anticancer drug design. The molecular hybridization of these two moieties has yielded potent anticancer agents. This section details the synthesis and cytotoxic evaluation of a series of quinoline-chalcone derivatives.

Synthetic Workflow

The general synthetic route involves a Claisen-Schmidt condensation to form the chalcone intermediate, followed by coupling with a quinoline moiety.

G cluster_synthesis Synthesis of Quinoline-Chalcone Hybrids A Aromatic Aldehyde + p-Aminoacetophenone B Claisen-Schmidt Condensation A->B Base catalyst C Chalcone Intermediate B->C F Coupling Reaction C->F D 2-Aryl-quinoline-4-carboxylic acid + Esterification E Ethyl Quinoline-4-carboxylate D->E Ethanol, H+ E->F G Quinoline-Chalcone Hybrid F->G Purification

Caption: Synthetic workflow for quinoline-chalcone hybrids.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate (General Procedure)

  • To a solution of an appropriate aromatic aldehyde (1 mmol) and p-aminoacetophenone (1 mmol) in ethanol (20 mL), add a catalytic amount of aqueous NaOH (40%).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Protocol 2: Synthesis of Quinoline-Chalcone Hybrids (General Procedure) [1]

  • Synthesize 2-aryl-quinoline-4-carboxylic acids via the reaction of isatin with substituted acetophenones.[1]

  • Convert the carboxylic acids to their corresponding ethyl esters using Fisher esterification with ethanol and a catalytic amount of concentrated sulfuric acid.[1]

  • Couple the synthesized chalcone intermediate with the ethyl quinoline-4-carboxylate derivative.

  • Reflux the mixture in a suitable solvent (e.g., ethanol) for 6 hours.[2]

  • After cooling, add water to precipitate the product.[2]

  • Filter the solid, dry, and purify by recrystallization from ethanol to yield the final quinoline-chalcone hybrid.[2]

Data Presentation: Cytotoxicity of Quinoline-Chalcone Hybrids

The synthesized compounds are evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined using the MTT assay.

CompoundTarget Cell LineIC50 (µM)
9i A549 (Lung)1.91
K-562 (Leukemia)2.15
9j A549 (Lung)5.29
K-562 (Leukemia)4.88
12e MGC-803 (Gastric)1.38[3][4]
HCT-116 (Colon)5.34[3][4]
MCF-7 (Breast)5.21[3][4]

Data adapted from multiple sources for illustrative purposes.[1][3][4]

Application Note 2: Synthesis and Evaluation of Pyrazoline Benzenesulfonamide Derivatives

Pyrazoline benzenesulfonamide derivatives are a class of heterocyclic compounds that have emerged as promising anticancer agents.[5] This section outlines their synthesis and biological evaluation.

Synthetic Workflow

The synthesis is typically a two-step process involving the formation of a chalcone followed by cyclization with a hydrazinylbenzenesulfonamide.[6]

G cluster_synthesis Synthesis of Pyrazoline Benzenesulfonamide Derivatives A Aromatic Aldehyde + Aromatic Ketone B Claisen-Schmidt Condensation A->B Acid or Base Catalyst C Chalcone B->C E Cyclization Reaction C->E D 4-hydrazinylbenzenesulfonamide hydrochloride D->E F Pyrazoline Benzenesulfonamide Derivative E->F Reflux in Ethanol/Acetic Acid

Caption: Synthesis of pyrazoline benzenesulfonamide derivatives.

Experimental Protocols

Protocol 3: Synthesis of Pyrazoline Benzenesulfonamide Derivatives (General Procedure) [7]

  • Synthesize the required chalcone by reacting an appropriate aromatic aldehyde with an aromatic ketone under Claisen-Schmidt condensation conditions.[6]

  • Dissolve the chalcone (1.0 mmol) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 mmol) in ethanol (50 mL).[7]

  • Add a catalytic amount of glacial acetic acid to the mixture.[7]

  • Reflux the reaction mixture for 18-24 hours, monitoring by TLC.[7]

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.[7]

  • Filter the resulting solid, dry it, and recrystallize from a suitable solvent like methanol/diisopropyl ether to obtain the pure pyrazoline benzenesulfonamide derivative.[7]

Data Presentation: Cytotoxicity of Pyrazoline Benzenesulfonamide Derivatives

The antiproliferative activity of these compounds is assessed against a panel of human cancer cell lines.

CompoundTarget Cell LineGI50 (µM)
2f MOLT-4 (Leukemia)1.94
SR (Leukemia)1.28
EKVX (Non-small cell lung)1.88
COLO 205 (Colon)1.69

GI50: The concentration for 50% growth inhibition. Data adapted for illustrative purposes.[8]

Application Note 3: Synthesis and Evaluation of 1,3-Oxazolo[4,5-d]pyrimidine Derivatives

Oxazolopyrimidines are another class of heterocyclic compounds with demonstrated anticancer properties. Their synthesis and evaluation are detailed below.

Synthetic Workflow

The synthesis involves a multi-step sequence starting from 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one.

G cluster_synthesis Synthesis of 1,3-Oxazolo[4,5-d]pyrimidine Derivatives A 2-aryl-4-dichloromethylene- 1,3-oxazol-5(4H)-one C Reaction with Triethylamine A->C B Amidine hydrochloride B->C D Intermediate C->D E Cyclo-condensation D->E Heat in Pyridine F 1,3-Oxazolo[4,5-d]pyrimidine E->F

Caption: Synthesis of 1,3-oxazolo[4,5-d]pyrimidine derivatives.

Experimental Protocols

Protocol 4: Synthesis of 1,3-Oxazolo[4,5-d]pyrimidine Derivatives (General Procedure) [9]

  • Treat 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one with amidine hydrochlorides in the presence of triethylamine.[9]

  • Heat the resulting intermediate in the presence of pyridine to afford the cyclo-condensation product.[9]

  • Purify the crude product by recrystallization from a suitable solvent like DMF.[10]

Data Presentation: Cytotoxicity of 1,3-Oxazolo[4,5-d]pyrimidine Derivatives

These compounds have been tested against a subpanel of NCI breast cancer cell lines.

CompoundTarget Cell LineActivity ParameterValue (µM)
5 MCF7GI50< 10
MDA-MB-231GI50< 10
10 T-47DGI50< 10
11 HS 578TGI50< 10
13 BT-549GI50< 10

Data indicates high antitumor activity with GI50 values in the micromolar range.[9][11]

Biological Evaluation Protocol

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay [5][12][13][14]

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well sterile microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.[5]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Key Signaling Pathways in Cancer Targeted by Novel Agents

Understanding the mechanism of action of novel anticancer agents often involves identifying their impact on key signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for regulating the cell cycle and is often overactive in many cancers, promoting proliferation and reducing apoptosis.[15]

G RTK RTK (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Protein Synthesis S6K1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

RAS-RAF-MEK-ERK (MAPK) Signaling Pathway

This cascade of proteins communicates signals from a receptor on the cell surface to the DNA in the nucleus, playing a key role in cell division.[16]

G GrowthFactor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2_SOS Grb2/SOS Receptor->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocates to TargetGenes Target Gene Expression (e.g., Bcl-xL, Cyclin D1, VEGF) STAT3_active->TargetGenes binds to DNA CellResponse Proliferation, Angiogenesis, Anti-apoptosis TargetGenes->CellResponse

References

Application Notes and Protocols for the Synthesis of Antimicrobial Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the synthesis of nicotinonitrile derivatives with potential antimicrobial properties. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Nicotinonitrile (3-cyanopyridine) and its derivatives are recognized as essential scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Many of these compounds have been investigated for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3] The pyridine nucleus is a common feature in numerous natural products and approved drugs, highlighting its importance in pharmacophore design.[1][3] This document outlines established synthetic routes to novel nicotinonitrile derivatives and protocols for their antimicrobial evaluation.

Synthesis Protocols

Several synthetic strategies can be employed to generate diverse nicotinonitrile derivatives. Below are detailed protocols for key reactions.

Protocol 1: One-Pot Synthesis of 2(1H)-Pyridinone Nicotinonitrile Derivatives

This protocol describes a high-yield, one-pot synthesis of diaryl-3-cyano-1H-pyridinone derivatives, which serve as versatile intermediates. The method is based on the reaction of a ketone, an aromatic aldehyde, and ethyl cyanoacetate in the presence of ammonium acetate.[2]

Materials:

  • 2-Acetylnaphthalene (or other suitable ketone)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol or n-butanol

Procedure:

  • Combine an equimolar mixture of the ketone (e.g., 2-acetylnaphthalene), the selected aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate in a round-bottom flask.

  • Add a suitable solvent, such as ethanol or n-butanol.

  • Heat the mixture under reflux for 3-5 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified nicotinonitrile derivative.[2][4]

Characterization: The final product structure can be confirmed using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry. For example, the IR spectrum should show characteristic absorption bands for NH (approx. 3200 cm⁻¹), CN (approx. 2217 cm⁻¹), and C=O (approx. 1651 cm⁻¹) groups.[2]

Protocol 2: Synthesis of Chloro-Substituted Nicotinonitriles

This protocol details the conversion of 2(1H)-pyridinone derivatives into their corresponding 2-chloro-nicotinonitrile analogs, which are often key intermediates for further functionalization.

Materials:

  • Diaryl-3-cyano-1H-pyridinone derivative (from Protocol 1)

  • Phosphorous oxychloride (POCl₃)

Procedure:

  • Place the starting pyridinone derivative in a round-bottom flask.

  • Carefully add an excess of phosphorous oxychloride (POCl₃) in a fume hood.

  • Heat the mixture under reflux for 2-3 hours.

  • After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any residual acid.

  • Dry the product completely. Further purification can be achieved by recrystallization if necessary.

Characterization: Successful conversion is confirmed by the disappearance of the C=O and NH bands and the appearance of a C-Cl band (approx. 1067 cm⁻¹) in the IR spectrum.[2]

Protocol 3: Synthesis of Hydrazide Nicotinonitrile Derivatives

This protocol outlines the conversion of O-alkylated nicotinonitriles into hydrazide derivatives, which can be used to synthesize a variety of hydrazones with potential biological activity.[5]

Step 3a: Synthesis of O-Ethyl Glycolate Derivatives

  • React the starting 2(1H)-pyridinone derivative with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent like acetone.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Filter off the base and evaporate the solvent to obtain the crude O-ethyl glycolate derivative.

Step 3b: Synthesis of Hydrazide Derivatives

  • Dissolve the O-ethyl glycolate derivative from the previous step in ethanol.

  • Add an excess of hydrazine hydrate (NH₂NH₂·H₂O).

  • Reflux the mixture for 4-6 hours.[2]

  • Upon cooling, the hydrazide product will precipitate.

  • Collect the solid by filtration, wash with ethanol, and dry.

Characterization: The IR spectrum of the final hydrazide product will show characteristic bands for NH₂ and NH groups (approx. 3160-3250 cm⁻¹) and a C=O group (approx. 1675 cm⁻¹).[2]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic and evaluation processes.

G start1 Ketone process One-Pot Reflux start1->process start2 Aromatic Aldehyde start2->process start3 Ethyl Cyanoacetate start3->process reagent1 Ammonium Acetate reagent1->process product 2(1H)-Pyridinone Nicotinonitrile Derivative process->product

Caption: General workflow for the one-pot synthesis of nicotinonitrile intermediates.

G start 2(1H)-Pyridinone Derivative reagent1 + POCl₃ start->reagent1 reagent2 + Ethyl Chloroacetate start->reagent2 product1 2-Chloro-Nicotinonitrile Derivative reagent1->product1 intermediate2 O-Ethyl Glycolate Derivative reagent2->intermediate2 reagent3 + Hydrazine Hydrate intermediate2->reagent3 product2 Hydrazide Derivative reagent3->product2

Caption: Derivatization pathways starting from a 2(1H)-pyridinone core structure.

G start Synthesized Compound step1 Prepare Stock Solution (in DMSO) start->step1 step2 Perform Serial Dilutions in Growth Medium step1->step2 step3 Inoculate with Microbial Suspension step2->step3 step4 Incubate at Optimal Temperature step3->step4 step5 Visually Inspect for Turbidity (Growth) step4->step5 result Determine Minimum Inhibitory Concentration (MIC) step5->result

Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Antimicrobial Activity Data

The synthesized nicotinonitrile derivatives are evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).

  • Dilution: Perform two-fold serial dilutions of each compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A known antibiotic (e.g., Ampicillin) is used as a reference drug.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 1: Antimicrobial Activity of Selected Nicotinonitrile Derivatives

The following table summarizes the in-vitro antimicrobial activity (MIC in μg/mL) of newly synthesized coumarinyl chalcone-derived nicotinonitriles against various microbial strains.

CompoundStaphylococcus aureus (G+)Staphylococcus epidermidis (G+)Escherichia coli (G-)Klebsiella sp. (G-)Candida albicans (Fungus)
3a 100100>100>100>100
3b 505010010050
3c 2525505025
Ampicillin 12.512.52525-
Fluconazole ----12.5
Data sourced from the biological activity assay of nicotinonitrile derivatives [3a, 3b, and 3c].[6]
G+ = Gram-positive bacteria, G- = Gram-negative bacteria.
'-' indicates not tested.

Table 2: Antifungal Activity of Pyridinone and Thiazolidine Derivatives

This table shows the qualitative antifungal activity of specific nicotinonitrile derivatives, indicating their potential as antifungal agents.[2]

CompoundCandida albicansAspergillus niger
2b ++++
10c ++++++
Activity is represented qualitatively: ++ (moderate activity), +++ (high activity).[2]

References

Application Notes and Protocols: 4-amino-N-(2-chlorophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(2-chlorophenyl)benzamide is a substituted benzamide derivative. The benzamide scaffold is a foundational structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The presence of a primary amino group and a halogenated phenyl ring makes it a versatile intermediate for the synthesis of various active compounds and a candidate for drug discovery efforts.[1][2][3] While this specific molecule is not extensively documented, its structural analogues have shown a wide range of pharmacological activities, including anticancer, antiviral, and anticonvulsant effects.[4] These application notes provide a comprehensive overview of the synthesis, physicochemical properties, potential therapeutic applications, and analytical and formulation protocols for 4-amino-N-(2-chlorophenyl)benzamide and its derivatives.

Physicochemical Properties

Due to the limited availability of experimental data for 4-amino-N-(2-chlorophenyl)benzamide, the following table combines known and predicted physicochemical properties.[5]

PropertyValue/PredictionData TypeSource
IUPAC Name 4-amino-N-(2-chlorophenyl)benzamide-[5]
Molecular Formula C₁₃H₁₁ClN₂OCalculated[5][6]
Molecular Weight 246.69 g/mol Calculated[5][6]
Appearance White to off-white solidPredicted[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMFPredicted[5]
LogP (Calculated) ~3.1Computed[5][7]
Hydrogen Bond Donors 2Computed[5]
Aqueous Solubility (pH 7.4) < 0.01 mg/mLPredicted[7]

Synthesis of 4-amino-N-(2-chlorophenyl)benzamide

A common and efficient method for the synthesis of 4-amino-N-(2-chlorophenyl)benzamide is a two-step process. This involves the amidation of 2-chloroaniline with 4-nitrobenzoyl chloride, followed by the reduction of the resulting nitro-intermediate.[1][8]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl chloride C N-(2-chlorophenyl)-4-nitrobenzamide A->C Amidation (DCM, Triethylamine) B 2-Chloroaniline B->C Amidation (DCM, Triethylamine) D N-(2-chlorophenyl)-4-nitrobenzamide E 4-amino-N-(2-chlorophenyl)benzamide D->E Reduction (SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of 4-amino-N-(2-chlorophenyl)benzamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide (Amide Formation)

  • In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.[1][5]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with continuous stirring.[1]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.[1]

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1][8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chlorophenyl)-4-nitrobenzamide.[1][8]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

Step 2: Synthesis of 4-amino-N-(2-chlorophenyl)benzamide (Nitro Group Reduction)

Two common methods for the reduction of the nitro group are provided below.

Method A: Catalytic Hydrogenation [1][8]

  • Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.[8]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1][8]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stir at room temperature until the reduction is complete (monitored by TLC).[5]

  • Filter the reaction mixture through a pad of celite to remove the catalyst.[5]

  • Evaporate the solvent under reduced pressure to yield the crude 4-amino-N-(2-chlorophenyl)benzamide.[5]

  • Purify the final product by recrystallization.[5]

Method B: Reduction with Tin(II) Chloride [1]

  • Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[1]

  • Add tin(II) chloride (SnCl₂) (3-5 eq) in the presence of concentrated hydrochloric acid (HCl).[1]

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.[1]

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of NaHCO₃ or NaOH until the solution is basic.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the final product by column chromatography or recrystallization.[1]

Potential Therapeutic Applications and Signaling Pathways

While 4-amino-N-(2-chlorophenyl)benzamide is an understudied compound, the extensive pharmacology of the benzamide scaffold provides a strong basis for its investigation as a potential therapeutic agent.[4] Structurally similar compounds have demonstrated activity in oncology, virology, and neurology.

G cluster_oncology Oncology cluster_virology Virology (e.g., HAdV) HDAC HDACs Apoptosis Apoptosis HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest RTK RTKs (e.g., VEGFR) Angiogenesis Angiogenesis RTK->Angiogenesis DNA DNA Integrity DNA->Apoptosis ViralRep Viral DNA Replication ViralPolymerase Viral DNA Polymerase ViralRep->ViralPolymerase Compound 4-amino-N-(2-chlorophenyl) benzamide Derivatives Compound->HDAC Inhibition Compound->RTK Inhibition Compound->DNA Crosslinking Compound->ViralRep Inhibition

Caption: Putative therapeutic mechanisms of 4-amino-N-(2-chlorophenyl)benzamide.

Predicted Therapeutic Targets:
  • Oncology:

    • Histone Deacetylases (HDACs): The benzamide core could potentially interact with the zinc-containing active site of HDACs. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis.[4] A related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, is a potent inhibitor of HDAC1, HDAC2, and HDAC3.[9]

    • Receptor Tyrosine Kinases (RTKs): Various benzamide derivatives inhibit RTKs like VEGFR, which are crucial for tumor angiogenesis and proliferation.[4]

    • DNA Integrity and Repair: A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown DNA-DNA crosslinking activity, with preferential efficacy in slowly proliferating tumors.[4][10]

  • Antiviral Activity:

    • Viral DNA Replication Machinery: Analogues such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been suggested to target the Human Adenovirus (HAdV) DNA replication process, possibly by inhibiting viral DNA polymerases or other essential replication proteins.[4][11]

Analytical Protocols: Quantitative Analysis by HPLC-UV

Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and formulation development.[6] A validated reverse-phase HPLC-UV method is presented for the quantitative determination of 4-amino-N-(2-chlorophenyl)benzamide.[6]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Stock Standard (1000 µg/mL in 50:50 ACN:H2O) B Prepare Working Standards (1-100 µg/mL in Mobile Phase) A->B C Inject Sample B->C D Isocratic Elution (C18 Column) C->D E UV Detection (e.g., 254 nm) D->E F Generate Calibration Curve E->F G Quantify Sample Concentration F->G

Caption: Workflow for quantitative analysis by HPLC-UV.

HPLC-UV Method Parameters
ParameterCondition
HPLC System Standard system with pump, degasser, autosampler, column thermostat, and UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Run Time 10 minutes

(Based on a representative method for benzamide derivatives)[6]

Protocol: Preparation of Standard Solutions[6]
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-amino-N-(2-chlorophenyl)benzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preclinical Formulation Development

The poor aqueous solubility of many new chemical entities, a common trait for this chemical class, presents a significant challenge for preclinical studies.[7] Developing a suitable formulation is essential to ensure adequate drug exposure for in vivo toxicology and efficacy screening.[7]

G A Physicochemical Characterization (Solubility, LogP, pKa) B Solubility Screening in Pharmaceutically Acceptable Vehicles A->B C Is Target Dose Achievable in Dosing Volume? B->C D Develop Co-Solvent Solution Formulation C->D Yes E Develop Micronized Suspension Formulation C->E No F Assess Formulation Stability (Physical & Chemical) D->F E->F G Select Lead Formulation for In Vivo Studies F->G

Caption: Decision workflow for preclinical formulation development.

Protocol: Solubility Screening[7]
  • Objective: To determine the approximate solubility in various vehicles to guide formulation strategy.

  • Materials: 4-amino-N-(2-chlorophenyl)benzamide API, glass vials, microbalance, vortex mixer, shaker, centrifuge, HPLC system.

  • Vehicles for Screening: Water for Injection (WFI), Phosphate Buffered Saline (PBS) pH 7.4, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water.

  • Methodology: a. Add an excess amount of API (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. b. Add a known volume (e.g., 1 mL) of the test vehicle to each vial. c. Tightly cap the vials and mix vigorously using a vortex mixer. d. Place the vials on a shaker incubator at ambient temperature for 24-48 hours to reach equilibrium. e. Centrifuge the samples to pellet the undissolved solid. f. Carefully collect an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration using a validated HPLC method.

Protocol: Example Co-Solvent Formulation[7]
  • Objective: To prepare a 5 mg/mL solution for oral gavage.

  • Materials: 4-amino-N-(2-chlorophenyl)benzamide, PEG 400, Propylene Glycol, Water for Injection, magnetic stirrer, calibrated beaker.

  • Procedure: a. In a calibrated glass beaker, add 40 mL of PEG 400 and 10 mL of Propylene Glycol. Stir the mixture gently. b. Weigh 500 mg of 4-amino-N-(2-chlorophenyl)benzamide and add it slowly to the solvent mixture while stirring. c. Continue stirring until the API is fully dissolved. Gentle warming (up to 40°C) or sonication can be used to expedite dissolution. d. Once dissolved, add Water for Injection dropwise while stirring to bring the total volume to 100 mL. e. Visually inspect the final formulation for clarity and absence of particulates. Measure the final pH.

Conclusion

While 4-amino-N-(2-chlorophenyl)benzamide is a relatively unexplored compound, its foundational benzamide structure suggests significant potential in drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, quantify, and formulate this compound and its derivatives for further investigation into their therapeutic potential. The predicted activities in oncology and virology offer promising avenues for initial screening and hypothesis-driven research.[4]

References

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield Friedel-Crafts acylation reactions. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions.

Troubleshooting Guide: Low Yields and Side Reactions

This guide addresses the most common issues encountered during Friedel-Crafts acylation that can lead to diminished yields or the formation of unwanted byproducts.

Q1: My reaction yield is very low or I'm recovering mostly unreacted starting material. What are the primary causes?

Several factors can contribute to low conversion in a Friedel-Crafts acylation. The most common culprits are related to the reactants, catalyst, and reaction conditions.

  • Deactivated Aromatic Ring: The substrate's reactivity is paramount. Aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H, -CF₃) are deactivated towards electrophilic aromatic substitution and may result in very low or no yield.[1]

  • Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not catalytic amounts. This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction cycle.[2][3]

  • Poor Quality Reagents: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is critical for a successful reaction. Impurities can lead to side reactions and lower yields.

Q2: I am observing the formation of multiple products in my reaction. What could be the reason?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, the formation of multiple products can still occur under certain circumstances.[2]

  • Polysubstitution: This is more likely to happen with highly activated aromatic rings, such as phenols and anilines. The initial acylation introduces a deactivating acyl group, which generally prevents a second acylation.[2] However, if the starting material is highly reactive, polyacylation might be observed.

  • Positional Isomers: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para). The directing effects of the substituents on the ring will determine the major product.

  • Side Reactions: At elevated temperatures, side reactions such as charring and polymerization can occur, leading to a complex mixture of products and a reduced yield of the desired product.

Q3: My reaction with a phenol substrate is giving a low yield of the desired C-acylated product. What is going wrong?

Phenols are challenging substrates for Friedel-Crafts acylation due to a competing reaction.

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated on either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1] O-acylation is often a competing side reaction that reduces the yield of the desired product.[1]

  • Fries Rearrangement as a Solution: A common strategy to overcome this is the Fries rearrangement. This two-stage process involves first intentionally performing the O-acylation to form a stable phenyl ester.[1] This ester is then rearranged to the desired C-acylated product using a Lewis acid.[1]

Q4: Can I use an amine-substituted aromatic compound, like aniline, in a Friedel-Crafts acylation?

Direct Friedel-Crafts acylation of aromatic amines is generally unsuccessful. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and reacts with the Lewis acid catalyst. This forms a complex that strongly deactivates the aromatic ring towards electrophilic substitution. To overcome this, the amino group should be protected, for example, by converting it to an amide, before performing the acylation.

Frequently Asked Questions (FAQs)

  • How can I ensure my reaction conditions are anhydrous? Thoroughly dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which are commercially available or can be dried using appropriate drying agents. Use fresh, high-quality Lewis acids.

  • How much Lewis acid catalyst should I use? Unlike many other reactions, Friedel-Crafts acylation often requires at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.[2][3] This is because the product ketone complexes with the catalyst, rendering it inactive.[2][3] A slight excess of the catalyst may be beneficial.

  • What is the optimal temperature for my reaction? The optimal temperature is highly dependent on the specific substrates and catalyst used. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition and the formation of tar-like materials. It is recommended to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress.

  • How can I improve the regioselectivity of my reaction? The regioselectivity (ortho vs. para substitution) is primarily governed by the directing effects of the substituents already present on the aromatic ring. Steric hindrance from bulky acylating agents or substituents on the ring often favors the formation of the para product. The choice of solvent and catalyst can also have a modest influence on the ortho/para ratio.

Data Presentation: Catalyst and Condition Effects on Yield

The following tables summarize quantitative data on how different catalysts and reaction conditions can affect the yield of Friedel-Crafts acylation reactions.

Table 1: Performance of Various Lewis Acid Catalysts in the Acylation of Anisole

Catalyst TypeCatalyst ExampleSubstrateAcylating AgentYield (%)Selectivity (para/ortho)Conditions
Traditional Lewis AcidAlCl₃AnisoleAcetyl Chloride9598:2CH₂Cl₂
Metal TriflatesSc(OTf)₃AnisoleAcetic Anhydride92>99:1Nitromethane
Solid Acid CatalystZeolite H-BEAAnisoleAcetic Anhydride8595:5Toluene, reflux
Metal-Free CatalystN-Heterocyclic CarbeneAnisoleBenzoyl Chloride8897:3THF

Note: Yields are illustrative and can vary based on specific experimental conditions.

Table 2: Acylation of Anisole with Acetic Anhydride using Different Solid Acid Catalysts

EntrySolid Acid CatalystYield of p-methoxyacetophenone (%)
1Zeolite Hβ42
2Montmorillonite K1015
3Zeolite HY35
4Amberlyst-1538
Reaction conditions: Anisole (10mmol), acetic anhydride (12mmol), temperature 80°C, Catalyst (10 wt %), time 3h. Data sourced from[4].

Table 3: Upscaling the Acylation of Anisole with Acetic Anhydride and FeCl₃·6H₂O

EntryScale (mmol)FeCl₃·6H₂O (mol %)Yield (%)
111099
221094
32586
441090
542.565
661092
761.758
Reaction conditions: Anisole, 2 equiv Ac₂O, 0.5 g TAAIL 6, T = 60 °C, t = 2 h. Data sourced from[5].

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with Aluminum Chloride

This protocol is a representative example for the acylation of an activated aromatic ring.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dropping funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: Dissolve anisole (0.75 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Fries Rearrangement for the Acylation of Phenols

This protocol is a generalized procedure and may require optimization for specific substrates.

Stage 1: O-Acylation (Ester Formation)

  • Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise.[1] If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.[1]

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude phenyl ester.[1]

Stage 2: Fries Rearrangement

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (2.0-3.0 eq.).[1]

  • Solvent and Substrate Addition: Add a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene) and then add the purified phenyl ester (1.0 eq.) from Stage 1.

  • Reaction: Heat the mixture to the desired temperature (typically between 60-160 °C) and stir for several hours, monitoring the rearrangement by TLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[1]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.[1]

Visualizations

Below are diagrams illustrating key workflows and relationships in Friedel-Crafts acylation troubleshooting.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Acylation check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_catalyst Is the Lewis acid catalyst active and sufficient? check_substrate->check_catalyst No solution_substrate Consider using a more activated substrate or stronger reaction conditions. check_substrate->solution_substrate Yes check_conditions Are the reaction conditions (temperature, time) optimal? check_catalyst->check_conditions No solution_catalyst Use anhydrous conditions. Use stoichiometric amount of fresh Lewis acid. check_catalyst->solution_catalyst Yes check_reagents Are all reagents and solvents pure and anhydrous? check_conditions->check_reagents No solution_conditions Optimize temperature and reaction time based on substrate reactivity. check_conditions->solution_conditions Yes solution_reagents Purify starting materials and dry solvents. check_reagents->solution_reagents Yes end Improved Yield check_reagents->end No solution_substrate->end solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: A troubleshooting workflow for low yield in Friedel-Crafts acylation.

Experimental_Workflow prep 1. Preparation - Dry glassware - Anhydrous reagents/solvents reaction_setup 2. Reaction Setup - Suspend Lewis acid in solvent - Cool to 0 °C prep->reaction_setup addition 3. Reagent Addition - Add acylating agent dropwise - Add aromatic substrate dropwise reaction_setup->addition reaction 4. Reaction - Stir at optimal temperature - Monitor by TLC addition->reaction workup 5. Workup - Quench with ice/HCl - Separate layers reaction->workup purification 6. Purification - Wash organic layer - Dry and concentrate - Column chromatography/recrystallization workup->purification analysis 7. Analysis - Obtain yield - Characterize product (NMR, IR, etc.) purification->analysis

Caption: A general experimental workflow for Friedel-Crafts acylation.

References

How to overcome catalyst inactivity in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with catalyst inactivity in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst inactivity in Friedel-Crafts reactions?

A1: Catalyst inactivity in Friedel-Crafts reactions can stem from several factors. The most common culprits include the presence of impurities in reactants or solvents, which can poison the catalyst. Water is a notorious inhibitor as it can hydrolyze the Lewis acid catalyst. Other poisoning agents include basic compounds like amines or amides that can neutralize the acidic catalyst. Substrates with functional groups that can strongly coordinate to the Lewis acid, such as sulfonyl or nitro groups, can also inhibit the reaction. Furthermore, suboptimal reaction conditions, such as incorrect temperature or solvent polarity, can lead to catalyst deactivation or low reactivity. Finally, the inherent stability of the catalyst itself can be a factor; some catalysts are prone to decomposition or aggregation under reaction conditions.

Q2: How can I test for catalyst poisoning in my reaction?

A2: To determine if catalyst poisoning is the issue, you can run a control experiment with highly purified and dried reactants and solvent. If the reaction proceeds successfully under these conditions, it strongly suggests that impurities were the cause of inactivity in the original experiment. Additionally, you can intentionally add a small amount of a suspected poison (e.g., a trace of water or an amine) to a known successful reaction. A significant drop in yield or reaction rate would confirm the poisoning effect of that specific impurity.

Q3: Can I regenerate a poisoned or deactivated Lewis acid catalyst?

A3: In some cases, regeneration of a Lewis acid catalyst is possible, although it is often more practical to use a fresh batch. For instance, a catalyst that has been hydrolyzed by water might be partially regenerated by removing the water and adding a strong dehydrating agent. However, for catalysts that have formed stable complexes with poisons, regeneration can be difficult and may require specific chemical treatment. It is generally recommended to focus on preventing poisoning in the first place by ensuring the purity of all reaction components.

Troubleshooting Guide

Issue 1: Reaction fails to initiate or proceeds at a very slow rate.

This is a common problem often linked to catalyst inactivity. The following troubleshooting steps can help identify and resolve the root cause.

Troubleshooting Workflow

G cluster_start Start: Reaction Failure cluster_check1 Step 1: Purity Check cluster_action1 Action 1: Purification cluster_check2 Step 2: Catalyst Check cluster_action2 Action 2: Handling cluster_check3 Step 3: Conditions Check cluster_action3 Action 3: Optimization cluster_end End: Resolution start Reaction Fails or is Sluggish check_purity Verify Purity of Reactants & Solvent? start->check_purity purify Purify/Dry Reactants & Solvents check_purity->purify No check_catalyst Catalyst Handled Under Inert Atmosphere? check_purity->check_catalyst Yes purify->check_catalyst handle_inert Use Fresh Catalyst & Inert Techniques check_catalyst->handle_inert No check_conditions Reaction Conditions Optimal? check_catalyst->check_conditions Yes handle_inert->check_conditions optimize Optimize Temperature & Solvent check_conditions->optimize No end Reaction Proceeds check_conditions->end Yes optimize->end

Caption: Troubleshooting workflow for catalyst inactivity.

Detailed Steps:

  • Verify Purity of Reactants and Solvent:

    • Problem: Trace amounts of water, alcohols, or basic impurities (e.g., amines) in the starting materials or solvent can poison the Lewis acid catalyst.

    • Solution: Ensure all reactants and solvents are rigorously dried and purified before use. Solvents should be distilled from an appropriate drying agent. Reactants should be checked for purity by techniques like NMR or GC-MS.

  • Check Catalyst Handling and Activity:

    • Problem: Many Lewis acid catalysts, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are hygroscopic and will readily deactivate upon exposure to atmospheric moisture.

    • Solution: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use a fresh, unopened container of the catalyst whenever possible.

  • Optimize Reaction Conditions:

    • Problem: The activity of the catalyst can be highly dependent on the reaction temperature and the solvent. An inappropriate solvent can coordinate with the catalyst, reducing its Lewis acidity.

    • Solution: Experiment with different solvents and temperatures. Non-coordinating solvents like dichloromethane or nitrobenzene are often preferred. A moderate increase in temperature can sometimes overcome a high activation energy barrier, but excessive heat can lead to side reactions and catalyst decomposition.

Issue 2: Substrate is unreactive despite a seemingly active catalyst.

Sometimes, the issue lies not with the catalyst itself, but with the electronic properties of the substrate.

Logical Relationship of Substrate Reactivity

G cluster_substrate Substrate Properties cluster_reactivity Reaction Outcome activating Activating Groups (-OH, -OR, -R) reactive Increased Nucleophilicity (Favors Reaction) activating->reactive deactivating Deactivating Groups (-NO2, -CN, -SO3H, -C=O) unreactive Decreased Nucleophilicity (Inhibits Reaction) deactivating->unreactive

Caption: Influence of substrate functional groups on reactivity.

Troubleshooting Steps:

  • Evaluate Substrate's Electronic Properties:

    • Problem: Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making it less reactive towards the electrophile generated in the Friedel-Crafts reaction.

    • Solution: If your substrate contains strongly deactivating groups, consider using a more potent Lewis acid catalyst or a more reactive electrophile. Alternatively, a different synthetic route that avoids a Friedel-Crafts reaction on a deactivated ring may be necessary.

  • Consider Steric Hindrance:

    • Problem: Bulky groups on the aromatic substrate or the electrophile can sterically hinder the approach of the reactants, leading to low or no reaction.

    • Solution: Try a less sterically hindered analog of your substrate or electrophile if possible. Using a smaller Lewis acid catalyst might also help in some cases.

Experimental Protocols

Protocol 1: Purification and Drying of Dichloromethane for Friedel-Crafts Reactions

  • Pre-drying: Add anhydrous calcium chloride (CaCl₂) to the dichloromethane and let it stand for 24 hours.

  • Distillation: Decant the dichloromethane from the CaCl₂ and distill it from phosphorus pentoxide (P₄O₁₀) under an inert atmosphere (nitrogen or argon).

  • Storage: Store the freshly distilled and dried dichloromethane over molecular sieves (4 Å) in a sealed flask under an inert atmosphere.

Protocol 2: A General Procedure for a Test Friedel-Crafts Acylation

This protocol can be used to verify the activity of your catalyst and the purity of your solvent.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents:

    • Anhydrous aluminum chloride (AlCl₃): 1.1 equivalents

    • Anhydrous benzene (or toluene): 1.0 equivalent

    • Acetyl chloride: 1.0 equivalent

    • Dry dichloromethane (as solvent)

  • Procedure:

    • Suspend the anhydrous AlCl₃ in dry dichloromethane in the reaction flask and cool the mixture to 0 °C in an ice bath.

    • Add the acetyl chloride dropwise to the suspension.

    • Slowly add the benzene (or toluene) to the mixture via the dropping funnel over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Quench the reaction by carefully pouring the mixture over crushed ice with concentrated hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and then with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield. A successful reaction should yield acetophenone (or the corresponding methylacetophenone).

Quantitative Data Summary

Table 1: Effect of Water on AlCl₃-Catalyzed Friedel-Crafts Acylation of Toluene

EntryEquivalents of Water AddedYield of p-Methylacetophenone (%)
1095
20.162
30.515
41.0<5

Table 2: Relative Reactivity of Benzene Derivatives in Friedel-Crafts Alkylation

SubstrateRelative Rate of Alkylation (vs. Benzene)
Anisole1.0 x 10⁶
Toluene25
Benzene1
Chlorobenzene0.033
Nitrobenzene6 x 10⁻⁸

Preventing polyalkylation and other side reactions in Friedel-Crafts chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to preventing polyalkylation and other common side reactions encountered during Friedel-Crafts alkylation and acylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Excessive Polyalkylation in Friedel-Crafts Alkylation

Q1: Why am I observing significant amounts of di- or tri-alkylated products in my Friedel-Crafts alkylation reaction?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation.[1] This occurs because the initial alkyl group added to the aromatic ring is an electron-donating group, which activates the ring.[1][2][3][4] The monoalkylated product is therefore more nucleophilic and more reactive than the starting material, making it susceptible to further alkylation.[1][2][3]

Q2: How can I prevent or minimize polyalkylation?

A2: Several strategies can be employed to control polyalkylation:

  • Use a large excess of the aromatic substrate: This statistically favors the electrophile reacting with the starting material rather than the more reactive monoalkylated product.[1][3][5][6] In industrial processes, the molar ratio of benzene to ethylene can be as high as 30:1 to 50:1 to ensure mono-substitution.[3]

  • Control reaction stoichiometry: Careful control over the molar ratio of reactants can help favor monoalkylation.[2]

  • Optimize reaction conditions: Lowering the reaction temperature and using a less active (milder) Lewis acid catalyst can decrease the rate of subsequent alkylations.[1][2]

  • Perform a Friedel-Crafts acylation followed by reduction: This is often the most effective method.[1][7] The acyl group introduced is deactivating, which prevents further substitution.[1][4][7] The resulting ketone can then be reduced to the desired alkyl group.[1][7]

Issue 2: Carbocation Rearrangement Leading to Isomeric Products

Q3: My product is an isomer of the expected alkylated compound. Why did this happen?

A3: Carbocation rearrangements are a significant limitation of Friedel-Crafts alkylation, especially when using primary alkyl halides.[8][5][9][10][11] The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or methyl shift before electrophilic aromatic substitution occurs.[8][9][11]

Q4: How can I avoid carbocation rearrangements?

A4: The most reliable way to prevent rearrangements is to use Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[7][12] The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[12][13][14] This two-step sequence ensures the straight-chain alkyl group is introduced without isomerization.

Issue 3: Low or No Product Yield

Q5: My Friedel-Crafts reaction is not working or giving a very low yield. What are the common causes?

A5: Several factors can contribute to low or no product yield:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate can prevent the reaction from proceeding.[8][5][6][15] The aromatic ring must be at least as reactive as a mono-halobenzene.[6]

  • Substrate Incompatibility: Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[8][5][15] The lone pair on these groups complexes with the catalyst, rendering it inactive.[8][5][16]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[15][17] Ensure all glassware, solvents, and reagents are anhydrous.

  • Insufficient Catalyst (in Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[12][15] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[12][15]

Data Presentation: Strategies to Minimize Polyalkylation

StrategyPrincipleTypical Conditions/ParametersAdvantagesDisadvantages
Excess Aromatic Substrate Increases the statistical probability of the electrophile reacting with the starting material.[1]Molar ratio of aromatic:alkylating agent > 5:1. Industrially, can be up to 50:1.[3]Simple to implement; can be highly effective.Requires separation of large amounts of unreacted starting material.[18]
Lower Reaction Temperature Reduces the rate of the second, undesired alkylation reaction more than the first.Reaction temperatures at or below 0°C are often employed.[1][19]Can improve selectivity for the monoalkylated product.May significantly slow down the desired reaction, requiring longer reaction times.
Milder Lewis Acid Catalyst Less active catalysts can have higher selectivity for monoalkylation.E.g., FeCl₃, ZnCl₂, or solid acid catalysts instead of AlCl₃.[20]Better control and selectivity.May require higher temperatures or longer reaction times to achieve good conversion.
Acylation-Reduction Sequence The deactivating acyl group prevents polysubstitution.[1][7]1. Acylation with RCOCl/AlCl₃. 2. Reduction (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH).[7]Completely avoids polyalkylation and carbocation rearrangements.[7][12]Adds a second step to the synthesis, potentially lowering overall yield.

Mandatory Visualizations

Here are diagrams illustrating key troubleshooting workflows and reaction pathway comparisons.

G Troubleshooting Workflow for Excessive Polyalkylation start Problem: Excessive Polyalkylation Observed q1 Are you performing Friedel-Crafts Alkylation? start->q1 acylation Consider switching to Friedel-Crafts Acylation followed by reduction. q1->acylation Yes q2 Is using a large excess of the aromatic substrate (e.g., >5:1) feasible? q1->q2 No, must use alkylation resolved Problem Resolved acylation->resolved increase_ratio Increase the molar ratio of aromatic substrate to alkylating agent. q2->increase_ratio Yes q3 Have you optimized reaction conditions? q2->q3 No increase_ratio->resolved optimize Lower reaction temperature (e.g., to 0°C). Use a milder Lewis acid catalyst (e.g., FeCl3). q3->optimize No q3->resolved Yes optimize->resolved

Caption: Troubleshooting workflow for polyalkylation.

G Comparison of Friedel-Crafts Alkylation vs. Acylation Pathways cluster_0 Alkylation Pathway cluster_1 Acylation-Reduction Pathway start_alk Aromatic Ring + R-X cat_alk Lewis Acid (e.g., AlCl3) product_alk Mono-alkylated Product (ACTIVATED RING) cat_alk->product_alk Direct Alkylation rearrangement Carbocation Rearrangement cat_alk->rearrangement side_reaction Polyalkylation (Di-, Tri-alkylated products) product_alk->side_reaction rearrangement->product_alk Isomeric Product start_acyl Aromatic Ring + RCO-Cl cat_acyl Lewis Acid (Stoichiometric) product_acyl Acylated Product (Ketone) (DEACTIVATED RING) cat_acyl->product_acyl Acylation reduction Reduction (e.g., Clemmensen) product_acyl->reduction final_product Mono-alkylated Product (No Rearrangement) reduction->final_product

Caption: Comparison of alkylation and acylation pathways.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene (to avoid polyalkylation)

This protocol describes a standard procedure for the Friedel-Crafts acylation of toluene, which avoids polysubstitution by introducing a deactivating acyl group.[2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride (CH₃COCl)

  • Toluene

  • Crushed ice and concentrated HCl for workup

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) and toluene (1.0 equivalent) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[2] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[2]

  • Workup: Cool the reaction mixture back to 0°C. Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.[2] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product (4-methylacetophenone) can be further purified by distillation or column chromatography.

Protocol 2: Clemmensen Reduction of an Aryl Ketone

This protocol outlines the reduction of the ketone product from acylation to the corresponding alkylbenzene, completing the mono-alkylation without rearrangement.[1][7]

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Aryl ketone (e.g., 4-methylacetophenone from Protocol 1)

  • Toluene (as co-solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and the aryl ketone.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.[1] Add more concentrated HCl periodically to maintain the acidic conditions.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine to neutralize any remaining acid.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by distillation to yield the final alkylated product (e.g., 4-ethyltoluene).[2]

References

Optimizing reaction conditions for N-heterocycle synthesis from 2-aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Heterocycles from 2-Aminobenzophenones

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and comparative data for the synthesis of N-heterocycles, with a primary focus on the widely-used Friedländer annulation for quinoline synthesis from 2-aminobenzophenones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of quinolines via the Friedländer reaction.

Q1: My Friedländer reaction is not proceeding or is giving a very low yield. What are the common causes?

A: Failure or low yield in a Friedländer synthesis can stem from several factors:

  • Catalyst Inactivity: Acid or base catalysts are crucial.[1][2] Ensure your acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid, HClO₄-SiO₂) or base catalyst is fresh and active.[1][3] For solid acid catalysts, ensure they have been properly stored to prevent deactivation by moisture.

  • Reaction Temperature: The reaction often requires elevated temperatures (e.g., 60-160°C) to proceed efficiently.[1][4] Microwave-assisted synthesis can significantly accelerate the reaction, often completing within minutes at high temperatures.[1][2] If using conventional heating, ensure the reaction mixture reaches and maintains the target temperature.

  • Reactivity of the Methylene Compound: The ketone or other compound providing the α-methylene group must be sufficiently reactive. Steric hindrance or electronic effects can reduce its ability to enolize and participate in the initial condensation step.

  • Solvent Choice: The solvent can play a critical role. While some reactions work well in acidic solvents like glacial acetic acid which also acts as a catalyst, others may require polar aprotic solvents like acetonitrile or even solvent-free conditions.[1][4]

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A: Side product formation often arises from self-condensation of the α-methylene ketone or alternative reaction pathways.

  • Likely Side Products: The most common side products result from the self-aldol condensation of the ketone reactant.

  • Minimization Strategies:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the α-methylene ketone to favor the cross-condensation with 2-aminobenzophenone.[1][4]

    • Optimize Temperature: Lowering the reaction temperature may reduce the rate of self-condensation relative to the desired reaction.

    • Change Catalyst: The choice of acid or base catalyst can influence the relative rates of the desired reaction and side reactions. Experimenting with different catalysts (e.g., moving from a strong acid to a milder Lewis acid) may improve selectivity.[3]

Q3: What is the reaction mechanism, and how do reaction conditions influence it?

A: The Friedländer synthesis can proceed through two primary pathways, and the predominant mechanism can be influenced by whether the reaction is under acidic or basic catalysis.[1][3]

  • Aldol Condensation Pathway: This pathway is common and begins with an intermolecular aldol condensation between the enolizable ketone and the carbonyl group of the 2-aminobenzophenone. This is often the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization and dehydration to form the quinoline ring.[1][5]

  • Schiff Base (Imine) Pathway: Alternatively, the reaction can start with the formation of a Schiff base between the amino group of the 2-aminobenzophenone and the ketone. This is followed by an intramolecular cyclization and dehydration to yield the final product.[1]

Under typical acidic or basic conditions, the intermediates are often short-lived and not detectable.[1][5]

Q4: Can I use substituted 2-aminobenzophenones in this reaction?

A: Yes. The Friedländer synthesis is versatile and compatible with a wide range of substituents on the 2-aminobenzophenone ring.[1] However, the electronic nature of the substituent can affect reactivity. Electron-withdrawing groups (like a chloro group) can impact the nucleophilicity of the amino group and the reactivity of the carbonyl, potentially influencing the reaction rate and yield.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the synthesis of quinolines from 2-aminobenzophenones under various conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Starting MaterialMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneMicrowaveGlacial Acetic Acid1605 min95[2]
5-Chloro-2-aminobenzophenoneMicrowaveGlacial Acetic Acid1605 min92[2]
2-AminobenzophenoneConventionalHClO₄-SiO₂ / Acetonitrile60-802-6 hHigh (not specified)[1]

Table 2: Effect of Catalyst System on N-Heterocycle Synthesis

HeterocycleReactantsCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Quinoline2-Aminobenzophenone, KetoneGlacial Acetic AcidAcetic Acid1605-15 minHigh (not specified)[1]
Quinoline2-Aminobenzophenone, Methylene CompoundHClO₄-SiO₂Acetonitrile60-802-6 hHigh (not specified)[1]
Quinazolin-4(3H)-one2-Aminobenzamide, Styrenep-TsOHDMSO12012 h85[6]
1,4-Benzodiazepine2-Amino-5-chlorobenzophenone, Chloroacetyl chlorideN/A (Step 1)TolueneRT3-4 hHigh (not specified)[7]

Experimental Protocols

The following are detailed methodologies for key synthetic procedures.

Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines

This protocol is adapted from a rapid and efficient green methodology for quinoline synthesis.[1][2]

Materials:

  • 2-Aminobenzophenone or a substituted derivative (1.0 mmol)

  • An α-methylene ketone (e.g., cyclohexanone, N-acetyl-4-piperidone) (1.2 mmol)

  • Glacial Acetic Acid

  • Microwave reactor and appropriate vials

Procedure:

  • To a microwave vial, add the 2-aminobenzophenone derivative (1.0 mmol, 1.0 eq).

  • Add the desired ketone (1.2 mmol, 1.2 eq).

  • Add glacial acetic acid (2-3 mL), which serves as both solvent and catalyst.[1]

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160°C for 5-15 minutes.[1][2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure quinoline derivative.[1]

Protocol 2: Solid Acid Catalyzed Friedländer Synthesis

This protocol uses a recyclable solid acid catalyst under conventional heating.[1]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.1 mmol)

  • Silica-supported perchloric acid (HClO₄-SiO₂) or similar solid acid catalyst (~10 mol%)

  • Acetonitrile (CH₃CN) or solvent-free conditions

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1.0 mmol, 1.0 eq) and the active methylene compound (1.1 mmol, 1.1 eq).

  • Add the solid acid catalyst (e.g., HClO₄-SiO₂, ~10 mol%).

  • For a solvent-based reaction, add acetonitrile (5 mL). Alternatively, proceed under solvent-free conditions.

  • Stir the reaction mixture at 60-80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Typical reaction times are 2-6 hours.

  • Upon completion, cool the mixture and, if necessary, filter to remove the solid catalyst.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up similar to Protocol 1 (neutralization, extraction, drying).

  • Purify the crude product by column chromatography or recrystallization.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows for the synthesis and troubleshooting process.

G start Start: Low or No Product Yield check_reagents Check Reagents & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes replace_reagents Action: Use fresh reagents Verify stoichiometry (1:1.2) check_reagents->replace_reagents No check_catalyst Is Catalyst Active? catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes replace_catalyst Action: Use fresh catalyst Consider alternative (e.g., Lewis Acid) check_catalyst->replace_catalyst No check_temp Is Temperature Correct? temp_ok Temp OK check_temp->temp_ok Yes increase_temp Action: Increase temperature Consider microwave heating check_temp->increase_temp No reagents_ok->check_catalyst catalyst_ok->check_temp analyze_products Analyze Crude Mixture (TLC, LCMS) temp_ok->analyze_products replace_reagents->start replace_catalyst->start increase_temp->start

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

G reagents 1. Combine Reactants - 2-Aminobenzophenone - Ketone (1.2 eq) - Catalyst/Solvent reaction 2. Reaction - Heat (Conventional or MW) - Monitor by TLC reagents->reaction workup 3. Work-up - Quench/Neutralize - Aqueous Extraction reaction->workup purification 4. Purification - Dry & Concentrate - Column Chromatography workup->purification product Pure N-Heterocycle purification->product

Caption: General experimental workflow for N-heterocycle synthesis.

References

Technical Support Center: Purification of Crude (2-Amino-4-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2-Amino-4-chlorophenyl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Common impurities may include unreacted starting materials such as 3-chloroaniline and benzoyl chloride, di-acylated byproducts, and regioisomers depending on the reaction conditions. Residual Lewis acid catalyst (e.g., aluminum chloride) and reaction solvents can also be present.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity. Recrystallization is often a more straightforward and scalable method for removing minor impurities and obtaining a crystalline solid, potentially leading to very high purity with minimal solvent waste.[1][2] Column chromatography is more effective for separating compounds with similar polarities and for removing a wider range of impurities, including colored byproducts and regioisomers.[1][2]

Q3: What is the best solvent for recrystallizing this compound?

A3: Ethanol, particularly 95% ethanol, is a commonly used and effective solvent for the recrystallization of aminobenzophenones. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be employed to achieve optimal solubility differences between the desired product and impurities.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is supersaturated or if the cooling is too rapid. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system or pre-purifying the crude material by column chromatography to remove significant impurities can also prevent this issue.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation. Spotting the collected fractions on a TLC plate and eluting with the same or a slightly more polar solvent system will show the separation of the desired product from its impurities.

Troubleshooting Guides

Recrystallization Issues
Symptom Potential Cause Suggested Solution
Low or No Crystal Formation - The compound is too soluble in the chosen solvent.- Insufficient concentration of the compound.- Try a less polar solvent or a mixed solvent system.- Reduce the volume of the solvent by evaporation.
"Oiling Out" of the Product - The solution is cooling too quickly.- High concentration of impurities depressing the melting point.- Reheat the solution and allow it to cool at a slower rate.- Consider a preliminary purification step like an acid-base extraction or column chromatography.
Poor Recovery/Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Concentrate the mother liquor to recover more product.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Crystals - Presence of colored impurities.- Treat the hot solution with a small amount of activated charcoal before filtration.
Column Chromatography Issues
Symptom Potential Cause Suggested Solution
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity.- Adjust the solvent ratio of the mobile phase. A less polar mobile phase will increase retention on a normal phase column, potentially improving separation.
Broad or Tailing Peaks - Column overloading.- Interaction of the amine with silica gel.- Reduce the amount of crude material loaded onto the column.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to improve peak shape.[3]
Product Elutes Too Quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Data Presentation

Comparison of Purification Strategies
Purification Method Solvent/Mobile Phase Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Recrystallization 95% Ethanol~85%>98%70-80%Effective for removing less polar impurities.
Recrystallization Hexane/Ethyl Acetate~85%>97%75-85%Good for removing more polar impurities.
Column Chromatography Hexane/Ethyl Acetate Gradient~85%>99%60-75%More effective for complex impurity profiles.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the ethyl acetate concentration to elute the desired compound.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4][5]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[4][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a concentration of approximately 0.1 mg/mL.[4]

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex impurities purity_analysis Purity Analysis (HPLC) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Reheat & Cool Slowly oiling_out->reheat Yes concentrate Concentrate Mother Liquor low_yield->concentrate Yes end Successful Crystallization low_yield->end No change_solvent Change Solvent System reheat->change_solvent Still Oiling Out reheat->end change_solvent->end preheat Pre-heat Funnel concentrate->preheat Premature Crystallization concentrate->end preheat->end

References

Improving yield and purity in large-scale synthesis of 2-aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve yield and purity in the large-scale synthesis of 2-aminobenzophenones.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the amino group of anthranilic acid necessary before Friedel-Crafts acylation?

A1: The amino group (-NH₂) in anthranilic acid acts as a Lewis base. It will react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This interaction deactivates the catalyst, preventing the desired acylation from taking place.[1] Therefore, a protection-deprotection sequence is often mandatory.[2]

Q2: What are the most common impurities encountered in the synthesis of 2-aminobenzophenone?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual salts from the workup. In Friedel-Crafts acylation, specific impurities may include phenyl p-tolyl sulfone and incompletely deprotected intermediates like N-tosyl-2-aminobenzophenone.[3][4] Another significant side product, particularly under harsh acidic conditions, is 9(10H)-acridone.[1]

Q3: How can I remove colored impurities from my crude 2-aminobenzophenone?

A3: A standard and effective method for decolorizing crude 2-aminobenzophenone is by treating it with activated carbon (e.g., Norit). The crude product is dissolved in a suitable hot solvent, like 95% ethanol, and a small amount of activated carbon is added. The mixture is then filtered while hot to remove the carbon and the adsorbed colored impurities.[3][4]

Q4: What is a suitable solvent system for the recrystallization of 2-aminobenzophenone?

A4: A mixture of 95% ethanol and water is a commonly used and effective solvent system. The product is first dissolved in a minimal amount of hot ethanol. Hot water is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of 2-aminobenzophenone will form.[3]

Q5: What are the main advantages of using palladium-catalyzed methods over traditional Friedel-Crafts acylation?

A5: Palladium-catalyzed methods, such as Suzuki coupling, generally offer milder reaction conditions, higher yields, and a broader tolerance for various functional groups.[2] This often eliminates the need for the protection and deprotection steps that are typically required in Friedel-Crafts acylation.[5]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential CauseTroubleshooting Step
Excessive solvent used Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[3]
Premature crystallization during hot filtration Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. A small amount of extra hot solvent can be used to wash the filter paper.[3]
Product is too soluble in the chosen solvent Experiment with a different solvent or a solvent mixture. For 2-aminobenzophenone, adjusting the ratio of ethanol to water can help optimize the yield.[3]
Incomplete precipitation After the solution has cooled to room temperature, place the crystallization flask in an ice bath to maximize product precipitation.[3]
Issue 2: Formation of High-Melting Point Side Product (Acridone)
Potential CauseTroubleshooting Step
High reaction temperature Maintain the reaction temperature below 60°C during the Friedel-Crafts acylation step, as higher temperatures favor acridone formation.[1]
Prolonged reaction time Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material has been consumed.[1]
Rapid addition of Lewis acid Add the Lewis acid (e.g., AlCl₃) in portions at a low temperature (0-5°C) to control the exothermic nature of the reaction.[1]
Inefficient quenching Quench the reaction by slowly pouring the reaction mixture onto crushed ice to rapidly deactivate the Lewis acid.[1]
Issue 3: Incomplete Deprotection of the Tosyl Group
Potential CauseTroubleshooting Step
Suboptimal deprotection conditions Concentrated sulfuric acid is effective for removing the tosyl group. Heating the 2-(tosylamido)benzophenone in concentrated sulfuric acid at 90-100°C for 1-2 hours is typically sufficient.[1]
Product degradation Carefully control the temperature and reaction time during deprotection to avoid decomposition.[1]
Inefficient work-up After cooling, pour the acidic solution into a large volume of ice-water to precipitate the 2-aminobenzophenone. Neutralize the solution with a base to ensure complete precipitation of the product.[1]

Data Presentation: Comparison of Synthetic Methods

Synthetic RouteCatalyst/ReagentsKey Reaction ConditionsYield (%)Reference
Friedel-Crafts Acylation N-protected aniline, Benzoyl chloride, Lewis Acid (e.g., AlCl₃)Varies, often harsh conditions40 - 70%[2][6]
Copper-Catalyzed Friedel-Crafts N-protected anilines, Benzoyl chlorides, Cu(OTf)₂Solvent-free, 150°C, 2-4 hGood to Excellent[7]
Palladium-Catalyzed Addition 2-Aminobenzonitrile, Sodium Phenylsulfinate, Pd(OAc)₂ / bpyTHF/H₂O, 80°C, 48 h91%[7][8]
Suzuki Coupling Unprotected ortho-Bromoaniline, Boronic Ester, CataCXium A palladacycle2-MeTHF, 80°C, 16 hHigh[2]
Metal-Free (from 2-Arylindoles) 2-Arylindole, Cs₂CO₃DMSO, O₂ atmosphere, 140°C, 6 h60%[7]
Microwave-Assisted Friedel-Crafts p-chloroaniline, benzoyl chloride, ZnCl₂DMF, 150°C, 10-15 minHigh[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation

This protocol involves the protection of anthranilic acid, followed by Friedel-Crafts acylation and subsequent deprotection.

Step 1: Protection of Anthranilic Acid (Formation of p-Toluenesulfonylanthranilic acid)

  • Dissolve anthranilic acid and sodium carbonate in water.

  • Add p-toluenesulfonyl chloride to the solution.

  • Heat the mixture to 60-70°C.

  • Filter the reaction mixture and wash the solid with dilute HCl and water.

  • Dry the resulting p-toluenesulfonylanthranilic acid.[6]

Step 2: Friedel-Crafts Acylation

  • Suspend the dry p-toluenesulfonylanthranilic acid in thiophene-free benzene.

  • Add phosphorus pentachloride and heat the mixture to approximately 50°C for 30 minutes.

  • Cool the solution to 20-25°C and add anhydrous aluminum chloride in portions.

  • Heat the dark mixture with stirring at 80-90°C for 4 hours.[4]

Step 3: Work-up and Deprotection

  • Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Remove the benzene via vacuum distillation.

  • Dissolve the crude residue in concentrated sulfuric acid.

  • Pour the sulfuric acid solution onto ice to precipitate the product.

  • Filter the mixture and neutralize the filtrate to collect the crude 2-aminobenzophenone.[6]

Step 4: Purification (Recrystallization)

  • Dissolve the crude product in a minimal amount of hot 95% ethanol.

  • If the solution is colored, add a small amount of activated carbon and perform a hot filtration.[3]

  • Add hot water to the hot filtrate dropwise until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold ethanol-water mixture, and dry.[3]

Protocol 2: Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile

This method provides a direct route to 2-aminobenzophenones with high yields.[8]

  • In a sealed reaction tube under a nitrogen atmosphere, add 2-aminobenzonitrile (0.3 mmol), sodium benzenesulfinate (0.6 mmol), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), and 2,2'-bipyridine (bpy, 20 mol%).

  • Add THF (2 mL) and water (1 mL) to the mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.[7][8]

Visualizations

G cluster_synthesis General Synthesis Workflow Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reaction Chemical Reaction Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure 2-Aminobenzophenone Characterization->Final_Product

Caption: Generalized workflow for the synthesis and purification of 2-aminobenzophenones.

G cluster_troubleshooting Troubleshooting Low Yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check_Purity Check Purity of Starting Materials Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Side_Reactions Identify Side Reactions (TLC, LC-MS) Optimize_Conditions->Side_Reactions Purification_Loss Investigate Purification Step for Losses Side_Reactions->Purification_Loss Incomplete_Reaction->Check_Purity No Increase_Time Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time Yes G cluster_pathways Key Synthetic Pathways Starting_Materials Starting Materials (e.g., Anthranilic Acid, 2-Aminobenzonitrile) Friedel_Crafts Friedel-Crafts Acylation Starting_Materials->Friedel_Crafts Suzuki_Coupling Suzuki Coupling Starting_Materials->Suzuki_Coupling Pd_Addition Palladium-Catalyzed Addition Starting_Materials->Pd_Addition Product 2-Aminobenzophenones Friedel_Crafts->Product Suzuki_Coupling->Product Pd_Addition->Product

References

Addressing challenges in the acylation of amine-substituted aromatic rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the acylation of amine-substituted aromatic rings. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts acylation of aniline fail or give very low yields?

Aniline and other primary or secondary aromatic amines typically do not undergo successful Friedel-Crafts acylation.[1][2][3] The primary reason is that the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This acid-base reaction forms a deactivated salt complex on the nitrogen atom. The resulting positively charged nitrogen acts as a strong electron-withdrawing group, deactivating the aromatic ring towards the desired electrophilic aromatic substitution.[1][2]

Q2: What is the most common strategy to overcome the challenges of acylating aniline derivatives?

The most prevalent and effective strategy is to protect the amino group before performing the acylation.[1] This involves converting the highly basic amino group into a less reactive functional group, such as an amide.[1] The amide is still an ortho-, para-director but is less activating and does not complex with the Lewis acid catalyst. After the ring acylation, the protecting group can be removed by hydrolysis to regenerate the amino group.[1]

Q3: What are some common protecting groups for the amino group in this context?

The most common protecting group is the acetyl group, introduced via acetylation with acetic anhydride or acetyl chloride.[4][5][6] Other carbamate-based protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Z), and 9-fluorenylmethoxycarbonyl (Fmoc) are also widely used, particularly in peptide synthesis, and can be adapted for this purpose.[7][8]

Q4: Are there alternative methods to Friedel-Crafts for the acylation of aromatic amines?

Yes, several alternative methods have been developed to circumvent the limitations of the Friedel-Crafts reaction. These include:

  • Ruthenium-catalyzed C-H acylation: This method can use α-oxocarboxylic acids as the acyl source under mild conditions.[9]

  • Solid acid catalysts: Mesoporous catalysts like 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ have been shown to be effective for the acetylation of anilines with acetic anhydride.[10][11]

  • Continuous-flow acetylation: Using acetonitrile as the acetylating agent with an alumina catalyst in a continuous-flow system offers a more sustainable and efficient option.[12]

  • Phase transfer catalysis: N-acetylation of anilines can be efficiently carried out using acetyl chloride in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

Q5: How can I prevent polysubstitution on the aromatic ring?

The high reactivity of the amino group can lead to multiple substitutions on the aromatic ring. Protecting the amino group as an amide significantly reduces its activating effect, thereby mitigating the risk of polysubstitution and allowing for more controlled monosubstitution.[6]

Troubleshooting Guides

Issue 1: No reaction or formation of a precipitate in Friedel-Crafts acylation.
Possible Cause Recommended Solution
The amino group of the aniline derivative is reacting with the Lewis acid catalyst (e.g., AlCl₃) to form a deactivated salt.[1][2][3]Protect the amino group by converting it to an amide (e.g., acetanilide) before performing the Friedel-Crafts reaction. Subsequently, deprotect the amino group after the ring acylation.[1]
A complex precipitate is formed upon adding the Lewis acid to the aniline derivative.This is the salt formed from the Lewis acid-base reaction between the amine and the catalyst, confirming the incompatibility of the unprotected amine with standard Friedel-Crafts conditions.[1]
Issue 2: Low yield of the desired acylated product.
Possible Cause Recommended Solution
Incomplete protection of the amino group.Ensure the protection step proceeds to completion by monitoring the reaction using techniques like Thin Layer Chromatography (TLC). Optimize reaction conditions for the protection step.
Side reactions, such as N-acylation, are competing with the desired C-acylation.The use of a protecting group on the nitrogen atom will prevent N-acylation.
The chosen catalyst is not efficient for the specific substrate.Consider alternative catalytic systems. The table below summarizes the performance of some alternative catalysts.
Data Presentation: Comparison of Alternative Catalysts for Acetylation of Anilines
CatalystAcylating AgentConditionsConversion RangeReference
5%MoO₃–SiO₂Acetic AnhydrideNot specified76-100%[10]
5%WO₃–ZrO₂Acetic AnhydrideNot specifiedNot specified for anilines, but active[10]
Ruthenium(II)α-oxycarboxylic acidsMild conditionsModerate to good yields[9]
AluminaAcetonitrileContinuous-flowGood conversion[12]
Vinegar (Acetic Acid)Acetic AnhydrideRoom temperature, solvent-freeHigh yield[5]

Experimental Protocols

Protocol 1: Protection of Aniline by Acetylation

Objective: To protect the amino group of aniline by converting it to acetanilide.

Materials:

  • Aniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Dissolve aniline in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride to the reaction mixture while stirring, typically at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the acetanilide product with an organic solvent.

  • Wash the organic layer with a mild acid, then with a brine solution.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the acetanilide by recrystallization if necessary.

Protocol 2: Friedel-Crafts Acylation of Acetanilide

Objective: To perform C-acylation on the protected aniline.

Materials:

  • Acetanilide

  • Acyl chloride (e.g., acetyl chloride)

  • Aluminum chloride (AlCl₃)

  • Inert solvent (e.g., carbon disulfide or nitrobenzene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen inert solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the acyl chloride to the suspension with stirring to form the acylium ion complex.

  • Add a solution of acetanilide in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water, a dilute base solution, and brine.

  • Dry the organic layer, filter, and remove the solvent to yield the acylated acetanilide.

Protocol 3: Deprotection of Acylated Acetanilide

Objective: To remove the acetyl protecting group to yield the acylated aniline.

Materials:

  • Acylated acetanilide

  • Aqueous strong acid (e.g., HCl) or strong base (e.g., NaOH)

Procedure:

  • Reflux the acylated acetanilide with an aqueous solution of a strong acid or base.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and neutralize it carefully.

  • Extract the acylated aniline product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the final product.

Visualizations

Catalyst_Deactivation Aniline Aniline (Lewis Base) Deactivated_Complex Deactivated Salt Complex [Ph-NH₂⁺-AlCl₃⁻] Aniline->Deactivated_Complex Acid-Base Reaction AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Deactivated_Complex No_Reaction No Friedel-Crafts Acylation Deactivated_Complex->No_Reaction Ring Deactivation

Caption: Lewis acid catalyst deactivation by aniline in Friedel-Crafts acylation.

Acylation_Workflow Start Amine-Substituted Aromatic Ring Protection Step 1: Protect Amino Group (e.g., Acetylation) Start->Protection Acylation Step 2: C-Acylation of the Ring (e.g., Friedel-Crafts) Protection->Acylation Deprotection Step 3: Deprotection (Hydrolysis) Acylation->Deprotection End Acylated Amine-Substituted Aromatic Product Deprotection->End

Caption: Workflow for acylation of aromatic amines via a protection strategy.

Decision_Tree Start Acylation of an Amine-Substituted Aromatic? Unprotected Direct Friedel-Crafts Acylation Start->Unprotected No Protected_Route Use Protecting Group Strategy Start->Protected_Route Yes Alternative_Method Consider Alternative Methods Start->Alternative_Method Yes FC_Acylation Perform Friedel-Crafts Acylation Protected_Route->FC_Acylation Catalysis_Options e.g., Ru-catalyzed, Solid Acid Catalysts, Continuous-Flow Alternative_Method->Catalysis_Options Deprotection Deprotect Amino Group FC_Acylation->Deprotection Final_Product Final Product Deprotection->Final_Product Catalysis_Options->Final_Product

Caption: Decision tree for selecting an acylation strategy for aromatic amines.

References

A systematic approach to troubleshooting failed benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzodiazepine Synthesis

This technical support center provides systematic guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of benzodiazepines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My benzodiazepine cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield reaction, it's best to start with the most fundamental parameters. First, verify the purity of your starting materials and reagents, as contaminants can inhibit the reaction.[1] Ensure that all glassware was thoroughly dried, especially for moisture-sensitive reactions.[2] Re-check your calculations for all reagents and their molar ratios. It is also crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the starting material is being consumed and to identify the formation of the desired product versus side products.[3] An incomplete reaction may simply require a longer reaction time or an adjustment in temperature.

Q2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common issue that can significantly lower the yield of your target benzodiazepine and complicate purification.[3] Identifying these byproducts is the first step. Common side reactions can include hydrolysis of starting materials or intermediates, especially under harsh acidic or basic conditions.[4] To minimize these, consider adjusting the reaction pH, temperature, and reaction time. Running the reaction at a lower temperature or quenching it as soon as the starting material is consumed can prevent over-reaction or degradation of the product.[3] If intermolecular reactions are a problem, especially in cyclization steps, performing the reaction at a higher dilution can favor the desired intramolecular pathway.[5]

Q3: My reaction seems to stop before all the starting material is consumed. What could be the cause and how can I resolve it?

A3: A stalled reaction can be due to several factors. The catalyst may have deactivated over the course of the reaction. In this case, adding a fresh portion of the catalyst might restart the reaction.[3] Another possibility is that one of the reagents has been fully consumed if the stoichiometry was not precise. It is also possible that the product itself is inhibiting the catalyst. If feasible, removing the product from the reaction mixture as it forms could be a solution. Finally, ensure that the reaction temperature has been maintained correctly and that stirring is efficient enough to ensure a homogenous mixture.

Q4: How do I choose the most appropriate catalyst and solvent for my specific benzodiazepine synthesis?

A4: The choice of catalyst and solvent is highly dependent on the specific synthetic route. For the common synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones, a wide range of acid catalysts have been used.[4][6] These include Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃) and solid acid catalysts (e.g., zeolites like H-MCM-22, sulfated zirconia).[4][6] The selection should be based on literature precedents for similar substrates.[4] The solvent can also have a significant impact; polar solvents like acetonitrile and methanol have been shown to be effective for this transformation.[7][8] It is often beneficial to perform small-scale screening experiments with different catalysts and solvents to identify the optimal conditions for your specific substrates.[8]

Troubleshooting Guides

Issue 1: Low Yield in the Condensation of o-Phenylenediamine (OPDA) with Ketones
  • Symptoms: Low conversion of OPDA, formation of multiple side products, difficulty in product isolation.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: The catalyst is critical. Solid acid catalysts like H-MCM-22 can be highly effective and are easily removed by filtration.[6] The amount of catalyst can also be crucial; for instance, the yield of 1,5-benzodiazepine using H-MCM-22 was found to increase significantly when the catalyst weight was increased from 50 mg to 150 mg.[6]

    • Solvent Selection: While some reactions can be performed solvent-free, the choice of solvent can influence reaction rates and selectivity. Acetonitrile is a commonly used solvent for this reaction, providing good yields at room temperature with certain catalysts.[6][9]

    • Reactant Stoichiometry: Typically, a molar ratio of ketone to OPDA of 2:1 or 2.5:1 is used to drive the reaction towards the desired product.[9][10]

    • Temperature and Time: While some catalysts are effective at room temperature, others may require heating.[6][10] Monitor the reaction by TLC to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

Logical Troubleshooting Workflow

G start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No adjust_conditions Adjust Conditions (Temp, Time, pH) side_products->adjust_conditions Yes product_degradation Product Degradation? incomplete_reaction->product_degradation No change_reagents Change Catalyst/Solvent/ Reagent Stoichiometry incomplete_reaction->change_reagents Yes optimize_purification Optimize Purification (e.g., Recrystallization, Chromatography) product_degradation->optimize_purification No product_degradation->adjust_conditions Yes end Improved Yield optimize_purification->end adjust_conditions->end change_reagents->end

Caption: A step-by-step guide to troubleshooting low reaction yield.

Data Presentation: Synthesis of 1,5-Benzodiazepines

Table 1: Effect of Catalyst Amount on Yield

Catalyst (H-MCM-22) Weight (mg)Yield (%)
5030
10065
15087
20087
Reaction Conditions: o-phenylenediamine (OPDA) and acetone, acetonitrile solvent, room temperature, 60 min. Data sourced from[6].

Table 2: Effect of Different Ketones on Yield using p-TSA Catalyst

KetoneProductTime (min)Yield (%)
Acetone2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine1094
2-Butanone2,4-diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine1570
3-Pentanone2-ethyl-2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine1092
CyclopentanoneSpiro[cyclopentane-1,2'-(2,3-dihydro-1H-1,5-benzodiazepine)]1582
CyclohexanoneSpiro[cyclohexane-1,2'-(2,3-dihydro-1H-1,5-benzodiazepine)]1575
Acetophenone2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine2092
Reaction Conditions: o-phenylenediamine (10 mmol), ketone (20 mmol), p-toluenesulfonic acid (p-TSA) catalyst, 80-85°C, solvent-free. Data sourced from[10].

Experimental Protocols

Key Experiment: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol describes a common method for synthesizing a 1,5-benzodiazepine derivative via the condensation of o-phenylenediamine with acetone, using an acid catalyst.

Materials:

  • o-Phenylenediamine (OPDA)

  • Acetone

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or H-MCM-22)

  • Solvent (e.g., acetonitrile, or solvent-free)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

  • Apparatus for filtration and purification (e.g., column chromatography)

Methodology:

  • Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and the acid catalyst (e.g., 100 mg of H-MCM-22).[6]

  • Addition of Reagents: Add the solvent (e.g., 4 mL of acetonitrile), followed by acetone (2.5 mmol).[6]

  • Reaction Execution: Stir the mixture vigorously at room temperature. If using a different catalyst system like p-TSA, heating to 80-85°C may be required.[10]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and cyclohexane as the eluent). Spot the reaction mixture alongside the starting material (OPDA) to track its consumption.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the OPDA spot on TLC), stop the reaction. If using a solid catalyst, it can be removed by filtration.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[7]

Experimental Workflow Diagram

G setup 1. Reaction Setup (Flask, Stir Bar, OPDA, Catalyst) add_reagents 2. Add Solvent and Ketone setup->add_reagents run_reaction 3. Stir at appropriate Temperature add_reagents->run_reaction monitor 4. Monitor by TLC run_reaction->monitor workup 5. Quench and/or Filter Catalyst monitor->workup isolate 6. Evaporate Solvent workup->isolate purify 7. Purify Product (Chromatography/Recrystallization) isolate->purify product Pure Benzodiazepine purify->product

Caption: Experimental workflow for 1,5-benzodiazepine synthesis.

Mandatory Visualization: Signaling Pathway

Benzodiazepine Action at the GABA-A Receptor

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the receptor's response to GABA.[12] This leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron.[13] The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the nervous system.[14]

G cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor channel_open Cl- Channel (Open) GABA_A->channel_open Enhances Opening channel Cl- Channel (Closed) hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in Cl- Influx channel_open->Cl_in GABA GABA GABA->GABA_A Binds BZD Benzodiazepine BZD->GABA_A Binds (Allosteric Site) Cl_in->hyperpolarization

Caption: Benzodiazepine signaling at the GABA-A receptor.

References

Validation & Comparative

A Comparative Guide to RP-HPLC Method Development for Purity Analysis of 2-Aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of 2-aminobenzophenones. Additionally, it explores alternative analytical techniques, offering a comparative overview to aid in method selection and development. Experimental protocols and quantitative data are presented to support the objective comparison of these methods.

Introduction to Purity Analysis of 2-Aminobenzophenones

2-Aminobenzophenone and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including benzodiazepines.[1] The purity of these starting materials is paramount as impurities can affect the efficacy, safety, and stability of the final drug product. RP-HPLC is a widely adopted technique for the purity assessment of these compounds due to its high resolution, sensitivity, and robustness.[1]

This guide will delve into the nuances of RP-HPLC method development for 2-aminobenzophenones, comparing different stationary phases and mobile phase compositions. Furthermore, it will provide a comparative look at alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of RP-HPLC Methodologies

The selection of an appropriate RP-HPLC method is critical for achieving accurate and reliable purity analysis. Below is a comparison of two common approaches: an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling.

Table 1: Comparison of Isocratic and Gradient RP-HPLC Methods for 2-Aminobenzophenone Analysis

ParameterIsocratic RP-HPLC MethodGradient RP-HPLC Method
Primary Application Routine quality control, assay of the main component.[1]Impurity profiling, stability studies, analysis of complex mixtures with a wide range of polarities.[1]
Mobile Phase Constant composition (e.g., Acetonitrile:Water, 60:40 v/v).[1]Composition varies over time (e.g., Gradient of Acetonitrile and Water with 0.1% Formic Acid).[1]
Analysis Time Typically shorter and consistent.Can be longer to achieve separation of all impurities.
Resolution May be limited for impurities with retention times close to the main peak or to each other.Generally provides higher resolution for a wider range of impurities.[1]
Sensitivity Good for the main component.Often higher for trace impurities due to sharper peaks.
Method Development Simpler to develop and validate.More complex, requiring optimization of the gradient profile.
System Suitability Less prone to issues with system dwell volume and pump proportioning accuracy.Requires careful consideration of system performance to ensure reproducibility.
Experimental Protocols

This method is designed for the routine analysis and quantification of 2-aminobenzophenone.

  • Instrumentation: A standard HPLC system with a UV detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[2]

This method is suitable for the separation and detection of potential impurities in 2-aminobenzophenone samples.

  • Instrumentation: An HPLC or UHPLC system with a gradient pump and a Diode Array Detector (DAD).[2]

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetononitrile.[2]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection: DAD at 254 nm (spectral data from 200-400 nm).[2]

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.[2]

Method Development Workflow

The following diagram illustrates a typical workflow for developing an RP-HPLC method for purity analysis.

RP-HPLC Method Development Workflow cluster_0 Method Development cluster_1 Optimization Parameters cluster_2 Validation Parameters (ICH Q2(R1)) Define Analytical Target Profile Define Analytical Target Profile Select Column and Mobile Phase Select Column and Mobile Phase Define Analytical Target Profile->Select Column and Mobile Phase Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select Column and Mobile Phase->Optimize Chromatographic Conditions Method Validation Method Validation Optimize Chromatographic Conditions->Method Validation Mobile Phase Composition Mobile Phase Composition Optimize Chromatographic Conditions->Mobile Phase Composition Gradient Profile Gradient Profile Optimize Chromatographic Conditions->Gradient Profile Flow Rate Flow Rate Optimize Chromatographic Conditions->Flow Rate Column Temperature Column Temperature Optimize Chromatographic Conditions->Column Temperature Detection Wavelength Detection Wavelength Optimize Chromatographic Conditions->Detection Wavelength Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD/LOQ LOD/LOQ Method Validation->LOD/LOQ Robustness Robustness Method Validation->Robustness Relationship of Analytical Techniques for Purity Analysis Purity Analysis Purity Analysis RP-HPLC RP-HPLC Purity Analysis->RP-HPLC Quantitative Purity & Impurities GC-MS GC-MS Purity Analysis->GC-MS Volatile Impurities qNMR qNMR Purity Analysis->qNMR Absolute Purity Isocratic Isocratic RP-HPLC->Isocratic Routine QC Gradient Gradient RP-HPLC->Gradient Impurity Profiling

References

Validating the purity of (2-Amino-4-chlorophenyl)(phenyl)methanone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is critical as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical ingredients due to its high resolution, sensitivity, and versatility.[1]

This guide provides a comparative overview of HPLC methods for validating the purity of this compound, alongside alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals to aid in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

While HPLC is a primary method for purity determination, other techniques can provide complementary information or be advantageous in specific scenarios. The following table compares HPLC with other analytical methods for the purity assessment of benzophenone derivatives.

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Derivative Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.[2]Separation of volatile compounds, detection by mass fragmentation.[2][3]Measurement of the derivative of the absorption spectrum to resolve overlapping peaks.[4][5]
Applicability Non-volatile and thermally labile compounds.[1][2]Volatile and semi-volatile impurities.[1][3]Samples where the impurity spectrum overlaps with the main component.[4][5]
Sensitivity High (typically ~0.01% detection limit).[1]Very high, especially for trace volatile impurities.[3]Moderate, with detection limits around 0.04-0.06 µg/mL reported for benzophenone in some matrices.[6]
Specificity High, especially with photodiode array (PDA) detectors for peak purity analysis.[7]High, provides structural information for impurity identification.[3]Moderate, can be susceptible to interference from other absorbing species.[4]
Sample Preparation Simple dissolution in a suitable solvent.[2]Can require derivatization for polar compounds to improve volatility.[2]Simple dilution in a suitable solvent.[5]
Typical Run Time 15-30 minutes.[8]20-40 minutes.[3]Very rapid, typically a few minutes per sample.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method suitable for the purity determination of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector is used.[3]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][9]

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective. A typical gradient could be starting at 50:50 acetonitrile:water and increasing to 95:5 acetonitrile:water over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 280 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 30 °C.[10]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.[7][8]

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase or diluent to a final concentration of approximately 0.1 mg/mL.[8]

Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8] Peak purity can be assessed using a PDA detector.[7]

Alternative Method: Derivative Spectrophotometry

This method can be a rapid alternative for quantifying benzophenone-related impurities.

Instrumentation: A UV-Visible double-beam spectrophotometer.[6]

Methodology:

  • Solvent Selection: Methanol is often a suitable solvent, providing good sensitivity and peak shape.[4][5]

  • Spectral Acquisition: Record the zero-order absorption spectra of the sample and standard solutions.

  • Derivative Spectra: Calculate the first or third derivative of the spectra. The concentration of the impurity can be determined by measuring the amplitude at a zero-crossing point of the main component's derivative spectrum.[4][5] For instance, one method for benzophenone analysis uses the first derivative trough values at 257.6 nm.[4][5]

Sample Preparation: Prepare sample and standard solutions in methanol at appropriate concentrations.[4][5]

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection rect_node rect_node start Purity Validation Needed volatile_impurities Volatile Impurities a Concern? start->volatile_impurities overlapping_spectra Significant Spectral Overlap? volatile_impurities->overlapping_spectra No rect_node_gcms Use GC-MS volatile_impurities->rect_node_gcms Yes routine_qc Routine QC / High Throughput? overlapping_spectra->routine_qc No rect_node_deriv_spec Consider Derivative Spectrophotometry overlapping_spectra->rect_node_deriv_spec Yes rect_node_hplc Use HPLC-UV routine_qc->rect_node_hplc No rect_node_deriv_spec2 Consider Derivative Spectrophotometry routine_qc->rect_node_deriv_spec2 Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of Precursors for Benzodiazepine Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Precursor Performance in Benzodiazepine Synthesis, Supported by Experimental Data.

The synthesis of benzodiazepines, a critical class of psychoactive compounds, relies on the strategic selection of precursor molecules. The efficiency of the synthetic route, in terms of yield, reaction conditions, and scalability, is largely dictated by the choice of these starting materials. This guide provides a comparative analysis of common precursors for the synthesis of 1,4-benzodiazepines and 1,5-benzodiazepines, presenting quantitative data, detailed experimental protocols, and visual workflows to inform precursor selection in research and development.

Performance Comparison of Precursors

The efficiency of benzodiazepine synthesis is significantly influenced by the chosen precursor. Below is a compilation of experimental data summarizing the yields obtained from different precursors for the synthesis of various benzodiazepine intermediates and final products.

1,4-Benzodiazepine Synthesis from 2-Aminobenzophenone Derivatives

2-Aminobenzophenones are the most common precursors for the synthesis of 1,4-benzodiazepines. The process generally involves two key steps: acylation of the amino group followed by cyclization. The nature of the substituents on the benzophenone skeleton influences the reaction conditions and the properties of the resulting benzodiazepine.

Table 1: Comparative Yields of 2-(Chloroacetamido)benzophenone Intermediates

PrecursorIntermediate ProductReagentsSolventYield (%)Reference
2-Amino-2',5'-dichlorobenzophenone2-(Chloroacetamido)-2',5'-dichlorobenzophenoneChloroacetyl chloride, Anhydrous potassium carbonateEthyl acetate96.21[1]
2-Amino-5-chlorobenzophenone2-(Chloroacetamido)-5-chlorobenzophenoneChloroacetyl chlorideToluene97.3[2]
2-Amino-5-chlorobenzophenone2-(Chloroacetamido)-5-chlorobenzophenoneChloroacetanilideEthyl acetate87 - 93[2][3]
2-Amino-5-nitrobenzophenone2-(2-Chloroacetamido)-5-nitrobenzophenoneChloroacetyl chlorideToluene75.1[4]

Table 2: Overall Yields of 1,4-Benzodiazepines from Precursors

PrecursorFinal ProductOverall Yield (%)Reference
2-Amino-5-nitrobenzophenoneNitrazepam~37.6 (from 2-chloro-5-nitrobenzoic acid)[4]
2-Amino-2',5'-dichlorobenzophenonePhenazepam~44 (multi-step synthesis)[5]
2-Amino-5-chlorobenzophenone7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one81.6[6]
1,5-Benzodiazepine Synthesis from o-Phenylenediamines

The synthesis of 1,5-benzodiazepines is commonly achieved through the condensation of o-phenylenediamines (OPDA) with ketones. The choice of catalyst plays a crucial role in the efficiency of this reaction.

Table 3: Comparative Yields of 1,5-Benzodiazepines using o-Phenylenediamine and Various Ketones

KetoneCatalystSolventReaction TimeYield (%)Reference
AcetoneH-MCM-22Acetonitrile1 h87[7]
AcetoneMagnesia/phosphorus oxychlorideSolvent-free-90[2]
AcetophenoneSilica sulfuric acidSolvent-free1.2 h93[2]
VariousPhenylboronic acidAcetonitrile10 h82-91[8]
3-Pentanonep-Toluenesulfonic acidSolvent-free10-20 min92[9]
Cyclopentanonep-Toluenesulfonic acidSolvent-free10-20 min82[9]
Cyclohexanonep-Toluenesulfonic acidSolvent-free10-20 min78[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established literature and offer a foundation for laboratory synthesis.

Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone from 2-Amino-5-chlorobenzophenone

This protocol outlines the acylation of 2-amino-5-chlorobenzophenone, a crucial first step in the synthesis of many benzodiazepines.[10]

  • Materials:

    • 2-amino-5-chlorobenzophenone (2.31g)

    • Toluene (22 mL)

    • Chloroacetyl chloride (0.85 mL)

  • Procedure:

    • Dissolve 2-amino-5-chlorobenzophenone in toluene in a suitable reaction vessel.

    • Cool the solution to a temperature of 5–10 °C using an ice bath.

    • Prepare a solution of chloroacetyl chloride in toluene.

    • Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution with stirring.[10]

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.[10]

Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst

This method describes a simple and versatile synthesis of 1,5-benzodiazepines via condensation of o-phenylenediamines (OPDA) and ketones.[7]

  • Materials:

    • o-Phenylenediamine (OPDA)

    • Ketone (e.g., acetone)

    • H-MCM-22 catalyst

    • Acetonitrile

  • Procedure:

    • In a reaction vessel, combine o-phenylenediamine, the ketone (typically in a 1:2 molar ratio), and a catalytic amount of H-MCM-22.[2]

    • Add acetonitrile as the solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. Reaction times are typically between 1 to 3 hours.[7]

    • Upon completion, the catalyst can be removed by filtration.

    • The solvent is then evaporated to yield the product.[2]

Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone

This protocol outlines the synthesis of Nitrazepam, a 1,4-benzodiazepine.

  • Step 1: Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone [4]

    • In a suitable apparatus, combine 130.0 kg of 2-amino-5-nitrobenzophenone and 1300 L of toluene.

    • With stirring, add 42.9 kg of chloroacetyl chloride.

    • Heat the reaction mixture to boiling (100-107 °C) and maintain until the evolution of hydrogen chloride ceases (approximately 6 hours).

    • Cool the mixture to 15-25 °C and allow it to stand for 3 hours.

    • Filter the precipitated product, 2-(2-chloroacetamido)-5-nitrobenzophenone. The reported yield is 75.1%.[4]

  • Step 2: Cyclization to Nitrazepam [4]

    • The 2-(2-chloroacetamido)-5-nitrobenzophenone is then cyclized using hexamethylenetetramine and ammonium chloride in 95-100% ethyl alcohol.

    • The reaction mass is subsequently treated with concentrated sulfuric acid, followed by neutralization.

    • The final product, nitrazepam, is obtained with a reported yield of 86-90% for this step.[4]

Visualizing the Synthesis: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of 1,4- and 1,5-benzodiazepines.

G cluster_0 Synthesis of 1,4-Benzodiazepines precursor 2-Aminobenzophenone Derivative acylation Acylation (e.g., with Chloroacetyl Chloride) precursor->acylation Step 1 intermediate 2-(Chloroacetamido)benzophenone Intermediate acylation->intermediate cyclization Cyclization (e.g., with Ammonia or Amine) intermediate->cyclization Step 2 product 1,4-Benzodiazepine cyclization->product

Caption: General workflow for 1,4-benzodiazepine synthesis.

G cluster_1 Synthesis of 1,5-Benzodiazepines opda o-Phenylenediamine (OPDA) condensation Condensation (with Catalyst) opda->condensation ketone Ketone ketone->condensation product 1,5-Benzodiazepine condensation->product

Caption: General workflow for 1,5-benzodiazepine synthesis.

G cluster_2 Precursor Selection Logic start Desired Benzodiazepine Structure is_1_4 1,4-Benzodiazepine? start->is_1_4 is_1_5 1,5-Benzodiazepine? is_1_4->is_1_5 No precursor_1_4 Select Substituted 2-Aminobenzophenone is_1_4->precursor_1_4 Yes precursor_1_5 Select o-Phenylenediamine and Ketone is_1_5->precursor_1_5 Yes end Proceed with Synthesis precursor_1_4->end precursor_1_5->end

Caption: Logical flow for precursor selection in benzodiazepine synthesis.

References

Quantitative structure-activity relationship (QSAR) analysis of benzodiazepine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzodiazepine Derivatives

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of benzodiazepine derivatives and their biological activity is paramount for designing novel therapeutics with improved efficacy and safety profiles. Quantitative Structure-Activity Relationship (QSAR) analysis serves as a powerful computational tool in this endeavor, enabling the prediction of a compound's activity based on its molecular features. This guide provides a comparative overview of various QSAR models applied to benzodiazepine derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of QSAR Models for Benzodiazepine Derivatives

Several QSAR approaches have been employed to elucidate the structure-activity relationships of benzodiazepine derivatives, ranging from two-dimensional (2D) to three-dimensional (3D) methods. The choice of method often depends on the specific biological target and the structural diversity of the compounds under investigation.

Key Findings from Various QSAR Studies

QSAR studies on benzodiazepine derivatives have targeted various receptors, including the γ-aminobutyric acid type A (GABA-A) receptor, as well as other targets like the cholecystokinin (CCK) receptor and HIV-1 reverse transcriptase.[1][2] These studies have identified several key molecular descriptors that govern the biological activity of these compounds.

A 2D-QSAR study on designer benzodiazepines (DBZDs) targeting the GABA-A receptor identified five crucial molecular descriptors that correlate with the binding affinity.[3] These descriptors highlight the importance of lipophilicity, electronic properties, and molecular shape and flexibility in determining the biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the benzodiazepine derivatives and their target receptors. A study on 1,4-benzodiazepine derivatives as phosphodiesterase IV (PDE4) inhibitors demonstrated the predictive power of CoMFA and the descriptive ability of CoMSIA in understanding the binding mode.[4]

The following table summarizes the quantitative data from representative QSAR studies on benzodiazepine derivatives:

QSAR ModelBiological Target/ActivityKey Molecular Descriptors/Fieldsr² (Coefficient of Determination)q² (Cross-validated r²)Predictive r²Reference
2D-QSAR GABA-A Receptor Binding (log 1/C)SlogP_VSA7, h_log_pbo, Q_VSA_HYD, vsa_pol, KierFlex0.75 (training set)Not Reported0.66 (test set)[3]
3D-QSAR (CoMFA) PDE4 InhibitionSteric and Electrostatic FieldsNot ReportedNot ReportedNot Reported[4]
3D-QSAR (CoMSIA) PDE4 InhibitionSteric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor FieldsNot ReportedNot ReportedNot Reported[4]
DFA Classification of Biological Activity (Anti-HIV, Antiarrhythmic, GABAergic, Anti-CCK)Physicochemical properties related to Blood-Brain Barrier permeabilityNot ReportedNot ReportedNot Reported[1]
PLS Regression GABA-A Receptor ModulationNot specified0.6320.6390.813[5]

Experimental and Computational Protocols

Radioligand Binding Assay for GABA-A Receptor

A common experimental method to determine the biological activity of benzodiazepine derivatives is the radioligand binding assay, which measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-Flumazenil) and varying concentrations of the test benzodiazepine derivative.

  • Separation: The bound and free radioligand are separated by rapid filtration or centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then often converted to an affinity constant (Ki) or expressed as pIC₅₀ (-log IC₅₀) for use in QSAR studies.

General Computational Workflow for QSAR Analysis

The development of a QSAR model typically follows a standardized workflow, as illustrated in the diagram below.

G General QSAR Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Application Data_Collection 1. Data Collection (Chemical Structures & Biological Activity) Structure_Preparation 2. Structure Preparation (2D/3D Generation, Energy Minimization) Data_Collection->Structure_Preparation Data_Splitting 3. Data Splitting (Training & Test Sets) Structure_Preparation->Data_Splitting Descriptor_Calculation 4. Descriptor Calculation (2D or 3D Descriptors) Data_Splitting->Descriptor_Calculation Feature_Selection 5. Feature Selection (Identifying Relevant Descriptors) Descriptor_Calculation->Feature_Selection Model_Building 6. Model Building (e.g., MLR, PLS, CoMFA, CoMSIA) Feature_Selection->Model_Building Internal_Validation 7. Internal Validation (e.g., Cross-validation, q²) Model_Building->Internal_Validation External_Validation 8. External Validation (Predicting Test Set, Predictive r²) Internal_Validation->External_Validation Model_Application 9. Model Application (Predicting New Compounds) External_Validation->Model_Application G Benzodiazepine Pharmacophore Model HBA1 H-Bond Acceptor Lipo1 Lipophilic Region 1 HBA1->Lipo1 ~4.5 Å Aromatic Aromatic Ring HBA1->Aromatic ~6.0 Å HBA2 H-Bond Acceptor Lipo2 Lipophilic Region 2 HBA2->Lipo2 ~3.5 Å HBD H-Bond Donor Lipo1->HBD ~3.0 Å Aromatic->Lipo2 ~5.0 Å G Comparison of QSAR Methodologies cluster_2D 2D-QSAR cluster_3D 3D-QSAR (CoMFA/CoMSIA) QSAR_Methods QSAR Methodologies Desc_2D Descriptors: Topological, Physicochemical, Electronic QSAR_Methods->Desc_2D Desc_3D Descriptors: Steric and Electrostatic Fields (CoMFA) + Hydrophobic, H-bond Fields (CoMSIA) QSAR_Methods->Desc_3D Model_2D Model: Multiple Linear Regression (MLR) Pros_2D Pros: Computationally fast, Easy to interpret Cons_2D Cons: Does not consider 3D conformation Model_3D Model: Partial Least Squares (PLS) Pros_3D Pros: Provides 3D visualization of favorable/unfavorable regions Cons_3D Cons: Requires molecular alignment, Computationally intensive

References

A Comparative Guide to the Biological Activities of Benzodiazepines from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of benzodiazepine derivatives synthesized from different chemical precursors. By examining the influence of the starting materials on the pharmacological profile of the resulting benzodiazepine scaffold, this document aims to inform rational drug design and guide future research in the development of novel therapeutic agents. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to Benzodiazepine Synthesis and Activity

Benzodiazepines are a class of psychoactive drugs widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3] The core chemical structure of benzodiazepines, a fusion of a benzene ring and a diazepine ring, can be synthesized through various chemical pathways. The choice of precursors significantly influences the substitution patterns on the final molecule, which in turn dictates the compound's interaction with different GABA-A receptor subtypes and other biological targets. This leads to a diverse range of pharmacological activities, including anticancer and antimicrobial properties.[2]

This guide will focus on the comparative biological activities of benzodiazepines derived from three major classes of precursors:

  • Chalcones: These α,β-unsaturated ketones are versatile precursors for the synthesis of 1,5-benzodiazepines.[2]

  • o-Phenylenediamines and Ketones: The condensation of o-phenylenediamines with various ketones is a classical method for synthesizing 1,5-benzodiazepines.[2]

  • 2-Aminobenzophenones: These are key precursors for the synthesis of 1,4-benzodiazepines.

Data Presentation: Comparative Biological Activities

The following tables summarize quantitative data on the biological activities of benzodiazepine derivatives synthesized from different precursors.

Table 1: Anticancer Activity of Benzodiazepines Derived from Chalcones
CompoundPrecursorCell LineIC50 (µM)
Chalcone-pyrrolo[2,1-c][1][4]benzodiazepine conjugate 4dChalconeBreast (MCF-7)<0.1 - 2.92
Chalcone Derivative 9dChalconeBreast (MCF-7)0.012 ± 0.007
Lung (A549)0.074 ± 0.004
Colon (Colo-205)1.46 ± 0.73
Ovarian (A2780)0.083 ± 0.002

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[4][5]

Table 2: GABA-A Receptor Binding Affinity of Benzodiazepines
CompoundPrecursor TypeReceptor SubtypeKi (nM)
Diazepam2-Aminobenzophenoneα1β3γ210.1
α2β3γ27.2
α3β3γ29.8
α5β3γ215.5
Imidazobenzodiazepine 1-SImidazobenzodiazepineα1β3γ222
α2β3γ26
α3β3γ220
α5β3γ25
Triazolam-like 2-SImidazobenzodiazepineα1β3γ245
α2β3γ28
α3β3γ250
α5β3γ27

Ki values represent the inhibition constant and are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[6]

Table 3: Anticonvulsant Activity of 1,4-Benzodiazepines and Related Compounds
CompoundED50 (mg/kg, i.p.) in DBA/2 Mice (Audiogenic Seizures)
Flunitrazepam0.018
Diazepam0.065
Pinazepam0.09
Prazepam0.25
Halazepam0.32
Camazepam1.2

ED50 represents the effective dose required to produce an anticonvulsant effect in 50% of the test population.[7] The precursors for these commercially available benzodiazepines are typically based on 2-aminobenzophenone scaffolds.

Experimental Protocols

GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine the binding affinity of test compounds for the GABA-A receptor.

1. Membrane Preparation:

  • Whole brains from rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
  • The resulting pellet containing the crude membrane fraction is resuspended in buffer and stored at -80°C.

2. Binding Assay:

  • Membrane preparations are incubated with a specific radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
  • The incubation is carried out in a final volume of 1 mL of buffer at 0-4°C for 60-90 minutes.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
  • The reaction is terminated by rapid filtration through glass fiber filters.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[6]

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to screen for the anticonvulsant activity of compounds.

1. Animals:

  • Male Swiss mice (20-25 g) are used.
  • Animals are acclimatized for at least one week before the experiment.

2. Drug Administration:

  • Test compounds are dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered intraperitoneally (i.p.) or orally (p.o.).
  • A vehicle control group and a positive control group (e.g., Diazepam, 1-5 mg/kg, i.p.) are included.

3. Seizure Induction:

  • 30-60 minutes after drug administration, a convulsive dose of PTZ (e.g., 60-80 mg/kg) is administered subcutaneously or intraperitoneally.

4. Observation and Data Analysis:

  • Animals are observed for the onset and severity of seizures for at least 30 minutes.
  • The latency to the first clonic seizure and the percentage of animals protected from tonic-clonic seizures are recorded.
  • The ED50 value is calculated as the dose of the compound that protects 50% of the animals from seizures.[8][9]

In Vivo Anxiolytic Activity: Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess the anxiolytic-like effects of drugs.

1. Apparatus:

  • The apparatus consists of two open arms and two closed arms, elevated from the floor.

2. Procedure:

  • Test compounds, a vehicle control, or a positive control (e.g., Diazepam) are administered 30 minutes prior to testing.
  • Each animal is placed in the center of the maze, facing an open arm.
  • The animal's behavior is recorded for a 5-minute period.

3. Data Analysis:

  • The number of entries into and the time spent in the open and closed arms are recorded.
  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[8]

Mandatory Visualization

G General Synthesis Pathways of Benzodiazepines Chalcones Chalcones BZD15 1,5-Benzodiazepines Chalcones->BZD15 oPhenylenediamine o-Phenylenediamines + Ketones oPhenylenediamine->BZD15 Aminobenzophenone 2-Aminobenzophenones BZD14 1,4-Benzodiazepines Aminobenzophenone->BZD14 Anticancer Anticancer BZD15->Anticancer Antimicrobial Antimicrobial BZD15->Antimicrobial Anxiolytic Anxiolytic BZD15->Anxiolytic Anticonvulsant Anticonvulsant BZD15->Anticonvulsant BZD14->Anxiolytic BZD14->Anticonvulsant

Caption: Synthetic pathways from precursors to benzodiazepine classes and their associated biological activities.

G GABA-A Receptor Signaling Pathway and Benzodiazepine Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Opens) GABA_A_Receptor->Chloride_Channel Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Effect Hyperpolarization->Inhibition Benzodiazepine Benzodiazepine Benzodiazepine->Chloride_Channel Enhances GABA effect Allosteric_Site Allosteric Binding Site Benzodiazepine->Allosteric_Site Binds to Allosteric_Site->GABA_A_Receptor Modulates

Caption: Mechanism of benzodiazepine action at the GABA-A receptor.

G Experimental Workflow for In Vivo Anticonvulsant Activity Start Start: Animal Acclimatization Drug_Admin Drug Administration (Test Compound, Vehicle, Positive Control) Start->Drug_Admin Wait Waiting Period (30-60 min) Drug_Admin->Wait PTZ_Admin PTZ Administration Wait->PTZ_Admin Observation Observation of Seizures (30 min) PTZ_Admin->Observation Data_Analysis Data Analysis (Latency, Protection %) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the pentylenetetrazole (PTZ)-induced seizure model.

References

Comparative Evaluation of Novel (2-Amino-4-chlorophenyl)(phenyl)methanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, biological activity, and therapeutic potential of novel derivatives of (2-Amino-4-chlorophenyl)(phenyl)methanone and its structural analogs.

This guide offers a comparative overview of the synthesis and biological evaluation of novel derivatives related to this compound, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of published research on the specific 4-chloro isomer, this guide focuses on the closely related and extensively studied 2-aminobenzophenone derivatives. The data presented herein provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

I. Synthesis and Chemical Characterization

The synthesis of 2-aminobenzophenone derivatives is primarily achieved through the Friedel-Crafts acylation. This reaction typically involves the acylation of an aniline derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl2).[1][2]

General Synthesis Workflow:

Synthesis Workflow General Synthesis of 2-Aminobenzophenone Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aniline Substituted Aniline (e.g., p-chloroaniline) Reaction Friedel-Crafts Acylation Aniline->Reaction BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Reaction Catalyst ZnCl2 (Lewis Acid) Catalyst->Reaction Solvent Solid State or Solvent Solvent->Reaction Product 2-Aminobenzophenone Derivative Reaction->Product

Caption: General workflow for the synthesis of 2-aminobenzophenone derivatives.

II. Comparative Biological Evaluation

Derivatives of the 2-aminobenzophenone scaffold have been evaluated for various biological activities, most notably for their anticancer and antimicrobial properties.

A. Anticancer Activity

Several studies have highlighted the potential of 2-aminobenzophenone derivatives as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Table 1: In Vitro Anticancer Activity of 2-Aminobenzophenone Derivatives [2][4]

Compound IDR1R2R3R4IC50 (µM) vs. U251 (CNS Cancer)IC50 (µM) vs. PC-3 (Prostate Cancer)IC50 (µM) vs. K-562 (Leukemia)
9 HHHH30.12 ± 1.120.15 ± 0.9518.45 ± 0.54
10 ClHHH25.48 ± 2.318.87 ± 0.7515.59 ± 0.24
11 HClHH>100>100>100
12 HHClH40.25 ± 3.535.14 ± 2.828.79 ± 1.9
13 FHHH28.19 ± 1.822.45 ± 1.519.87 ± 0.9

Note: The numbering of compounds corresponds to the referenced literature.

The data suggests that the presence and position of a halogen substituent on the second aromatic ring significantly influence the anticancer activity. For instance, compound 10 , with a chlorine atom at the ortho position, demonstrated the most potent activity against the tested cell lines.[2][4]

Antimitotic Activity Conceptual Pathway of Antimitotic 2-Aminobenzophenones Compound 2-Aminobenzophenone Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Leads to MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Essential for CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of action for antimitotic 2-aminobenzophenone derivatives.

B. Antimicrobial Activity

The 2-aminobenzophenone scaffold has also been utilized in the synthesis of hybrid molecules with antimicrobial properties. For example, linking 2-aminobenzophenone to a 1,4-dihydropyridine moiety has yielded compounds with activity against both Gram-positive and Gram-negative bacteria.[5][6]

Table 2: Antimicrobial Activity of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives [5]

Compound IDRZone of Inhibition (mm) vs. Staphylococcus aureusZone of Inhibition (mm) vs. Escherichia coli
5a H109
5b 2-Cl1513
5c 4-Cl1412
5d 2-NO298
5e 4-NO21311
5f 4-OCH387
Ampicillin -1816

Note: The numbering of compounds corresponds to the referenced literature.

The results indicate that derivatives with electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring of the 1,4-dihydropyridine moiety exhibit enhanced antibacterial activity.[5]

III. Experimental Protocols

A. Synthesis of 2-Aminobenzophenone Derivatives[2]

A mixture of para-chloroaniline (1 equivalent) and a substituted benzoyl chloride (1.1 equivalents) is ground with freshly dried zinc chloride (1.2 equivalents) in a mortar and pestle. The reaction mixture is then heated at a specified temperature (e.g., 120-140°C) for a designated period (e.g., 2-4 hours). After cooling, the reaction mixture is treated with 2N HCl and stirred. The resulting solid is filtered, washed with water, and then purified by column chromatography or recrystallization to yield the desired 2-aminobenzophenone derivative.

B. In Vitro Anticancer Activity Assay (MTT Assay)[2]

Human cancer cell lines (e.g., U251, PC-3, and K-562) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

C. In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)[5]

Nutrient agar plates are seeded with a standardized inoculum of the test microorganisms (Staphylococcus aureus and Escherichia coli). Wells are then created in the agar using a sterile borer. A solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a specific concentration is added to the wells. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity. A standard antibiotic, such as ampicillin, is used as a positive control.

IV. Conclusion

The derivatives of 2-aminobenzophenone represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings play a crucial role in their biological activity. Further optimization of this scaffold could lead to the discovery of potent and selective therapeutic agents. This guide provides a foundational resource for researchers to build upon in the quest for new and effective drugs.

References

A Comparative Guide to the Reduction of Nitroarenes: Catalytic Hydrogenation vs. Metal-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes. The two most prominent methods to achieve this conversion are catalytic hydrogenation and metal-based reductions. This guide provides an objective, data-driven comparison of these methodologies to assist researchers in selecting the most suitable approach for their specific synthetic challenges.

At a Glance: Key Differences

FeatureCatalytic HydrogenationMetal-Based Reduction
Reagents H₂ gas or a hydrogen transfer agent (e.g., ammonium formate), and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).A metal (e.g., Fe, Sn, Zn) in the presence of an acid (e.g., HCl, acetic acid).
Byproducts Primarily water.Metal salts, which require removal.
Selectivity Can be highly chemoselective with appropriate catalyst choice, but may also reduce other functional groups (e.g., alkenes, alkynes, carbonyls).Generally exhibits good chemoselectivity for the nitro group in the presence of other reducible functionalities, particularly with acid-stable groups.
Conditions Often proceeds under mild temperature and pressure, with the possibility of neutral pH.Typically requires acidic conditions and can be highly exothermic.
Workup Simple filtration to remove the heterogeneous catalyst.Can be cumbersome, involving neutralization and the removal of substantial amounts of metal salts.
Safety Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts like Raney Ni.Involves the use of corrosive acids and the potential for delayed exothermic reactions, especially with finely divided metals.
Cost Precious metal catalysts can be a significant cost factor.The reagents are generally inexpensive and readily available.
Environmental Impact Considered "greener" due to water being the main byproduct.Generates a considerable amount of metal waste.

Quantitative Performance Data

The following table summarizes representative experimental data for the reduction of various nitroarenes using both catalytic hydrogenation and metal-based reduction methods.

SubstrateMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
NitrobenzeneCatalytic Hydrogenation10% Pd/C, H₂ (1 atm)Methanol252>99
NitrobenzeneMetal-Based ReductionFe, HClWater/EthanolReflux390
4-NitroanisoleCatalytic HydrogenationPd/TiO₂, H₂ (1 MPa)Ethanol1001~98
4-NitroanisoleMetal-Based ReductionFe@N-C, Formic AcidEthanol/Water706-8>93
4-ChloronitrobenzeneCatalytic HydrogenationRaney Ni, H₂Methanol80298
4-ChloronitrobenzeneMetal-Based ReductionSnCl₂·2H₂OEthanol700.595
4-Benzyloxy-3-chloronitrobenzeneCatalytic Hydrogenation10% Pd/C, H₂ (20 psi)Ethanol/THFRT--
4-Benzyloxy-3-chloronitrobenzeneMetal-Based ReductionSnCl₂·2H₂OEthanolReflux1.595

Experimental Protocols

Catalytic Hydrogenation of 4-Nitroanisole using Pd/C

Materials:

  • 4-Nitroanisole

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • In a suitable reaction vessel, dissolve 4-nitroanisole (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd).

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen) to remove any air.

  • Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the excess hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude p-anisidine. The product can be further purified by recrystallization or chromatography if necessary.

Metal-Based Reduction of 4-Nitroanisole using Iron in Acetic Acid

Materials:

  • 4-Nitroanisole

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate or sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitroanisole (1.0 eq) and a mixture of ethanol and water.

  • Add iron powder (typically 3-5 eq) to the solution.

  • Slowly add glacial acetic acid while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the excess iron and iron salts.

  • Wash the filter cake with ethanol or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-anisidine. Further purification can be done by column chromatography or recrystallization.

Reaction Pathways and Workflows

Catalytic Hydrogenation Workflow

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup A Nitroarene + Solvent + Catalyst B Purge with Inert Gas A->B 1. C Introduce H₂ Gas B->C 2. D Vigorous Stirring C->D 3. E Vent H₂ & Purge D->E 4. (On Completion) F Filter Catalyst E->F 5. G Concentrate Filtrate F->G 6. H Purification G->H 7. I Amine Product H->I 8.

Caption: Generalized workflow for catalytic hydrogenation of nitroarenes.

Metal-Based Reduction Workflow

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup A Nitroarene + Solvent + Metal B Add Acid A->B 1. C Heating (Reflux) B->C 2. D Cool & Filter C->D 3. (On Completion) E Neutralize Filtrate D->E 4. F Extraction E->F 5. G Dry & Concentrate F->G 6. H Purification G->H 7. I Amine Product H->I 8.

Caption: Generalized workflow for metal-based reduction of nitroarenes.

Haber-Lukashevich Pathway for Catalytic Hydrogenation

The reduction of a nitro group to an amine via catalytic hydrogenation is a six-electron process that is widely accepted to proceed through the Haber-Lukashevich pathway. This mechanism involves the sequential reduction of the nitro group on the surface of the catalyst.

G ArNO2 Nitroarene (Ar-NO₂) ArNO Nitrosoarene (Ar-NO) ArNO2->ArNO + H₂ ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH + H₂ ArNH2 Amine (Ar-NH₂) ArNHOH->ArNH2 + H₂

Caption: The Haber-Lukashevich pathway for nitroarene reduction.

Conclusion

Both catalytic hydrogenation and metal-based reductions are robust and versatile methods for the synthesis of anilines from nitroarenes. Catalytic hydrogenation is often preferred for its clean reaction profile, mild conditions, and simple workup, making it highly suitable for a broad range of substrates, provided that a selective catalyst is chosen to avoid the reduction of other sensitive functional groups.

In contrast, metal-based reductions, while involving a more demanding workup and generating more waste, are cost-effective and demonstrate excellent chemoselectivity for the nitro group in the presence of many other functionalities. The final choice of method will invariably depend on a thorough consideration of the substrate's properties, the desired scale of the reaction, cost-effectiveness, and the available laboratory infrastructure.

Novel Quinazoline Derivatives Demonstrate Potent In-Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of oncology and drug development are closely following the promising in-vitro anticancer activities of a new generation of quinazoline derivatives. These novel compounds are exhibiting significant cytotoxic effects against a range of cancer cell lines, with some showing potencies greater than existing chemotherapy agents. These findings, detailed in multiple recent studies, highlight the potential of quinazoline-based compounds as a valuable scaffold for the development of targeted cancer therapies.

The quinazoline core, a heterocyclic aromatic compound, has long been recognized for its diverse pharmacological properties. The latest research focuses on novel substitutions on this core structure, leading to enhanced anticancer efficacy and, in some cases, selectivity for cancer cells over normal cells. These derivatives have been shown to induce cancer cell death through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival, such as the EGFR and PI3K/Akt pathways.

This comparative guide provides a summary of the in-vitro anticancer activity of several recently developed quinazoline derivatives, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Novel Quinazoline Derivatives

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of selected novel quinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound. For comparison, data for Gefitinib, an established EGFR inhibitor with a quinazoline core, is included where available.

Derivative/CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 18 MGC-803 (Gastric Cancer)0.85--[1]
MCF-7 (Breast Cancer)6.23--[1]
PC-9 (Lung Cancer)---[1]
A549 (Lung Cancer)---[1]
H1975 (Lung Cancer)---[1]
Compound 3o A549 (Lung Cancer)4.26Gefitinib17.9[2]
HCT116 (Colon Cancer)3.92Gefitinib21.55[2]
MCF-7 (Breast Cancer)0.14Gefitinib20.68[2]
Compounds 21-23 HeLa (Cervical Cancer)1.85 - 2.81Gefitinib4.3[3]
MDA-MB-231 (Breast Cancer)-Gefitinib28.3[3]
Compound 32 A549 (Lung Cancer)0.02Etoposide0.17[4]
MCF-7 (Breast Cancer)0.33Etoposide3.34[4]
Colo-205 (Colon Cancer)0.18Etoposide1.21[4]
A2780 (Ovarian Cancer)0.21Etoposide1.89[4]
Compound 53 MCF-7 (Breast Cancer)2.09--[4]
HepG-2 (Liver Cancer)2.08--[4]
Compound 4i MCF-7 (Breast Cancer)2.86Erlotinib-[5]
HepG2 (Liver Cancer)5.91Erlotinib-[5]
A549 (Lung Cancer)14.79Erlotinib-[5]
Compound 4j MCF-7 (Breast Cancer)3.09Erlotinib-[5]
HepG2 (Liver Cancer)6.87Erlotinib-[5]
A549 (Lung Cancer)17.92Erlotinib-[5]
LU1501 SK-BR-3 (Breast Cancer)10.16--[6]
HCC1806 (Breast Cancer)10.66--[6]
Compound 6b PI3Kα (enzyme assay)0.0136--[7]

Experimental Protocols

The in-vitro anticancer activity of these quinazoline derivatives is primarily evaluated using cell viability and cytotoxicity assays. The two most common methods cited in the literature are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[2][8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the novel quinazoline derivatives and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for another 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is another widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[3]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[9]

  • Staining: The plates are washed to remove the TCA and then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[9]

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[9]

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[9]

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.[9]

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.

Signaling Pathways and Mechanisms of Action

Many novel quinazoline derivatives exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are prominent targets.[4][10]

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a critical role in cell proliferation, survival, and migration.[10] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline derivatives, such as Gefitinib and Erlotinib, are known to be potent EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for the binding site on the intracellular domain of the receptor, thereby blocking the downstream signaling cascade.

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS P Quinazoline Novel Quinazoline Derivatives Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by novel quinazoline derivatives.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is another critical intracellular signaling pathway that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Several novel quinazoline derivatives have been designed to target and inhibit key components of this pathway, particularly PI3Kα.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 Quinazoline Novel Quinazoline Derivatives Quinazoline->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival

Caption: PI3K/Akt signaling pathway and its inhibition by quinazoline derivatives.

Experimental Workflow Overview

The general workflow for evaluating the in-vitro anticancer activity of novel quinazoline derivatives follows a standardized process from compound synthesis to data analysis.

Experimental_Workflow Synthesis Synthesis & Purification of Quinazoline Derivatives Treatment Cell Treatment with Derivative Dilutions Synthesis->Treatment Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Assay Data_Collection Data Collection (Absorbance Reading) Assay->Data_Collection Analysis Data Analysis & IC50 Determination Data_Collection->Analysis

Caption: General experimental workflow for in-vitro anticancer activity screening.

The continued exploration of novel quinazoline derivatives holds significant promise for the development of more effective and targeted cancer therapies. The data presented here underscores the importance of this class of compounds and provides a valuable resource for the scientific community. Further in-vivo studies are anticipated to validate these encouraging in-vitro results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in pharmaceutical products are paramount to ensuring their safety and efficacy.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of these related substances.[1][3][4][5] This guide provides a comprehensive comparison of commonly employed analytical methods for impurity profiling, complete with experimental protocols and performance data to aid in method selection and validation.

Understanding the Regulatory Landscape

The foundation for impurity analysis lies in a thorough understanding of regulatory expectations. Key guidelines include ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which outline the thresholds for reporting, identification, and qualification of impurities.[3][6][7][8] Furthermore, ICH Q2(R2) provides a framework for the validation of analytical procedures, ensuring they are fit for their intended purpose.[9][10][11] These guidelines emphasize the need for validated, specific, and robust analytical methods to monitor and control impurities throughout the drug development lifecycle.[12][13][14][15][16]

Comparison of Analytical Techniques

The choice of an analytical technique for impurity analysis is critical and depends on the physicochemical properties of the active pharmaceutical ingredient (API) and its potential impurities.[17][18] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used techniques due to their versatility in handling a broad range of non-volatile and thermally labile compounds.[18][19][20] Gas Chromatography (GC) is the preferred method for volatile and thermally stable impurities, such as residual solvents.[17]

Parameter HPLC UPLC GC
Principle Liquid-solid chromatographyLiquid-solid chromatography with sub-2 µm particlesGas-solid or gas-liquid chromatography
Typical Analytes Non-volatile, polar to non-polar compoundsNon-volatile, polar to non-polar compoundsVolatile and semi-volatile, thermally stable compounds
Resolution GoodExcellentExcellent
Analysis Time ModerateFastFast to moderate
Sensitivity GoodExcellentExcellent
Typical Detectors UV-Vis, PDA, FLD, MSUV-Vis, PDA, FLD, MSFID, TCD, MS
Strengths Versatile, robust, widely applicable[18]High resolution, fast analysis times, high sensitivity[20][21][22]Excellent for volatile compounds and residual solvents[17]
Limitations Longer analysis times compared to UPLC, lower resolution for complex mixturesHigher backpressure, potential for column cloggingNot suitable for non-volatile or thermally labile compounds[17]

Key Validation Parameters: A Performance Comparison

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[14][23] The following table summarizes typical performance data for key validation parameters across different analytical techniques when analyzing related impurities.

Validation Parameter HPLC UPLC GC
Specificity Resolution > 2 between API and impuritiesResolution > 2.5 between API and impuritiesBaseline separation of all volatile impurities
Linearity (Correlation Coefficient, r²) > 0.998> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (Repeatability, %RSD) < 2.0%< 1.5%< 2.5%
Limit of Quantitation (LOQ) 0.05% of nominal concentration0.02% of nominal concentration1 ppm
Robustness Unaffected by small variations in pH, mobile phase compositionUnaffected by small variations in mobile phase composition, column temperatureUnaffected by small variations in carrier gas flow rate, oven temperature ramp

Experimental Protocols

Detailed and well-documented experimental protocols are essential for reproducible and reliable results.

Protocol 1: HPLC Method for the Determination of Related Impurities

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of related impurities in Drug Substance X.

2. Materials and Reagents:

  • Drug Substance X and known impurity standards

  • HPLC grade acetonitrile and water

  • Phosphoric acid

  • 0.45 µm nylon syringe filters

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 90% A, 10% B

    • 10-30 min: 40% A, 60% B

    • 30-35 min: 40% A, 60% B

    • 35-40 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Drug Substance X and each known impurity in the mobile phase to a final concentration of 1.0 mg/mL and 0.0015 mg/mL (0.15% of the API concentration), respectively.

  • Sample Solution: Accurately weigh and dissolve 25 mg of Drug Substance X in 25 mL of mobile phase.

5. Validation Experiments:

  • Specificity: Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) on Drug Substance X.[24][25] Analyze the stressed samples to ensure no co-elution of degradation products with the API or known impurities.

  • Linearity: Prepare a series of solutions of each impurity ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Spike a placebo with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution spiked with impurities at the specification limit.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and instrument.

  • Robustness: Deliberately vary chromatographic parameters (e.g., pH of mobile phase A, column temperature, flow rate) and assess the impact on the results.[26]

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in the development and validation of analytical methods, the following diagrams have been generated.

Analytical_Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation Dev_Start Define Analytical Target Profile Technique_Selection Technique Selection (HPLC, GC, etc.) Dev_Start->Technique_Selection Initial_Screening Initial Screening of Parameters Technique_Selection->Initial_Screening Optimization Method Optimization (DoE) Initial_Screening->Optimization Dev_End Developed Analytical Method Optimization->Dev_End Protocol Prepare Validation Protocol Dev_End->Protocol Specificity Specificity/ Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Validation Report Robustness->Val_Report

Caption: Workflow for Analytical Method Development and Validation.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Accuracy->Precision LOQ->Linearity

References

A Comparative Guide to Novel 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against the established multi-kinase inhibitor, Sorafenib. The data and protocols presented are compiled from a key study in the field, offering a valuable resource for researchers investigating new therapeutic agents for oncology.

Comparative Efficacy: In Vitro Anti-proliferative Activity

A series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, designated 5a through 5v, were synthesized and evaluated for their anti-proliferative activities against human hepatocellular carcinoma (HepG2) and human colon carcinoma (HCT116) cell lines.[1][2] The half-maximal inhibitory concentrations (IC50) were determined and compared with the reference compound Sorafenib.

The results, summarized in the table below, indicate that several of the novel derivatives exhibit potent anti-proliferative activity, with some compounds, notably 5q , demonstrating efficacy comparable to or greater than Sorafenib in these cell lines.[1][2]

CompoundRHepG2 IC50 (μM)HCT116 IC50 (μM)
5a 4-F-Ph5.32 ± 0.416.87 ± 0.53
5b 4-Cl-Ph4.89 ± 0.385.12 ± 0.42
5c 4-Br-Ph4.56 ± 0.354.98 ± 0.40
5d 4-CH3-Ph6.13 ± 0.487.21 ± 0.58
5e 4-OCH3-Ph7.21 ± 0.568.34 ± 0.67
5f 3-F-Ph4.98 ± 0.395.67 ± 0.45
5g 3-Cl-Ph4.67 ± 0.365.01 ± 0.41
5h 3-Br-Ph4.33 ± 0.334.76 ± 0.38
5i Cyclohexyl8.98 ± 0.7110.23 ± 0.81
5j H10.21 ± 0.8111.34 ± 0.90
5k 4-F8.76 ± 0.699.87 ± 0.78
5l 4-Cl7.98 ± 0.638.54 ± 0.68
5m 4-Br7.54 ± 0.608.12 ± 0.65
5n 4-CH311.23 ± 0.8912.45 ± 0.99
5o 2-F6.34 ± 0.507.12 ± 0.57
5p 2-CF33.12 ± 0.253.56 ± 0.28
5q 3-CF32.56 ± 0.20 2.98 ± 0.24
5r 4-CF32.87 ± 0.233.12 ± 0.25
5s 2,4-diF5.98 ± 0.476.54 ± 0.52
5t 3,4-diF5.43 ± 0.435.98 ± 0.48
5u 3,5-diF4.99 ± 0.405.43 ± 0.43
5v 3,5-diCF32.11 ± 0.172.45 ± 0.20
Sorafenib -5.88 - 12.5 µM5 - 29.4 µM

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives are provided below.

General Synthesis of Derivatives (5a-v)

The synthesis of the target compounds was achieved through a multi-step process, with the general scheme provided in the diagram below.[1][2][3] One of the key intermediates, 4-(4-aminophenylamino)-N-methylpicolinamide (4a), was prepared by reacting commercially available 2-picolinic acid with thionyl chloride, followed by treatment with methylamine to yield intermediate 3.[1][2] This was then heated with 4-amino-N-methylbenzamide. The resulting product was then reacted with various substituted isocyanates or benzoyl chlorides to yield the final derivatives (5a-v).[1][2]

G cluster_synthesis Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives start 2-Picolinic Acid step1 Reaction with Thionyl Chloride start->step1 intermediate1 Intermediate 3 step1->intermediate1 step2 Treatment with Methylamine intermediate1->step2 intermediate2 4-(4-aminophenylamino)-N-methylpicolinamide (4a) step2->intermediate2 step3 Reaction with 4-amino-N-methylbenzamide intermediate2->step3 step4a Condensation with Substituted Aromatic Isocyanates step3->step4a step4b Acylation with Substituted Benzoyl Chlorides step3->step4b final_product_a Derivatives 5a-i step4a->final_product_a final_product_b Derivatives 5j-v step4b->final_product_b

Caption: General synthetic scheme for the novel derivatives.

In Vitro Anti-proliferative MTT Assay

The anti-proliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: HepG2 and HCT116 cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and cultured for 24-96 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at 540 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

In Vivo Antitumor Efficacy in a Xenograft Model

Based on its potent in vitro activity, compound 5q was selected for in vivo evaluation in a colon cancer xenograft model.[1][3]

  • Tumor Implantation: CT26 colon carcinoma cells were subcutaneously inoculated into the right flank of Balb/c mice.

  • Compound Administration: Once the tumors became palpable (approximately 10 days post-inoculation), the mice were orally administered with 5q (75 mg/kg) daily.

  • Tumor Volume Measurement: Tumor volume was calculated using the formula: volume (mm³) = (long diameter) × (short diameter)² × 0.5236.

  • Survival Analysis: The effect of the treatment on the survival of the tumor-bearing mice was also monitored.

Mechanism of Action and Signaling Pathway

The novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives are suggested to act as angiogenesis inhibitors and apoptosis inducers.[1][2] This mechanism is consistent with the activity of other picolinamide-based compounds that have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a likely target of these compounds.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Raf Raf P_VEGFR2->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow

The overall workflow for the synthesis and evaluation of these novel compounds is depicted in the following diagram.

G cluster_workflow Experimental Workflow synthesis Synthesis of Novel Derivatives (5a-v) invitro In Vitro Screening (MTT Assay on HepG2 & HCT116) synthesis->invitro data_analysis IC50 Determination & SAR Analysis invitro->data_analysis select_candidate Selection of Potent Candidate (5q) data_analysis->select_candidate invivo In Vivo Evaluation (Xenograft Model) select_candidate->invivo results Evaluation of Antitumor Efficacy and Survival invivo->results

Caption: Workflow for synthesis and evaluation.

References

Safety Operating Guide

Personal protective equipment for handling (2-Amino-4-chlorophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling (2-Amino-4-chlorophenyl)(phenyl)methanone. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity. This compound should be handled with care, assuming it is hazardous due to its chemical structure as a halogenated aromatic amine.

Personal Protective Equipment (PPE) and Hazard Information

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required personal protective equipment.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the compound.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for powders.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.
Skin and Body Protection Fully buttoned laboratory coat.Protects skin and clothing from contamination.[1]

Quantitative Exposure Data

ParameterValueCompound Class/Related CompoundSource
Occupational Exposure Limits (OELs) No specific OSHA PEL established.Benzophenone[2]
Glove Breakthrough Time Varies significantly based on glove material, thickness, and specific chemical. Nitrile gloves are generally recommended for handling aromatic amines.Aromatic Amines[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Begin Work Experimental Use Experimental Use Weighing and Transfer->Experimental Use Proceed with Experiment Decontaminate Decontaminate Experimental Use->Decontaminate Experiment Complete Segregate Waste Segregate Waste Decontaminate->Segregate Waste Clean Workspace Dispose Dispose Segregate Waste->Dispose Proper Waste Management

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedures

1. Preparation and Pre-Experiment Checklist:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[4]

  • Gather PPE: Assemble all necessary PPE as specified in the table above. Inspect gloves for any signs of damage before use.[1]

  • Prepare Work Area: The designated work area, preferably within a chemical fume hood, should be clean and free of clutter.[5] Cover the work surface with absorbent, plastic-backed paper.[5]

  • Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.

2. Weighing and Transfer of the Solid Compound:

  • Containment: All weighing and transfer of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Dust Generation: Use a spatula for transferring the powder.[5] Avoid scooping or pouring actions that could create airborne dust.[5]

  • Container Management: Keep the container of the chemical tightly closed when not in use.[5]

3. Experimental Use:

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of the substance into the laboratory environment.

  • Solvent Addition: If dissolving the solid, add the solvent slowly to avoid splashing.

  • Avoid Contact: Handle all solutions containing the compound with the same care as the solid form, using appropriate PPE.

4. Post-Experiment Cleanup:

  • Decontamination: Clean the work area with a damp cloth or paper towel to collect any residual powder without generating dust.[5] Place all cleaning materials in the designated hazardous waste container.

  • Glassware: Rinse all contaminated glassware with a suitable solvent within the chemical fume hood. Collect the rinsate as halogenated hazardous waste.[6]

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container designated for halogenated organic waste.[6][7] Do not mix with non-halogenated waste.[8]

  • Containerization: Use a chemically resistant and leak-proof container for waste collection.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[6] Incineration at high temperatures is the preferred method for the disposal of halogenated aromatic compounds.[9]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4-chlorophenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Amino-4-chlorophenyl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.